Product packaging for Serdexmethylphenidate chloride(Cat. No.:CAS No. 1996626-30-2)

Serdexmethylphenidate chloride

Cat. No.: B10823693
CAS No.: 1996626-30-2
M. Wt: 536.0 g/mol
InChI Key: GONQEUJYYMYNMN-HWAJWLCKSA-N
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Description

Serdexmethylphenidate chloride is a novel pharmaceutical compound that functions as a prodrug of dexmethylphenidate, the pharmacologically active d-enantiomer of methylphenidate . It is a key active ingredient in approved central nervous system (CNS) stimulants used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) . As a prodrug, serdexmethylphenidate itself is pharmacologically inactive and is designed to be gradually converted into the active metabolite, dexmethylphenidate, primarily in the lower gastrointestinal tract . This conversion results in a delayed release and prolonged duration of effect for dexmethylphenidate, making it a subject of interest for developing extended-duration therapeutics . The mechanism of action of its active metabolite involves the inhibition of the dopamine and norepinephrine transporters in the CNS, increasing the extracellular levels of these neurotransmitters, which is associated with improved attention and focus . Research into this compound is focused on its unique pharmacokinetic profile, its lower abuse potential compared to immediate-release stimulants due to its prodrug nature, and its applications in neuropsychiatric research . Investigations are also exploring its potential utility in other CNS conditions, such as substance use disorder . This product is intended for research purposes only in laboratory settings. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30ClN3O8 B10823693 Serdexmethylphenidate chloride CAS No. 1996626-30-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1996626-30-2

Molecular Formula

C25H30ClN3O8

Molecular Weight

536.0 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoic acid;chloride

InChI

InChI=1S/C25H29N3O8.ClH/c1-35-24(33)21(17-8-3-2-4-9-17)20-11-5-6-13-28(20)25(34)36-16-27-12-7-10-18(14-27)22(30)26-19(15-29)23(31)32;/h2-4,7-10,12,14,19-21,29H,5-6,11,13,15-16H2,1H3,(H-,26,30,31,32);1H/t19-,20+,21+;/m0./s1

InChI Key

GONQEUJYYMYNMN-HWAJWLCKSA-N

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)N[C@@H](CO)C(=O)O)C3=CC=CC=C3.[Cl-]

Canonical SMILES

COC(=O)C(C1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)NC(CO)C(=O)O)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Foundational & Exploratory

The Strategic Design of Serdexmethylphenidate: A Prodrug Approach to Optimizing Methylphenidate Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Serdexmethylphenidate (B610792) (SDX) represents a significant advancement in the formulation of methylphenidate-based therapies for Attention-Deficit/Hyperactivity Disorder (ADHD). As a prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate, SDX is engineered to optimize pharmacokinetic profiles, prolong therapeutic effect, and reduce abuse potential. This technical guide elucidates the core rationale behind the prodrug design of serdexmethylphenidate chloride, detailing its mechanism of activation, pharmacokinetic advantages, and the experimental validation of its therapeutic utility.

Introduction: The Rationale for a d-Methylphenidate Prodrug

Dexmethylphenidate is a well-established central nervous system (CNS) stimulant for the treatment of ADHD.[1][2] Its therapeutic action is primarily mediated by blocking the reuptake of dopamine (B1211576) and norepinephrine (B1679862) in the presynaptic neurons, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[2][3][4] While effective, immediate-release formulations of d-MPH necessitate multiple daily doses and can lead to sharp peaks and troughs in plasma concentrations, contributing to side effects and potential for abuse.

The primary objectives for developing a d-MPH prodrug were:

  • Extended Duration of Action: To provide a smoother, more consistent therapeutic effect throughout the day with a single daily dose.[1]

  • Reduced Abuse Potential: To deter non-oral routes of abuse, such as intranasal or intravenous administration, by requiring enzymatic conversion in the gastrointestinal tract for activation.[5][6][7]

  • Improved Pharmacokinetic Profile: To achieve a gradual increase and sustained plasma concentration of d-MPH, minimizing the rapid onset associated with the euphoric effects sought by abusers.[8]

Serdexmethylphenidate was designed to meet these objectives. It is a covalent conjugate of d-methylphenidate and a nicotinoyl-L-serine moiety.[9] This molecular structure renders SDX pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to release d-MPH.[4][6][7]

Mechanism of Action and Metabolic Activation

Serdexmethylphenidate itself has little to no affinity for monoaminergic reuptake transporters.[3] Its therapeutic activity is entirely dependent on its conversion to d-MPH. This bioactivation is believed to occur primarily in the lower gastrointestinal tract, although the specific enzymes responsible have not yet been fully elucidated.[3][5] In vitro hydrolysis studies have shown that SDX is stable at acidic pH ranges (pH 1 to 8) for up to 24 hours, indicating that it passes through the stomach and upper small intestine largely intact.[10]

The metabolic conversion of SDX to d-MPH is the rate-limiting step in the delivery of the active drug, which results in a delayed and sustained release profile.[6][7] Once released, d-MPH exerts its therapeutic effect by inhibiting the dopamine and norepinephrine transporters.[1][2]

cluster_ingestion Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation & CNS Serdexmethylphenidate_Chloride This compound (Inactive Prodrug) Intact_Passage Intact passage through stomach and upper intestine Serdexmethylphenidate_Chloride->Intact_Passage Ingestion Metabolic_Conversion Enzymatic Cleavage (Lower GI Tract) Intact_Passage->Metabolic_Conversion d_MPH d-Methylphenidate (Active) Metabolic_Conversion->d_MPH Release of active moiety Therapeutic_Effect Inhibition of Dopamine and Norepinephrine Reuptake d_MPH->Therapeutic_Effect

Metabolic Activation Pathway of Serdexmethylphenidate.

Pharmacokinetic Profile

Clinical studies have demonstrated that the prodrug design of serdexmethylphenidate results in a distinct and advantageous pharmacokinetic profile for d-MPH compared to immediate-release formulations.

Single Dose Pharmacokinetics

When administered alone, serdexmethylphenidate results in a delayed time to maximum plasma concentration (Tmax) of d-MPH of approximately 8 hours.[1][5] This is in contrast to immediate-release d-MPH, which has a much shorter Tmax. The combination product, Azstarys®, which contains both immediate-release d-MPH (30% of the total d-MPH dose) and serdexmethylphenidate (70% of the total d-MPH dose), exhibits a biphasic absorption profile.[8][11] An initial peak in d-MPH concentration is observed at around 2 hours, driven by the immediate-release component, followed by a gradual decline and a sustained therapeutic level maintained by the conversion of SDX to d-MPH.[1][12]

Steady-State Pharmacokinetics

At steady-state, the combination of serdexmethylphenidate and d-methylphenidate provides a consistent plasma concentration of d-MPH over a 24-hour period, supporting once-daily dosing.[13] The pharmacokinetic profile is characterized by a rapid onset of action followed by a prolonged duration of effect.[8]

Table 1: Pharmacokinetic Parameters of d-Methylphenidate Following Oral Administration of Serdexmethylphenidate/d-Methylphenidate (SDX/d-MPH) in Healthy Adults

ParameterSDX/d-MPH (26.1/5.2 mg)SDX/d-MPH (39.2/7.8 mg)SDX/d-MPH (52.3/10.4 mg)
d-MPH Cmax (ng/mL) 9.8 ± 2.214.7 ± 3.419.6 ± 4.5
d-MPH Tmax (h) 2.0 (1.0 - 4.0)2.0 (1.0 - 4.0)2.0 (1.0 - 4.0)
d-MPH AUC0-inf (ng·h/mL) 114.8 ± 28.1172.2 ± 42.3229.6 ± 56.4
d-MPH t1/2 (h) 11.2 ± 2.211.7 ± 2.511.8 ± 2.6
SDX Cmax (ng/mL) 32.3 ± 10.148.5 ± 15.264.6 ± 20.2
SDX Tmax (h) 2.0 (1.0 - 4.0)2.0 (1.0 - 4.0)2.0 (1.0 - 4.0)
SDX t1/2 (h) 5.7 ± 1.25.7 ± 1.35.7 ± 1.4

Data presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax. Data adapted from Braeckman et al., 2022.[8]

Clinical Efficacy

The clinical efficacy of serdexmethylphenidate in combination with d-methylphenidate has been evaluated in children and adolescents with ADHD. The primary measure of efficacy in these studies is often the Swanson, Kotkin, Agler, M-Flynn, and Pelham (SKAMP) rating scale, which assesses attention and deportment in a laboratory classroom setting.

Table 2: Summary of Efficacy Results from a Randomized, Placebo-Controlled Laboratory Classroom Study in Children with ADHD (ages 6-12)

Outcome MeasureSDX/d-MPHPlaceboTreatment Difference (95% CI)p-value
Change from Baseline in SKAMP-Combined Score (averaged over classroom day) -15.4-10.0-5.41 (-7.10 to -3.71)< 0.001

Data adapted from Faraone et al., 2021.[14]

The results from clinical trials demonstrate that the combination of serdexmethylphenidate and d-methylphenidate produces a statistically significant and clinically meaningful improvement in ADHD symptoms compared to placebo.[14] The onset of action is observed as early as 30 minutes post-dose, with therapeutic effects lasting up to 13 hours.[15][16]

Experimental Protocols

In Vitro Hydrolysis Assay
  • Objective: To assess the stability of serdexmethylphenidate under various pH conditions mimicking the gastrointestinal tract.

  • Methodology:

    • Solutions of this compound (5 mg/mL and 50 mg/mL) were prepared in buffer solutions with pH values ranging from 1 to 13.[10]

    • Samples were incubated at room temperature.[10]

    • Aliquots were taken at various time points (e.g., up to 24 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of serdexmethylphenidate, d-methylphenidate, and potential degradation products.[10]

Start Prepare SDX solutions in pH buffers (1-13) Incubate Incubate at room temperature Start->Incubate Sample Collect aliquots at time points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Quantify Quantify SDX, d-MPH, and degradants Analyze->Quantify

Workflow for In Vitro Hydrolysis Assay.
Human Abuse Potential Studies

  • Objective: To evaluate the abuse potential of serdexmethylphenidate via oral, intranasal, and intravenous routes compared to d-methylphenidate.

  • Methodology:

    • Randomized, double-blind, placebo- and active-controlled crossover studies were conducted in healthy adult volunteers with a history of recreational stimulant use.[6][7]

    • Participants received equimolar doses of serdexmethylphenidate and d-methylphenidate hydrochloride via the route of administration being tested.

    • The primary endpoint was the maximum effect (Emax) on the "Drug Liking" visual analog scale (VAS), a standard measure of abuse potential.[6][7]

    • Pharmacokinetic and safety data were also collected.

The results of these studies consistently demonstrated significantly lower "Drug Liking" scores for serdexmethylphenidate compared to d-methylphenidate, particularly via the intranasal and intravenous routes, confirming the abuse-deterrent properties of the prodrug design.[6][7]

Conclusion: The Advantages of the Serdexmethylphenidate Prodrug Design

The design of serdexmethylphenidate as a prodrug of d-methylphenidate represents a rational and effective strategy to improve upon existing stimulant therapies for ADHD. By requiring enzymatic conversion in the lower gastrointestinal tract, this design achieves several key objectives:

  • Prolonged Therapeutic Effect: The gradual release of d-MPH provides a smooth and extended duration of action, suitable for once-daily dosing.

  • Reduced Abuse Potential: The delayed onset of action and lower bioavailability via non-oral routes of administration significantly reduce its appeal for abuse.

  • Favorable Safety Profile: The controlled release of d-MPH may contribute to a more tolerable side effect profile compared to immediate-release formulations.

cluster_challenges Challenges with Immediate-Release d-MPH cluster_outcomes Therapeutic Advantages of SDX Goal Optimize d-MPH Therapy Short_Duration Short Duration of Action Goal->Short_Duration Abuse_Potential High Abuse Potential Goal->Abuse_Potential PK_Variability Pharmacokinetic Peaks & Troughs Goal->PK_Variability Solution Prodrug Design: Serdexmethylphenidate Short_Duration->Solution Abuse_Potential->Solution PK_Variability->Solution Extended_Release Extended Release & Duration Solution->Extended_Release Lower_Abuse Lower Abuse Potential Solution->Lower_Abuse Improved_PK Smoother Pharmacokinetic Profile Solution->Improved_PK

Logical Rationale for Serdexmethylphenidate Prodrug Design.

References

serdexmethylphenidate mechanism of enzymatic conversion to d-MPH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Enzymatic Conversion of Serdexmethylphenidate (B610792) to d-Methylphenidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serdexmethylphenidate (SDX) is a novel, pharmacologically inactive prodrug of d-methylphenidate (d-MPH), a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the current understanding of the enzymatic conversion of SDX to its active moiety, d-MPH. The conversion is known to occur primarily in the lower gastrointestinal tract, a key feature in its extended-release profile. While the specific enzymes responsible for this initial conversion have not yet been fully elucidated, this document will detail the metabolic pathway, summarize key pharmacokinetic data from clinical studies, and outline the experimental approaches used to characterize this process.

Introduction

Serdexmethylphenidate is a Schedule IV controlled substance designed to offer a gradual release of d-MPH, the more pharmacologically active enantiomer of methylphenidate, throughout the day.[1] This is achieved through its structure as a prodrug, which requires enzymatic cleavage to release d-MPH.[1][2] The combination of SDX with an immediate-release form of d-MPH in products like Azstarys™ allows for a rapid onset of action followed by a prolonged therapeutic effect.[3][4] Understanding the mechanism of this conversion is critical for drug development, formulation, and clinical application.

The Metabolic Pathway of Serdexmethylphenidate

The metabolic journey of serdexmethylphenidate begins with its conversion to d-methylphenidate, which is then further metabolized.

Enzymatic Conversion of Serdexmethylphenidate to d-Methylphenidate

The primary site for the conversion of SDX to d-MPH is the lower gastrointestinal tract.[1][2][5][6][7][8][9][10] This targeted release is a key design element of the prodrug, contributing to its extended-duration profile. Although the conversion is known to be enzymatic, the specific enzymes responsible for this cleavage have not been definitively identified in the available literature.[5][6] In vitro studies have demonstrated that SDX is stable across a pH range of 1 to 8 for up to 24 hours, with no detectable conversion to d-MPH.[11][12] This stability in acidic and neutral environments suggests that the conversion is not a result of simple hydrolysis but rather an enzyme-mediated process.[11][12]

Subsequent Metabolism of d-Methylphenidate

Once d-MPH is released from SDX, it undergoes metabolism primarily in the liver. The major metabolic pathway involves the de-esterification of d-MPH to its main metabolite, d-α-phenyl-piperidine acetic acid (d-ritalinic acid), which is pharmacologically inactive.[5] This reaction is catalyzed by the enzyme carboxylesterase 1A1 (CES1A1).[5]

The proposed metabolic pathway is illustrated in the following diagram:

G cluster_gut Lower Gastrointestinal Tract cluster_liver Liver SDX Serdexmethylphenidate (SDX) dMPH_gut d-Methylphenidate (d-MPH) SDX->dMPH_gut Enzymatic Cleavage (Enzymes Unknown) dMPH_liver d-Methylphenidate (d-MPH) dMPH_gut->dMPH_liver Absorption RA d-Ritalinic Acid (Inactive) dMPH_liver->RA Carboxylesterase 1A1 (CES1A1)

Proposed metabolic pathway of serdexmethylphenidate.

Pharmacokinetic Profile

The pharmacokinetic profile of d-MPH following oral administration of SDX demonstrates the intended extended-release characteristics of the prodrug.

Quantitative Pharmacokinetic Data

Clinical studies in healthy adults have characterized the plasma concentrations of d-MPH and SDX following the administration of SDX/d-MPH capsules. The data consistently show a rapid initial rise in d-MPH concentration from the immediate-release component, followed by a gradual, sustained plasma concentration due to the conversion of SDX.

Treatment (SDX/d-MPH mg)AnalyteCmax (ng/mL) (Mean ± SD)Tmax (h) (Median)AUC0-last (h*ng/mL) (Mean ± SD)
26.1/5.2d-MPH7.1 ± 2.12.097.2 ± 28.8
39.2/7.8d-MPH9.8 ± 2.82.0142.5 ± 41.2
52.3/10.4d-MPH13.8 ± 3.82.5199.8 ± 57.2

Data from a study in healthy volunteers under fasted conditions.[13]

When administered alone, serdexmethylphenidate results in a Tmax for dexmethylphenidate (B1218549) of approximately 8 hours.[6] The absolute oral bioavailability of SDX is low, at less than 3%, indicating that most of the conversion to d-MPH occurs before systemic absorption of the prodrug.[7][11]

Experimental Protocols

While specific protocols for identifying the enzymes that convert SDX to d-MPH are not publicly available, the pharmacokinetic properties have been well-characterized through clinical trials. A general workflow for such a study is outlined below.

Pharmacokinetic Study in Healthy Volunteers

A typical pharmacokinetic study to assess the conversion of SDX to d-MPH would involve the following steps:

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study.

  • Dosing: Subjects receive a single oral dose of the SDX/d-MPH formulation.

  • Blood Sampling: Serial blood samples are collected at predefined time points over a period of 24 to 48 hours.

  • Plasma Analysis: Plasma is separated from the blood samples and analyzed using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentrations of SDX and d-MPH.

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

G cluster_protocol Pharmacokinetic Study Workflow A Subject Screening and Enrollment B Oral Administration of SDX/d-MPH A->B C Serial Blood Sample Collection B->C D Plasma Separation C->D E LC-MS/MS Analysis of SDX and d-MPH D->E F Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) E->F

General workflow for a pharmacokinetic study of SDX/d-MPH.

Conclusion

Serdexmethylphenidate is an effective prodrug of d-methylphenidate, with a conversion mechanism that facilitates an extended-release profile. The enzymatic conversion occurs predominantly in the lower gastrointestinal tract, a feature that is central to its therapeutic action. While the specific enzymes responsible for this initial metabolic step remain to be identified, the subsequent metabolism of the active d-MPH moiety by hepatic carboxylesterase 1A1 is well-understood. The pharmacokinetic data from clinical trials consistently support the designed extended-release properties of SDX. Further research is warranted to fully elucidate the specific enzymes involved in the conversion of SDX to d-MPH, which would provide a more complete understanding of its mechanism of action and could inform the development of future prodrug technologies.

References

Serdexmethylphenidate's Binding Affinity for Dopamine and Norepinephrine Transporters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of serdexmethylphenidate (B610792) for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). As serdexmethylphenidate is a prodrug, this guide will focus on the pharmacologically active moiety, dexmethylphenidate (B1218549), detailing its interaction with these key monoamine transporters.

Executive Summary

Serdexmethylphenidate (SDX) is a chemically synthesized prodrug of dexmethylphenidate (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate. In its intact form, serdexmethylphenidate exhibits little to no binding affinity for either the dopamine transporter (DAT) or the norepinephrine transporter (NET). Its therapeutic action is realized after oral administration and subsequent enzymatic conversion to dexmethylphenidate, primarily in the lower gastrointestinal tract. Dexmethylphenidate is a potent central nervous system (CNS) stimulant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). It binds with high affinity to both DAT and NET, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters. This modulation of catecholaminergic neurotransmission is the primary mechanism underlying its therapeutic efficacy in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

Serdexmethylphenidate: A Prodrug Approach

The development of serdexmethylphenidate as a prodrug of dexmethylphenidate was intended to modify the pharmacokinetic profile of the active drug, offering a prolonged duration of action.

Prodrug Conversion

Following oral administration, serdexmethylphenidate is designed to be pharmacologically inactive until it reaches the lower gastrointestinal tract, where it is gradually converted to dexmethylphenidate.[1] The precise enzymes involved in this conversion are yet to be fully elucidated.[1] This delayed and extended-release mechanism contributes to a smoother plasma concentration curve of dexmethylphenidate over time.

Serdexmethylphenidate Serdexmethylphenidate (Oral Administration) GI_Tract Lower Gastrointestinal Tract Serdexmethylphenidate->GI_Tract Transit Enzymatic_Conversion Enzymatic Conversion GI_Tract->Enzymatic_Conversion Dexmethylphenidate Dexmethylphenidate (Active Moiety) Enzymatic_Conversion->Dexmethylphenidate Cleavage Systemic_Circulation Systemic Circulation Dexmethylphenidate->Systemic_Circulation Absorption

Prodrug activation pathway of serdexmethylphenidate.

Binding Affinity of Dexmethylphenidate for DAT and NET

The therapeutic effects of serdexmethylphenidate are directly attributable to the binding of its active metabolite, dexmethylphenidate, to DAT and NET. The affinity of a compound for its target is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.

Quantitative Binding Data

The following table summarizes the in vitro binding affinities of dexmethylphenidate and racemic methylphenidate for dopamine and norepinephrine transporters. It is important to consider the species and experimental system when comparing these values.

CompoundTransporterSpecies/SystemBinding ParameterValue (nM)Reference(s)
Dexmethylphenidate (d-MPH) Dopamine Transporter (DAT)Rat Brain MembranesIC5033[2][3]
Norepinephrine Transporter (NET)Rat Brain MembranesIC50244[2][3]
Racemic Methylphenidate (dl-MPH) Dopamine Transporter (DAT)Human & Canine Kidney CellsIC5034[2]
Norepinephrine Transporter (NET)Human & Canine Kidney CellsIC50339[2]
Dopamine Transporter (DAT)Human (in vitro)Ki193[4]
Norepinephrine Transporter (NET)Human (in vitro)Ki38[4]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Dexmethylphenidate demonstrates a high affinity for both DAT and NET, with a generally higher affinity for the dopamine transporter in rat brain studies.[2][3] In studies using human transporters, racemic methylphenidate showed a higher affinity for NET compared to DAT.[4] The d-threo-enantiomer (dexmethylphenidate) is considered the more pharmacologically active component.[5]

Experimental Protocols: Radioligand Binding Assays

The binding affinities of compounds like dexmethylphenidate to monoamine transporters are typically determined using competitive radioligand binding assays.

Principle

This technique measures the ability of a test compound (the "competitor," e.g., dexmethylphenidate) to displace a radiolabeled ligand that is known to bind with high affinity to the target transporter. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value.

Generalized Protocol for DAT/NET Binding Assay
  • Preparation of Transporter-Containing Membranes:

    • Cell lines (e.g., HEK293) stably or transiently expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured.

    • Alternatively, brain tissue from animal models (e.g., rat striatum for DAT, frontal cortex for NET) is dissected.[6]

    • The cells or tissues are homogenized in a suitable buffer and centrifuged to isolate the cell membranes, which are rich in the transporters of interest. The final membrane preparation is resuspended in an assay buffer.

  • Competitive Binding Assay:

    • A fixed concentration of a specific radioligand is used. For DAT, a common choice is [³H]WIN 35,428. For NET, [³H]nisoxetine is often utilized.[6]

    • The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (dexmethylphenidate).

    • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Radioligand:

    • The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • Non-linear regression analysis is used to determine the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Separation & Analysis Cell_Culture Cell Culture (e.g., hDAT/hNET expressing HEK293) Homogenization Homogenization & Centrifugation Cell_Culture->Homogenization Membrane_Pellet Isolated Membrane Pellet Homogenization->Membrane_Pellet Incubation Incubate Membranes + Radioligand + Dexmethylphenidate (Varying Concentrations) Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50/Ki Determination) Scintillation->Data_Analysis

Workflow for a competitive radioligand binding assay.

Signaling and Mechanism of Action

The binding of dexmethylphenidate to DAT and NET is non-covalent and reversible. By occupying the transporter binding site, it competitively inhibits the reuptake of dopamine and norepinephrine from the synaptic cleft into the presynaptic neuron.

This inhibition leads to:

  • Increased Synaptic Concentrations: An elevation in the levels of dopamine and norepinephrine in the synaptic space.

  • Prolonged Neurotransmitter Action: The neurotransmitters remain in the synapse for a longer duration, leading to enhanced and prolonged stimulation of postsynaptic dopamine and norepinephrine receptors.

The precise downstream signaling cascades are complex and depend on the specific receptor subtypes activated. However, the overall effect is an enhancement of dopaminergic and noradrenergic neurotransmission, which is believed to improve attention, reduce impulsivity, and decrease hyperactivity in individuals with ADHD.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_Vesicles Dopamine (DA) & Norepinephrine (NE) in Vesicles DA_NE_Released Released DA & NE DA_NE_Vesicles->DA_NE_Released Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE_Released->DAT Reuptake DA_NE_Released->NET Reuptake DA_Receptor Dopamine Receptors DA_NE_Released->DA_Receptor Binds NE_Receptor Norepinephrine Receptors DA_NE_Released->NE_Receptor Binds Signal_Transduction Signal Transduction DA_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction Dexmethylphenidate Dexmethylphenidate Dexmethylphenidate->DAT Blocks Dexmethylphenidate->NET Blocks

Mechanism of action of dexmethylphenidate at the synapse.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of Serdexmethylphenidate Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serdexmethylphenidate (B610792) chloride is a novel prodrug of dexmethylphenidate (B1218549), a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of serdexmethylphenidate chloride, detailed experimental protocols for their determination, and a visualization of its relevant biological signaling pathway and analytical workflow. The information presented herein is intended to support research, development, and quality control activities related to this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental physicochemical characteristics are crucial for understanding its formulation, delivery, and pharmacokinetic profile.

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₅H₃₀ClN₃O₈[3]
Molecular Weight 536.0 g/mol [3]
Melting Point 202 to 208 °C[1]
Solubility (in water) Freely soluble: • 333.5 mg/mL (pH 1.2) • 382.22 mg/mL (pH 2.9) • >500 mg/mL (pH 5.8 to 6.8)[1]
Solubility (in organic solvents) • Limited (<1 mg/mL) in n-heptane, toluene, dichloromethane (B109758) • Slightly increased (~1 mg/L) in acetone, acetonitrile (B52724) • Increased (~9 mg/mL) in ethanol (B145695) • >50 mg/mL in methanol (B129727) • Very high (>150 mg/mL) in DMSO, DMF[1]
Octanol (B41247)/Water Partition Coefficient (Log P/D) -0.84 (at pH 1.2)[4]
pKa 2.56[5]

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical testing guidelines.

Melting Point Determination

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Methodology:

  • Apparatus: A calibrated digital melting point apparatus compliant with USP <741> standards.

  • Sample Preparation: A small quantity of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature approximately 10-15 °C below the expected melting point, followed by a slower ramp of 1-2 °C per minute.

    • The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded. The range between these two temperatures constitutes the melting range.

Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of this compound in aqueous media at various pH levels.

Methodology (Shake-Flask Method):

  • Apparatus:

    • Thermostatically controlled shaker bath.

    • pH meter.

    • Analytical balance.

    • Centrifuge.

    • HPLC system for quantification.

  • Procedure:

    • Prepare buffer solutions at the desired pH values (e.g., 1.2, 2.9, 5.8, 6.8).

    • Add an excess amount of this compound to a known volume of each buffer solution in separate flasks. The presence of undissolved solid is necessary to ensure saturation.

    • The flasks are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a predetermined period (typically 24-48 hours) to reach equilibrium.

    • After equilibration, the samples are removed from the shaker and the undissolved solid is separated from the solution by centrifugation.

    • An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as RP-HPLC.[5]

Octanol/Water Partition Coefficient (Log P) Determination

Objective: To determine the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase at equilibrium, as a measure of its lipophilicity.

Methodology (Shake-Flask Method, based on OECD Guideline 107): [6][7]

  • Apparatus:

    • Thermostatically controlled shaker.

    • Centrifuge.

    • Analytical instrumentation for quantification (e.g., HPLC).

  • Procedure:

    • n-Octanol and an aqueous buffer (e.g., pH 1.2) are pre-saturated with each other by mixing and allowing the phases to separate.

    • A known amount of this compound is dissolved in the pre-saturated aqueous phase.

    • A known volume of the pre-saturated n-octanol is added to the aqueous solution in a vessel.

    • The vessel is sealed and shaken gently in a thermostatically controlled environment until equilibrium is reached (typically several hours).

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.

Signaling Pathway and Experimental Workflow Visualizations

Proposed Signaling Pathway of Serdexmethylphenidate's Active Metabolite

Serdexmethylphenidate is a prodrug that is converted to dexmethylphenidate.[1] Dexmethylphenidate is a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[8] The diagram below illustrates the proposed downstream signaling pathways in the prefrontal cortex following the inhibition of norepinephrine and dopamine reuptake.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (Prefrontal Cortex) Dex Dexmethylphenidate DAT Dopamine Transporter (DAT) Dex->DAT Inhibits NET Norepinephrine Transporter (NET) Dex->NET Inhibits DA Dopamine D1R Dopamine D1 Receptor DA->D1R Binds NE Norepinephrine A2AR Alpha-2A Adrenergic Receptor NE->A2AR Binds AC Adenylyl Cyclase D1R->AC Activates A2AR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates K_channel K+ Channels PKA->K_channel Phosphorylates (Closes) Neuronal_Firing Modulation of Neuronal Firing (Enhanced Signal, Reduced Noise) K_channel->Neuronal_Firing Influences

Proposed signaling pathway of dexmethylphenidate in the prefrontal cortex.
Experimental Workflow for RP-HPLC Analysis

The following diagram outlines a typical experimental workflow for the simultaneous quantification of serdexmethylphenidate and dexmethylphenidate in a pharmaceutical dosage form using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10][11]

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis and Reporting start Start weigh_sample Weigh Tablet Powder start->weigh_sample weigh_std Weigh Reference Standards start->weigh_std dissolve_sonicate Dissolve in Diluent & Sonicate weigh_sample->dissolve_sonicate filter Filter Solution dissolve_sonicate->filter dilute_sample Dilute to Working Concentration filter->dilute_sample inject_sample Inject Sample Solutions dilute_sample->inject_sample dissolve_std Dissolve in Diluent weigh_std->dissolve_std dilute_std Prepare Calibration Standards dissolve_std->dilute_std inject_std Inject Calibration Standards dilute_std->inject_std hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) generate_curve Generate Calibration Curve inject_std->generate_curve quantify Quantify Analyte Concentrations generate_curve->quantify acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks integrate_peaks->quantify report Generate Report quantify->report end End report->end

Experimental workflow for RP-HPLC analysis of serdexmethylphenidate.

References

Elucidation of the Metabolic Pathway of Serdexmethylphenidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of the central nervous system (CNS) stimulant dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate. It is formulated in combination with d-MPH to provide a rapid onset of action followed by an extended duration of effect for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth overview of the metabolic pathway of serdexmethylphenidate, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Metabolic Pathway of Serdexmethylphenidate

Serdexmethylphenidate is designed to be pharmacologically inactive until it is converted to the active moiety, d-methylphenidate, primarily in the lower gastrointestinal tract.[1][2] The enzymes involved in this conversion have not yet been fully elucidated.[1][2] Once formed, d-methylphenidate undergoes further metabolism, primarily through de-esterification to the inactive metabolite, d-α-phenyl-piperidine acetic acid, commonly known as ritalinic acid (RA).[3] This metabolic cascade is crucial for the pharmacokinetic profile of SDX-containing medications, which feature a rapid effect from the immediate-release d-MPH component and sustained plasma concentrations from the gradual conversion of SDX.

The prominent metabolic pathways of serdexmethylphenidate following oral administration are depicted below.

cluster_absorption Gastrointestinal Tract cluster_metabolism Systemic Circulation & Liver cluster_excretion Excretion Serdexmethylphenidate (Oral) Serdexmethylphenidate (Oral) d-Methylphenidate (d-MPH) d-Methylphenidate (d-MPH) Serdexmethylphenidate (Oral)->d-Methylphenidate (d-MPH) Conversion in lower GI tract (Enzymes Unknown) SDX-des-Ser SDX without serine Serdexmethylphenidate (Oral)->SDX-des-Ser Metabolism in GI Feces Feces Serdexmethylphenidate (Oral)->Feces Unchanged d-MPH_circ d-Methylphenidate (Systemic) d-Methylphenidate (d-MPH)->d-MPH_circ Absorption Ritalinic Acid (RA) Ritalinic Acid (RA) d-MPH_circ->Ritalinic Acid (RA) De-esterification Urine Urine d-MPH_circ->Urine d-MPH_circ->Feces 6-oxo-Ritalinic Acid 6-oxo-Ritalinic Acid Ritalinic Acid (RA)->6-oxo-Ritalinic Acid Oxidation Ritalinic Acid (RA)->Urine Ritalinic Acid (RA)->Feces 6-oxo-Ritalinic Acid->Urine SDX-des-Ser->Feces

Caption: Proposed metabolic pathway of serdexmethylphenidate after oral administration.

Quantitative Analysis of Metabolites

A human mass balance study was conducted to quantify the excretion of serdexmethylphenidate and its metabolites following a single oral administration of [14C]-labeled serdexmethylphenidate. The study demonstrated that the majority of the administered radioactivity was recovered, with distinct profiles in urine and feces.

Compound% of Administered Dose in Urine% of Administered Dose in FecesTotal % of Administered Dose
Serdexmethylphenidate (SDX) 0.42610.80411.23
d-Methylphenidate (d-MPH) 2.7422.7415.483
Ritalinic Acid (RA) 45.17118.06063.231
6-oxo-Ritalinic Acid (6-oxo-RA) 4.079ND4.079
SDX without serine (SDX-des-Ser) ND1.3341.334
Unknown Metabolite 0.671ND0.671
Total Recovered 53.089 32.939 86.028
ND: Not Detected. Data is presented as the mean percentage of the administered molar dose.[4]

The data reveals that ritalinic acid is the most abundant metabolite, accounting for a significant portion of the excreted dose in both urine and feces.[4] A smaller fraction of the dose is excreted as unchanged serdexmethylphenidate, d-methylphenidate, and other minor metabolites.[4]

Experimental Protocols

In Vivo Human Mass Balance Study

A comprehensive in vivo study was conducted to elucidate the metabolic fate of serdexmethylphenidate in humans.

Study Design: An open-label, single-dose, non-randomized study was performed in healthy adult male subjects.[4]

Subjects: The study enrolled 8 healthy adult male subjects under fasted conditions.[4]

Test Compound and Dosing: Subjects were administered a single oral dose of 60 mg of [14C]-serdexmethylphenidate chloride, which is the molar equivalent of 30 mg of d-methylphenidate HCl.[4]

Sample Collection:

  • Blood: Whole blood and plasma samples were collected at predose and at numerous time points up to 168 hours post-dose.[4]

  • Urine: Urine samples were collected at predose and at various intervals up to and beyond 48 hours post-dose.[4]

  • Feces: Fecal samples were collected throughout the study period.[4]

Analytical Methods: The concentrations of serdexmethylphenidate and its metabolites in plasma, urine, and feces were determined using liquid chromatography coupled with radioactivity detection (LC-RAD).[4]

The following diagram illustrates the workflow of the human mass balance study.

cluster_study_setup Study Setup cluster_sample_collection Sample Collection (up to 168h post-dose) cluster_analysis Analysis cluster_outcome Outcome A Enroll 8 Healthy Adult Male Subjects B Administer Single Oral Dose of 60 mg [14C]-SDX Chloride A->B C Blood Samples (Whole Blood & Plasma) B->C D Urine Samples B->D E Fecal Samples B->E F Radioanalysis of Total Radioactivity C->F G Metabolite Profiling and Identification by LC-RAD C->G D->F D->G E->F E->G H Mass Balance Calculation F->H I Metabolic Pathway Elucidation G->I J Pharmacokinetic Analysis G->J

Caption: Experimental workflow for the human mass balance study of serdexmethylphenidate.
In Vitro Stability Studies

To understand the stability of serdexmethylphenidate and its potential for conversion to d-methylphenidate outside the lower gastrointestinal tract, a series of in vitro stability studies were conducted.

Methodology:

  • Hydrolytic Stability: Serdexmethylphenidate was incubated in buffer solutions across a pH range of 1 to 13. At room temperature, SDX was found to be stable at pH 1 to 8 for up to 24 hours, with no detectable formation of d-MPH or ritalinic acid.[5]

  • Biological Matrix Stability: Serdexmethylphenidate was incubated in fresh human whole blood, plasma, simulated intestinal fluid, and simulated gastric fluid. The results indicated that SDX is stable in these matrices.[5]

  • Metabolic Stability in Tissue Fractions: The stability of serdexmethylphenidate was assessed in human liver, kidney, intestinal, and lung S9 fractions. These studies concluded that SDX is stable in these tissue fractions, with minimal conversion to d-MPH observed in whole blood over 90 minutes.[5]

Conclusion

The metabolic pathway of serdexmethylphenidate is characterized by its conversion to the active therapeutic agent, d-methylphenidate, predominantly in the lower gastrointestinal tract by currently unidentified enzymes. The subsequent metabolism of d-methylphenidate leads to the formation of the major inactive metabolite, ritalinic acid, which is excreted in both urine and feces. The in vivo mass balance study provides crucial quantitative data on the disposition of serdexmethylphenidate and its metabolites. In vitro studies confirm the stability of the prodrug in various biological matrices, reinforcing the targeted-release mechanism in the lower GI tract. This comprehensive understanding of the metabolic fate of serdexmethylphenidate is essential for the continued development and clinical application of this novel ADHD therapeutic.

References

Novel Therapeutic Applications of Serdexmethylphenidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serdexmethylphenidate (B610792) (SDX) is a novel, long-acting prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate. Developed to provide extended therapeutic action with a lower potential for abuse, SDX is a key component of the FDA-approved attention-deficit/hyperactivity disorder (ADHD) treatment, Azstarys®. This technical guide provides an in-depth overview of the core pharmacology, clinical data, and emerging therapeutic applications of serdexmethylphenidate. Quantitative data from key clinical trials are presented in structured tables, and detailed experimental protocols for pivotal studies are outlined. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this innovative therapeutic agent.

Introduction to Serdexmethylphenidate

Serdexmethylphenidate is chemically designed to be pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to its active form, d-MPH.[1] This prodrug technology offers a unique pharmacokinetic profile characterized by a gradual onset and prolonged duration of action.[1] The primary therapeutic application of SDX is in the combination product Azstarys®, indicated for the treatment of ADHD in patients aged six years and older.[1][2] Beyond ADHD, serdexmethylphenidate is being actively investigated for other central nervous system disorders, including idiopathic hypersomnia and narcolepsy.[3]

Mechanism of Action

The therapeutic effects of serdexmethylphenidate are attributable to its active metabolite, dexmethylphenidate. d-MPH is a central nervous system stimulant that primarily acts by blocking the reuptake of dopamine (B1211576) and norepinephrine (B1679862) in the presynaptic neuron.[4][5] This inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET) leads to increased concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling, particularly in the prefrontal cortex.[5][6] This enhanced neurotransmission is believed to improve attention, reduce impulsivity, and decrease hyperactivity in individuals with ADHD.[5] In vitro studies have shown that serdexmethylphenidate itself has little to no affinity for monoaminergic reuptake transporters.[4]

Signaling Pathway of Dexmethylphenidate

The blockade of DAT and NET by dexmethylphenidate initiates a cascade of intracellular signaling events that modulate neuronal activity and synaptic plasticity.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) DAT_NET DAT / NET Transporters DA_NE->DAT_NET Reuptake DA_NE_Synapse Increased DA & NE DA_NE->DA_NE_Synapse Vesicle Synaptic Vesicle Vesicle->DA_NE Release D1R D1 Receptor DA_NE_Synapse->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Activates PP1 PP1 DARPP32->PP1 Inhibits Gene Gene Expression (Neuronal Plasticity) CREB->Gene Regulates dMPH Dexmethylphenidate dMPH->DAT_NET Blocks SDX Serdexmethylphenidate (Prodrug) Metabolism Metabolism (Lower GI Tract) SDX->Metabolism Oral Administration Metabolism->dMPH Screening Screening of Recreational Drug Users Randomization Randomization to Treatment Sequence Screening->Randomization Treatment1 Treatment Period 1 (e.g., SDX) Randomization->Treatment1 Washout Washout Period Treatment2 Treatment Period 2 (e.g., d-MPH) Washout->Treatment2 Treatment3 Treatment Period 3 (e.g., Placebo) Washout->Treatment3 Assessment Pharmacodynamic & Pharmacokinetic Assessments Assessment->Washout Assessment->Washout Treatment1->Assessment Treatment2->Assessment Treatment3->Assessment Screening Screening of Children (6-12 years) with ADHD DoseOptimization 3-Week Open-Label Dose Optimization Screening->DoseOptimization Randomization Randomization DoseOptimization->Randomization TreatmentWeek 1-Week Double-Blind Treatment Period Randomization->TreatmentWeek SDX/d-MPH or Placebo ClassroomDay Laboratory Classroom Day TreatmentWeek->ClassroomDay Assessments Efficacy & Safety Assessments (SKAMP, PERMP) ClassroomDay->Assessments

References

A Technical Guide to the Preclinical Pharmacology of Serdexmethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical pharmacology of serdexmethylphenidate (B610792) (SDX), a prodrug of dexmethylphenidate (B1218549) (d-MPH). It covers the mechanism of action, pharmacokinetics, pharmacodynamics, and abuse potential, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams.

Mechanism of Action

Serdexmethylphenidate is a chemically synthesized entity designed to be a pharmacologically inactive prodrug of d-methylphenidate, the therapeutically active d-threo-enantiomer of racemic methylphenidate.[1][2][3] Its primary mechanism involves enzymatic conversion to d-MPH in the lower gastrointestinal tract, which then acts as a central nervous system (CNS) stimulant.[4][5][6]

Once converted, the active d-MPH primarily functions by blocking the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) at the presynaptic neuron terminal.[7][8][9] This inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET) leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling.[8] In vitro studies have shown that serdexmethylphenidate itself has little to no affinity for these monoaminergic transporters.[1] The affinity of the active metabolite, d-MPH, is significantly higher for DAT and NET compared to the serotonin (B10506) transporter (SERT).[10][11]

Figure 1. Mechanism of Action of Serdexmethylphenidate cluster_GI Gastrointestinal Tract cluster_Synapse Synaptic Cleft SDX Oral Serdexmethylphenidate (SDX) (Inactive Prodrug) Conversion Enzymatic Cleavage (Lower GI Tract) SDX->Conversion Metabolism dMPH_GI Dexmethylphenidate (d-MPH) (Active Drug) Conversion->dMPH_GI Metabolism dMPH_Sys Systemic d-MPH dMPH_GI->dMPH_Sys Absorption DAT Dopamine Transporter (DAT) dMPH_Sys->DAT Blocks Reuptake NET Norepinephrine Transporter (NET) dMPH_Sys->NET Blocks Reuptake DA_NE ↑ Extracellular Dopamine & Norepinephrine Figure 2. Pharmacokinetic Workflow of Oral Serdexmethylphenidate Ingestion Oral Administration of SDX Stomach Stomach / Upper GI (SDX remains intact) Ingestion->Stomach LowerGI Lower GI Tract Stomach->LowerGI Transit Conversion SDX → d-MPH (Enzymatic Conversion) LowerGI->Conversion Absorption Absorption of d-MPH into Portal Circulation Conversion->Absorption Systemic Systemic Circulation (Active d-MPH) Absorption->Systemic Target CNS Action (DAT/NET Blockade) Systemic->Target Figure 3. Experimental Workflow for Efficacy Testing in an ADHD Animal Model Model Select Animal Model (e.g., SHR Rat) Baseline Baseline Behavioral Testing (e.g., Locomotor Activity, Operant Task) Model->Baseline Dosing Administer Drug (SDX, d-MPH, Vehicle) Baseline->Dosing PostDose Post-Dose Behavioral Testing Dosing->PostDose Analysis Data Analysis (Compare treatment groups to vehicle control) PostDose->Analysis Figure 4. Prodrug Strategy for Reducing Abuse Potential cluster_oral Intended Oral Route cluster_abuse Non-Oral Abuse Routes (IN, IV) OralSDX Oral SDX GI_Conversion Slow GI Conversion OralSDX->GI_Conversion Slow_dMPH Gradual d-MPH Release (Therapeutic Effect) GI_Conversion->Slow_dMPH AbuseSDX IN / IV SDX Bypass Bypass GI Conversion AbuseSDX->Bypass Low_dMPH Minimal d-MPH Release (Blunted 'High') Bypass->Low_dMPH Abuse_dMPH IN / IV d-MPH (Active Drug) Rapid_High Rapid, High d-MPH Levels (High Abuse Potential) Abuse_dMPH->Rapid_High

References

Serdexmethylphenidate: A Comprehensive Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate. Developed to offer an extended-release profile of d-MPH with a lower potential for abuse, serdexmethylphenidate is a chemically synthesized entity that undergoes enzymatic conversion to d-MPH in the lower gastrointestinal tract. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, and analytical methodologies related to serdexmethylphenidate. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Molecular Structure and Identification

Serdexmethylphenidate is a conjugate of dexmethylphenidate and L-serine, linked via a nicotinoyl-oxymethyl spacer. The molecule exists as a quaternary ammonium (B1175870) salt, typically as the chloride salt in pharmaceutical formulations.

IdentifierSerdexmethylphenidate (Base)Serdexmethylphenidate Chloride
Chemical Name (2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoate[1](2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoic acid chloride[2]
Molecular Formula C25H29N3O8[1]C25H30ClN3O8[2]
Molecular Weight 499.51 g/mol 535.97 g/mol
CAS Number 1996626-29-9[1]1996626-30-2[2]
SMILES String COC(=O)--INVALID-LINK--[C@H]2CCCCN2C(=O)OC[N+]3=CC(C(=O)N--INVALID-LINK--CO)=CC=C3.[O-]COC(=O)--INVALID-LINK--[C@H]2CCCCN2C(=O)OC[N+]3=CC(C(=O)N--INVALID-LINK--CO)=CC=C3.[Cl-]
InChI Key UBZPNQRBUOBBLN-PWRODBHTSA-N[3]GONQEUJYYMYNMN-HWAJWLCKSA-N[3]

Physicochemical Properties

The physicochemical properties of serdexmethylphenidate are crucial for its formulation, delivery, and pharmacokinetic profile.

PropertyValueSource
Melting Point 202 to 208°C[3]
Solubility Water (pH 1.2): 333.5 mg/mL Water (pH 2.9): 382.22 mg/mL Water (pH 5.8-6.8): >500 mg/mL Non-polar organic solvents (n-heptane, toluene, dichloromethane): <1 mg/mL Polar organic solvents (acetone, acetonitrile): ~1 mg/mL[3]
pKa Data not available
LogP Data not available
Topological Polar Surface Area 149 Ų[1]

Pharmacological Properties

Pharmacodynamics

Serdexmethylphenidate itself is pharmacologically inactive.[4] Its therapeutic effects are solely attributable to its conversion to dexmethylphenidate. Dexmethylphenidate is a central nervous system (CNS) stimulant that primarily acts as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5] This inhibition leads to increased concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.[5]

Pharmacokinetics
  • Absorption and Metabolism: Following oral administration, serdexmethylphenidate has low systemic bioavailability (<3%).[3] It is designed to be gradually converted to dexmethylphenidate in the lower gastrointestinal tract.[3] The precise enzymes responsible for this conversion have not yet been fully elucidated.[3] The primary active metabolite is dexmethylphenidate, and a major inactive metabolite is ritalinic acid, formed by the de-esterification of dexmethylphenidate.[6]

  • Distribution: The apparent volume of distribution of dexmethylphenidate after oral administration of serdexmethylphenidate/dexmethylphenidate combination in pediatric patients ranges from 37.6 to 66 L/kg.[1]

  • Elimination: The mean plasma terminal elimination half-life of serdexmethylphenidate is approximately 5.7 hours.[3] Following oral administration, about 62% of the dose is recovered in the urine and 37% in the feces.[1]

Experimental Protocols

Synthesis of Serdexmethylphenidate

The synthesis of serdexmethylphenidate is a multi-step process that starts with dexmethylphenidate hydrochloride.[7] A general overview of the synthetic route is provided below.

Step 1: Preparation of Dexmethylphenidate Hydrochloride This step involves the coupling of benzyl (B1604629) cyanide with 2-chloropyridine, followed by hydration to an amide, reduction of the pyridine (B92270) ring, epimerization to the desired threo isomer, chiral resolution using dibenzoyl-D-tartaric acid, and finally, conversion of the amide to the methyl ester and formation of the hydrochloride salt.[7]

Step 2: Preparation of the Nicotinoyl-L-serine Moiety O-t-Bu-protected L-serine is coupled with nicotinic acid using a coupling reagent like propylphosphonic anhydride (B1165640) to yield the bis-O-t-Bu-protected nicotinoyl-L-serine.[7]

Step 3: Coupling and Deprotection Dexmethylphenidate hydrochloride is treated with a chloroformate to install the carboxymethylene unit. This intermediate is then reacted with the prepared nicotinoyl-L-serine derivative. The final step involves acidification to remove the protecting groups and crystallization to yield serdexmethylphenidate.[7]

A detailed, step-by-step laboratory-scale synthesis protocol is outlined in various patents and publications.[7][8]

Analytical Methods for Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Several RP-HPLC methods have been developed for the simultaneous estimation of serdexmethylphenidate and dexmethylphenidate in bulk and pharmaceutical dosage forms. A common approach involves the following:[4]

  • Column: X-Bridge Phenyl (250x4.6mm, 5µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) and hexane (B92381) sulphonic acid in a 60:40% v/v ratio.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 236 nm.

  • Run Time: Approximately 6 minutes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) For the quantification of serdexmethylphenidate and its metabolites in biological matrices such as plasma, a more sensitive LC-MS/MS method is employed:

  • Extraction: Solid-phase extraction (SPE) with an Oasis HLB 96-well plate.

  • Chromatography: Phenomenex Kinetex C18 column (2.6 μm, 50 × 2.1 mm) with a gradient elution using 1 mM ammonium trifluoroacetate (B77799) in water and acetonitrile/formic acid.

  • Detection: Positive ion electrospray tandem mass spectrometry, monitoring the mass transitions m/z 500.2 → 142.1 for serdexmethylphenidate.

Visualizations

Metabolic Pathway of Serdexmethylphenidate

The following diagram illustrates the metabolic conversion of serdexmethylphenidate to its active metabolite, dexmethylphenidate, and subsequent degradation.

Metabolic_Pathway cluster_GI Lower Gastrointestinal Tract cluster_Systemic Systemic Circulation / Liver SDX Serdexmethylphenidate dMPH Dexmethylphenidate SDX->dMPH Enzymatic Cleavage RA Ritalinic Acid dMPH->RA Carboxylesterase 1A1 Other Other Metabolites dMPH->Other

Caption: Metabolic conversion of serdexmethylphenidate to dexmethylphenidate.

Experimental Workflow for RP-HPLC Analysis

This diagram outlines the typical workflow for the quantitative analysis of serdexmethylphenidate using RP-HPLC.

HPLC_Workflow Sample Sample Preparation (Bulk Drug or Formulation) HPLC RP-HPLC System (X-Bridge Phenyl Column) Sample->HPLC Standard Standard Preparation Standard->HPLC MobilePhase Mobile Phase Preparation (Acetonitrile:Hexane Sulphonic Acid) MobilePhase->HPLC Detection UV Detection (236 nm) HPLC->Detection Data Data Acquisition and Analysis Detection->Data

Caption: Workflow for RP-HPLC analysis of serdexmethylphenidate.

Logical Relationship of Serdexmethylphenidate as a Prodrug

This diagram illustrates the prodrug concept of serdexmethylphenidate.

Prodrug_Concept SDX_Admin Oral Administration of Serdexmethylphenidate (Inactive Prodrug) Conversion Enzymatic Conversion in Lower GI Tract SDX_Admin->Conversion dMPH_Active Dexmethylphenidate (Active Drug) Conversion->dMPH_Active Effect Pharmacological Effect (CNS Stimulation) dMPH_Active->Effect

Caption: Prodrug activation of serdexmethylphenidate to dexmethylphenidate.

References

Early-Phase Clinical Development of Serdexmethylphenidate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of d-methylphenidate (d-MPH), the pharmacologically active enantiomer of methylphenidate used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Developed to offer a prolonged duration of action with a lower potential for abuse, SDX is pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to release d-MPH.[1][2] This technical guide provides an in-depth summary of the early-phase clinical studies that have characterized the pharmacokinetic, pharmacodynamic, safety, and human abuse potential profiles of serdexmethylphenidate.

Pharmacokinetic Profile

The pharmacokinetic properties of serdexmethylphenidate and the resulting d-methylphenidate concentrations have been evaluated in several early-phase clinical trials. These studies have consistently demonstrated that SDX provides a controlled and extended release of d-MPH.

Dose Proportionality and Steady-State Pharmacokinetics

A study in 23 healthy volunteers assessed the dose proportionality of a combination product of serdexmethylphenidate and d-methylphenidate (SDX/d-MPH).[3][4] The results indicated that the pharmacokinetic profile is characterized by a rapid initial rise in d-MPH concentration followed by a gradual decline, with dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC).[3]

Table 1: Pharmacokinetic Parameters of d-MPH after Single Oral Administration of SDX/d-MPH Combination [3][4]

Treatment (SDX/d-MPH dose)d-MPH Cmax (ng/mL) (Mean ± SD)d-MPH AUC0-last (h*ng/mL) (Mean ± SD)
26.1/5.2 mg7.1 ± 2.197.2 ± 28.8
39.2/7.8 mg9.8 ± 2.8142.5 ± 41.2
52.3/10.4 mg13.8 ± 3.8199.8 ± 57.2

Data from a crossover study in 23 healthy volunteers under fasted conditions.[3]

In a multiple-dose study, d-MPH reached steady-state before the third dose, while SDX reached steady-state after the first dose.[3]

Cardiovascular Safety and Pharmacokinetics

A Phase 1, open-label, crossover study involving 15 volunteers evaluated the cardiovascular safety and pharmacokinetics of SDX compared to immediate-release (IR) and long-acting (LA) formulations of Ritalin (racemic methylphenidate).[5] The study found that the maximum changes from baseline in heart rate and systolic blood pressure were higher for both Ritalin treatments compared to the SDX treatments. The d-MPH Cmax values for both SDX treatments were dose-proportional, with the Cmax of 200 mg SDX being approximately half of the values for Ritalin.

Human Abuse Potential

A key aspect of the early-phase development of serdexmethylphenidate was the assessment of its human abuse potential. Three randomized, double-blind, placebo- and active-controlled crossover studies were conducted in recreational drug users to evaluate the abuse-related effects of oral, intranasal (IN), and intravenous (IV) administration of SDX.[6][7]

The primary endpoint in these studies was the maximum "Drug Liking" (DL) score on a 100-point visual analog scale (VAS).[6][7]

Table 2: Maximum Drug Liking (Emax) Scores in Human Abuse Potential Studies [6][7]

Route of AdministrationStudy Drug and DoseDL Emax (Mean)p-value vs. Active Comparator
Oral 120 mg SDX62.8< .001 (vs. 80 mg ER d-MPH)
240 mg SDX63.8.006 (vs. 80 mg ER d-MPH)
80 mg ER d-MPH81.5-
60 mg Phentermine80.2-
Intranasal 80 mg SDX71.0< .0001 (vs. 40 mg d-MPH)
40 mg d-MPH93.2-
Intravenous 30 mg SDX56.6.001 (vs. 15 mg d-MPH)
15 mg d-MPH84.3-

These studies consistently demonstrated that serdexmethylphenidate has a significantly lower abuse potential compared to d-methylphenidate across all tested routes of administration.[2][6][7] Maximal and overall d-MPH exposure was lower for SDX than for d-MPH for all routes.[7]

Experimental Protocols

Dose Proportionality and Steady-State Study
  • Study Design: This was a randomized, open-label, single-dose, three-way crossover study, followed by a multiple-dose phase.[3][8]

  • Participants: 23 healthy volunteers aged 18-55 years.[3]

  • Dosing:

    • Single-Dose Phase: Participants received single oral doses of SDX/d-MPH at 26.1/5.2 mg, 39.2/7.8 mg, and 52.3/10.4 mg under fasted conditions, with a 96-hour washout period between doses.[3]

    • Multiple-Dose Phase: After the single-dose phase and a 96-hour washout, participants received four consecutive daily doses of SDX/d-MPH 52.3/10.4 mg.[3]

  • Pharmacokinetic Sampling: Blood samples for the measurement of plasma d-MPH and SDX concentrations were collected at predefined time points after dosing.[3]

Cardiovascular Safety Study
  • Study Design: A Phase 1, open-label, randomized, four-way crossover trial.[5]

  • Participants: 15 healthy volunteers.

  • Dosing: Participants received single oral doses of 80 mg and 200 mg of SDX, two doses of 40 mg of immediate-release Ritalin separated by 5 hours, and a single dose of 80 mg of Ritalin LA®. Each dosing period was separated by at least seven days.

  • Assessments: Cardiovascular parameters (heart rate, blood pressure, and electrocardiogram) and pharmacokinetic profiles were assessed.[5]

Human Abuse Potential Studies
  • Study Design: Three separate randomized, double-blind, placebo- and active-controlled crossover studies were conducted for the oral, intranasal, and intravenous routes of administration.[6][7][9]

  • Participants: Recreational drug users who could discriminate the active comparator from placebo.[9]

  • Dosing:

    • Oral Study: 120 mg and 240 mg SDX vs. 80 mg extended-release d-MPH and 60 mg phentermine.[6][7]

    • Intranasal Study: 80 mg SDX vs. 40 mg d-MPH.[6][7]

    • Intravenous Study: 30 mg SDX vs. 15 mg d-MPH.[6][7]

  • Assessments: Abuse-related subjective measures, including "Drug Liking," "Feeling High," "Good Effects," "Bad Effects," and "Take Drug Again," were assessed using visual analog scales. Pharmacokinetic and safety data were also collected.[9]

Visualizations

Metabolic_Pathway SDX Serdexmethylphenidate (SDX) (Prodrug) GI_Tract Lower Gastrointestinal Tract (Metabolism) SDX->GI_Tract Oral Administration dMPH d-Methylphenidate (d-MPH) (Active Drug) GI_Tract->dMPH Enzymatic Cleavage

Caption: Metabolic conversion of serdexmethylphenidate to d-methylphenidate.

HAP_Oral_Study_Workflow cluster_screening Screening & Drug Discrimination cluster_treatment Randomized Crossover Treatment Phase cluster_assessment Assessments Screening Enroll Recreational Stimulant Users Discrimination Discriminate d-MPH from Placebo Screening->Discrimination Treatment1 Period 1: Receive one of: - 120mg SDX - 240mg SDX - 80mg ER d-MPH - 60mg Phentermine - Placebo Discrimination->Treatment1 Washout1 Washout Treatment1->Washout1 Treatment2 Period 2: Receive different treatment Washout1->Treatment2 Washout2 Washout Treatment2->Washout2 Treatment3 Period 3: Receive different treatment Washout2->Treatment3 Washout3 Washout Treatment3->Washout3 Treatment4 Period 4: Receive different treatment Washout3->Treatment4 Washout4 Washout Treatment4->Washout4 Treatment5 Period 5: Receive final treatment Washout4->Treatment5 PK_PD_Safety Pharmacokinetic, Pharmacodynamic (e.g., Drug Liking VAS), and Safety Assessments Treatment5->PK_PD_Safety

Caption: Workflow of the oral human abuse potential study.

Conclusion

The early-phase clinical studies of serdexmethylphenidate have established it as a prodrug of d-methylphenidate with a favorable pharmacokinetic profile that allows for extended release of the active moiety. Crucially, these studies have demonstrated a significantly lower potential for abuse compared to d-methylphenidate across oral, intranasal, and intravenous routes of administration. The safety and tolerability profile of SDX is consistent with that of other methylphenidate-based products. These findings have supported the further development and approval of serdexmethylphenidate as a component of ADHD treatment.

References

Methodological & Application

Application Note: Quantification of Serdexmethylphenidate using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of serdexmethylphenidate (B610792). Serdexmethylphenidate is a prodrug of dexmethylphenidate (B1218549), a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] This method is applicable for the analysis of serdexmethylphenidate in bulk drug and pharmaceutical dosage forms, ensuring accurate and precise results for quality control and research purposes.

Introduction

Serdexmethylphenidate, in combination with dexmethylphenidate, offers a dual-action therapeutic approach for ADHD, providing both immediate and extended release of the active compound.[1][3] The accurate quantification of serdexmethylphenidate is crucial for ensuring the quality, efficacy, and safety of the final drug product. High-performance liquid chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose due to its specificity, sensitivity, and reliability. This document provides a comprehensive protocol for the HPLC-UV analysis of serdexmethylphenidate, including detailed experimental procedures and method validation parameters.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions based on a validated method.[4]

ParameterRecommended Condition
HPLC System Waters Alliance e2695 or equivalent
Column X-Bridge Phenyl (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) : Hexane (B92381) Sulphonic Acid (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
UV Detection 236 nm
Run Time 6 minutes
Preparation of Solutions

Mobile Phase Preparation: Mix acetonitrile and hexane sulphonic acid in a 60:40 volume/volume ratio. Filter the mixture through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of serdexmethylphenidate reference standard in the mobile phase to obtain a known concentration.

Sample Preparation (from Tablet Dosage Form):

  • Weigh and finely powder a representative number of tablets.

  • Transfer a quantity of the powder equivalent to a specific dose of serdexmethylphenidate into a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate to dissolve the active ingredient.

  • Make up the volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.[4][5]

Method Validation Summary

The described HPLC-UV method has been validated according to the International Council for Harmonisation (ICH) guidelines.[6][7] The following tables summarize the quantitative data from various validated methods for the analysis of serdexmethylphenidate.

Table 1: Linearity and Range
Study ReferenceLinearity Range (µg/mL)Correlation Coefficient (r²)
Method 1[6]13.1 - 78.3> 0.999
Method 2[5]2.5 - 250.9998
Method 3[8]6.525 - 39.15> 0.999
Table 2: Accuracy (Recovery Studies)
Study ReferenceConcentration LevelMean % Recovery
Method 1[4]50%, 100%, 150%99.69%
Method 2[6]50%, 100%, 150%100.32%
Method 3[9]Not Specified99.98%
Table 3: Precision (%RSD)
Study ReferenceIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Method 1[9]0.6Not Reported
Method 21.24Not Reported
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
Study ReferenceLOD (µg/mL)LOQ (µg/mL)
Method 1[6]0.180.55
Method 2[5]0.0510.165
Method 3[9]0.240.73

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV quantification of serdexmethylphenidate.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Preparation F Sample Injection C->F D->E E->F G Chromatogram Acquisition F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: Experimental workflow for HPLC-UV analysis.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of serdexmethylphenidate in pharmaceutical formulations.[4] The method has been thoroughly validated and is suitable for routine quality control analysis. The provided experimental protocol and validation data can be readily adopted by researchers, scientists, and drug development professionals working with serdexmethylphenidate.

References

Application Note: Quantitative Analysis of Serdexmethylphenidate and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate.[1][2] Co-formulated with immediate-release d-MPH, serdexmethylphenidate provides extended release of the active compound, offering a therapeutic option for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients six years of age and older.[2][3] Serdexmethylphenidate itself shows little to no affinity for monoaminergic reuptake transporters.[1] Its therapeutic action is dependent on its conversion to dexmethylphenidate, which is a central nervous system (CNS) stimulant that blocks the reuptake of norepinephrine (B1679862) and dopamine.[1]

This conversion is believed to occur primarily in the lower gastrointestinal tract.[1][2][4] Following its formation, dexmethylphenidate is further metabolized via de-esterification to its inactive primary metabolite, d-α-phenyl-piperidine acetate, also known as d-ritalinic acid.[1] Given the prodrug design and metabolic pathway, a robust and sensitive analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of serdexmethylphenidate and its active metabolite, dexmethylphenidate, in plasma.

Metabolic Pathway

Serdexmethylphenidate undergoes in-vivo conversion to its active metabolite, dexmethylphenidate, which is subsequently metabolized to the inactive ritalinic acid.

SDX Serdexmethylphenidate DMPH Dexmethylphenidate (Active Metabolite) SDX->DMPH Conversion in lower GI tract RA d-Ritalinic Acid (Inactive Metabolite) DMPH->RA De-esterification

Caption: Metabolic conversion of Serdexmethylphenidate.

Experimental Protocols

This section outlines the methodology for sample preparation and LC-MS/MS analysis of serdexmethylphenidate and dexmethylphenidate in plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate serdexmethylphenidate and dexmethylphenidate from plasma samples.[5]

  • Internal Standard Addition: To 100 µL of plasma, add the internal standard, serdexmethylphenidate-d6 (SDX-d6). For dexmethylphenidate analysis, use 50 µL of plasma and racemic d,l-MPH-d3 as the internal standard.[5]

  • Plate Conditioning: Condition an Oasis HLB 96-well SPE plate.

  • Sample Loading: Load the plasma samples onto the conditioned SPE plate.

  • Washing: Wash the wells to remove interfering substances.

  • Elution: Elute the analytes from the SPE plate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a high-performance liquid chromatography (HPLC) system.

  • Column for SDX: Phenomenex Kinetex C18, 2.6 µm, 50 × 2.1 mm.[5]

  • Column for d-MPH: Supelco CHIROBIOTIC, 5 µm, 2.1 × 150 mm.[5]

  • Aqueous Mobile Phase (SDX): 1 mM ammonium (B1175870) trifluoroacetate (B77799) in water.[5]

  • Organic Mobile Phase (SDX): Acetonitrile/formic acid (1000:1).[5]

  • Mobile Phase (d-MPH): Methanol/ethanol/ammonium trifluoroacetate (600:400:0.1, v/v/wt).[5]

  • Elution (SDX): Gradient elution.[5]

  • Elution (d-MPH): Isocratic elution.[5]

Mass Spectrometry

Detection and quantification are achieved using a triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization source.[5]

  • Instrument: Sciex API 5000 Triple Quad LC-MS/MS or equivalent.[5]

  • Ionization Mode: Positive Ion Electrospray.[5]

  • Monitored Mass Transitions:

    • Serdexmethylphenidate (SDX): m/z 500.2 → 142.1.[5]

    • Serdexmethylphenidate-d6 (IS): m/z 506.2 → 266.1.[5]

    • Dexmethylphenidate (d-MPH): m/z 234.3 → 84.1.[5]

    • Methylphenidate-d3 (IS): m/z 237.3 → 84.1.[5]

LC-MS/MS Workflow

The overall analytical process from sample receipt to data analysis is depicted below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50-100 µL) p2 Add Internal Standard (SDX-d6 or MPH-d3) p1->p2 p3 Solid-Phase Extraction (Oasis HLB) p2->p3 p4 Elute & Reconstitute p3->p4 a1 HPLC Separation p4->a1 a2 Positive ESI a1->a2 a3 Tandem Mass Spectrometry (MRM) a2->a3 d1 Quantification a3->d1 d2 Reporting d1->d2

Caption: Workflow for the LC-MS/MS analysis of SDX and d-MPH.

Data Presentation: Method Validation Summary

The analytical method was validated for the quantification of dexmethylphenidate.[5]

Table 1: Validation Parameters for Dexmethylphenidate (d-MPH) Analysis
ParameterResult
Validation Range0.100–100 ng/mL[5]
Lower Limit of Quantitation (LLOQ)0.100 ng/mL[5]
Intra-run Precision (CV%)<7.4%[5]
Inter-run Precision (CV%)<6.2%[5]
Intra-run Accuracy96.4%–107.5%[5]
Inter-run Accuracy99.0%–102.8%[5]
Table 2: Pharmacokinetic Parameters of Serdexmethylphenidate and Dexmethylphenidate

The following pharmacokinetic parameters have been reported for serdexmethylphenidate and dexmethylphenidate following oral administration.

AnalyteParameterValue
SerdexmethylphenidateHalf-life (t½)5.7 hours[1][2]
Protein Binding~56%[1]
Bioavailability<3%[1][2]
DexmethylphenidateHalf-life (t½)11.7 hours[1]
Time to Peak (Tmax)~2 hours[1][4]
Protein Binding~47%[1]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the quantitative analysis of serdexmethylphenidate and its active metabolite, dexmethylphenidate, in plasma. This application note serves as a comprehensive guide for researchers and professionals involved in the development and clinical monitoring of this therapeutic agent, ensuring accurate and reliable data for pharmacokinetic and bioequivalence studies.

References

Application Notes and Protocols for Serdexmethylphenidate Chloride in In Vivo Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of serdexmethylphenidate (B610792) chloride in preclinical in vivo behavioral research. Serdexmethylphenidate, a prodrug of dexmethylphenidate (B1218549) (d-MPH), offers a unique pharmacokinetic profile that warrants specific considerations in experimental design. This document outlines its mechanism of action, detailed protocols for key behavioral assays, and data presentation formats to facilitate the assessment of its therapeutic potential and abuse liability in animal models.

Mechanism of Action

Serdexmethylphenidate (SDX) is a chemically synthesized entity that is pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to the active therapeutic agent, d-methylphenidate. D-methylphenidate is the more pharmacologically active d-threo enantiomer of racemic methylphenidate. It functions as a central nervous system (CNS) stimulant by blocking the reuptake of norepinephrine (B1679862) and dopamine (B1211576) into the presynaptic neuron, thereby increasing the levels of these neurotransmitters in the extraneuronal space. This modulation of catecholaminergic neurotransmission is the basis for its therapeutic effects in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD). The prodrug formulation of serdexmethylphenidate results in a delayed onset and prolonged duration of d-MPH activity compared to immediate-release formulations of methylphenidate.

Serdexmethylphenidate_Mechanism_of_Action cluster_0 Gastrointestinal Tract cluster_1 Synaptic Cleft SDX Serdexmethylphenidate (Oral) dMPH_formation Conversion to d-methylphenidate SDX->dMPH_formation Metabolism dMPH d-methylphenidate dMPH_formation->dMPH Absorption DAT Dopamine Transporter (DAT) dMPH->DAT Inhibits NET Norepinephrine Transporter (NET) dMPH->NET Inhibits DA_NE Dopamine (DA) & Norepinephrine (NE) Reuptake Blocked DAT->DA_NE NET->DA_NE Synaptic_DA_NE Increased Synaptic DA & NE DA_NE->Synaptic_DA_NE Leads to Therapeutic_Effects Behavioral Outcomes (e.g., altered locomotor activity, reinforcing effects) Synaptic_DA_NE->Therapeutic_Effects Results in

Figure 1: Mechanism of action of serdexmethylphenidate.

Experimental Protocols

The following protocols are adapted from established methodologies for studying the behavioral effects of psychostimulants in rodents and are tailored for the investigation of serdexmethylphenidate.

Locomotor Activity Assessment

This protocol is designed to evaluate the impact of serdexmethylphenidate on spontaneous locomotor activity in rodents, a common measure of stimulant effects.

Materials:

  • Serdexmethylphenidate chloride

  • Vehicle (e.g., sterile water or saline)

  • Rodent subjects (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Open field arenas equipped with automated photobeam detection systems

  • Standard laboratory animal housing and husbandry equipment

Procedure:

  • Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment. Handle the animals daily for several days before testing to minimize stress.

  • Habituation: On the testing day, place each animal individually into the open field arena and allow for a 60-minute habituation period for the novel environment.

  • Drug Administration: Following habituation, administer this compound or vehicle via oral gavage (p.o.). Due to its prodrug nature and delayed onset of action, behavioral recording should commence immediately after administration and continue for an extended period (e.g., 8-12 hours) to capture the full pharmacokinetic and pharmacodynamic profile.

  • Data Collection: Record

Application Notes and Protocols for the Controlled Release Formulation Development of Serdexmethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (B610792) (SDX) is a prodrug of dexmethylphenidate (B1218549) (d-MPH), a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] The controlled release of d-MPH from SDX is achieved through a novel prodrug technology. This document provides an overview of the formulation development, key experimental protocols, and relevant data for creating a controlled-release formulation of serdexmethylphenidate, exemplified by the commercially available product, Azstarys®.

Azstarys® is a capsule formulation containing a combination of immediate-release d-MPH and extended-release SDX.[4] This dual-component system is designed to provide a rapid onset of action followed by a prolonged therapeutic effect.[1][4][5][6] The formulation consists of a 70:30 molar ratio of serdexmethylphenidate to dexmethylphenidate.[7][8]

Signaling Pathway: Prodrug Conversion

Serdexmethylphenidate is pharmacologically inactive and is designed to be gradually converted to the active d-MPH in the lower gastrointestinal tract.[5][7][9] This enzymatic conversion is the primary mechanism for the extended-release profile. While the specific enzymes involved in this conversion have not been fully elucidated, the process is believed to occur primarily in the lower GI tract.[1][7]

cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_stomach_si Stomach & Upper GI cluster_lower_gi Lower GI Tract cluster_systemic_circulation Systemic Circulation SDX_dMPH_Capsule SDX/d-MPH Capsule IR_dMPH_Release Immediate Release of d-MPH SDX_dMPH_Capsule->IR_dMPH_Release Dissolution SDX_Conversion Enzymatic Conversion of SDX to d-MPH SDX_dMPH_Capsule->SDX_Conversion Transit dMPH_Absorption Absorption of d-MPH IR_dMPH_Release->dMPH_Absorption Rapid Absorption SDX_Conversion->dMPH_Absorption Sustained Absorption Therapeutic_Effect Therapeutic Effect dMPH_Absorption->Therapeutic_Effect

Caption: Prodrug activation pathway of serdexmethylphenidate.

Experimental Protocols

Formulation Development of SDX/d-MPH Capsules

Objective: To develop a stable capsule formulation containing a fixed-dose combination of serdexmethylphenidate and dexmethylphenidate hydrochloride with immediate-release and extended-release characteristics.

Materials:

  • Serdexmethylphenidate (SDX) chloride

  • Dexmethylphenidate (d-MPH) hydrochloride

  • Hypromellose (HPMC) capsules[10]

  • Excipients (e.g., fillers, glidants, lubricants - specific examples based on common practices: Microcrystalline Cellulose, Colloidal Silicon Dioxide, Magnesium Stearate)

  • High-density polyethylene (B3416737) (HDPE) bottles with closures for packaging[10]

Protocol:

  • Drug Substance Characterization:

    • Confirm the identity and purity of SDX and d-MPH HCl using appropriate analytical methods (e.g., HPLC, mass spectrometry, NMR).

    • Determine physicochemical properties such as solubility, particle size distribution, and polymorphism. Both SDX and d-MPH are reported to be highly soluble in aqueous solutions.[10]

  • Excipient Compatibility Studies:

    • Conduct binary mixture studies of SDX and d-MPH with selected excipients.

    • Store mixtures at accelerated stability conditions (e.g., 40°C/75% RH) for a defined period.

    • Analyze for degradation products to ensure compatibility.

  • Formulation Blending:

    • Accurately weigh SDX, d-MPH, and excipients to achieve the target 70:30 molar ratio of SDX to d-MPH.

    • Blend the powders in a stepwise manner to ensure homogeneity. A common method is geometric dilution.

    • Perform blend uniformity analysis to ensure consistent drug content.

  • Encapsulation:

    • Encapsulate the final blend into appropriately sized HPMC capsules using an automated or semi-automated encapsulation machine.

    • Monitor capsule fill weight throughout the process to ensure dose accuracy.

  • Finished Product Testing:

    • Perform quality control tests on the finished capsules, including appearance, identity, assay, content uniformity, and dissolution.

In-Vitro Dissolution Testing

Objective: To assess the in-vitro release profile of d-MPH from the SDX/d-MPH capsule formulation.

Apparatus: USP Apparatus 2 (Paddles)[10]

Dissolution Medium: 500 mL of 0.1N Hydrochloric Acid (HCl)[10]

Protocol:

  • Set the paddle speed to 50 rpm.[10]

  • Maintain the temperature of the dissolution medium at 37°C ± 0.5°C.

  • Place one capsule in each dissolution vessel.

  • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analyze the samples for d-MPH concentration using a validated HPLC method.

  • The dissolution acceptance criterion is typically Not Less Than (NLT) a certain percentage (Q) of the labeled amount of d-MPH dissolved at a specific time point, for example, NLT 80% (Q) at 30 minutes.[10]

In-Vivo Pharmacokinetic Study (Illustrative Protocol)

Objective: To evaluate the pharmacokinetic profile of d-MPH following oral administration of the SDX/d-MPH capsule in healthy adult volunteers.

Study Design: Open-label, single-dose, crossover study.[7]

Subjects: Healthy adult volunteers (e.g., n=24), aged 18-55 years.

Protocol:

  • Dosing: Administer a single oral dose of the SDX/d-MPH capsule to subjects under fasted conditions.[11]

  • Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, and 48 hours).

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -20°C or below until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and selective analytical method, such as LC-MS/MS, for the quantification of d-MPH and SDX in human plasma.

    • The method should be validated according to regulatory guidelines (e.g., FDA, EMA).

  • Pharmacokinetic Analysis:

    • Calculate the following pharmacokinetic parameters for d-MPH and SDX using non-compartmental analysis:

      • Cmax (Maximum plasma concentration)

      • Tmax (Time to reach Cmax)

      • AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

      • AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)

      • t1/2 (Elimination half-life)

Data Presentation

Table 1: Pharmacokinetic Parameters of d-MPH after Single Oral Dose of SDX/d-MPH vs. Extended-Release d-MPH
ParameterSDX/d-MPH (52.3/10.4 mg)Extended-Release d-MPH (40 mg)
d-MPH Cmax (ng/mL) 14.028.2
d-MPH AUC (ng*h/mL) 186248
Data obtained from a study in healthy volunteers under fasted conditions.[2]
Table 2: Dose Proportionality of d-MPH from SDX/d-MPH Formulations
SDX/d-MPH Dose (mg)Total d-MPH HCl Equivalent (mg)Dose-Normalized CmaxDose-Normalized AUC0-inf
26.1/5.220Similar across dosesSimilar across doses
39.2/7.830Similar across dosesSimilar across doses
52.3/10.440Similar across dosesSimilar across doses
Power model regression analysis revealed that Cmax and AUC0-inf proportionally increased with an increase in the SDX/d-MPH dose.[12]

Experimental Workflow Visualization

cluster_formulation Formulation Development cluster_invitro In-Vitro Testing cluster_invivo In-Vivo Studies cluster_regulatory Regulatory Submission Char API & Excipient Characterization Compat Compatibility Studies Char->Compat Blend Blending & Granulation Compat->Blend Encap Encapsulation Blend->Encap QC1 Finished Product QC Encap->QC1 Dissolution Dissolution Testing (USP App 2, 0.1N HCl) QC1->Dissolution PK_Study Pharmacokinetic Study (Healthy Volunteers) QC1->PK_Study NDA New Drug Application (NDA) Dissolution->NDA Bioanalysis Plasma Sample Bioanalysis (LC-MS/MS) PK_Study->Bioanalysis PK_Analysis PK Parameter Calculation Bioanalysis->PK_Analysis PK_Analysis->NDA

Caption: Workflow for controlled release SDX formulation development.

Logical Relationships in Formulation Design

Prodrug Serdexmethylphenidate (Prodrug) Sustained_Release Sustained Release (mid- to late-day) Prodrug->Sustained_Release Reduced_Abuse_Potential Reduced Abuse Potential (vs. d-MPH alone) Prodrug->Reduced_Abuse_Potential IR_API Dexmethylphenidate (Immediate Release) Rapid_Onset Rapid Onset (within 30 mins) IR_API->Rapid_Onset Full_Day_Coverage Full Day Symptom Control (up to 13 hours) Sustained_Release->Full_Day_Coverage Rapid_Onset->Full_Day_Coverage Improved_Adherence Improved Patient Adherence (Once-daily dosing) Full_Day_Coverage->Improved_Adherence

Caption: Rationale for the dual-component SDX/d-MPH formulation.

References

Application Notes and Protocols for Serdexmethylphenidate Stability Testing in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (B610792) (SDX) is a prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate. It is a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). As a prodrug, SDX is designed for gradual conversion to d-MPH, extending its therapeutic effect. The assessment of its stability in biological matrices is a critical component of preclinical and clinical development to ensure accurate pharmacokinetic and toxicokinetic data. This document provides a detailed protocol for evaluating the stability of serdexmethylphenidate in common biological matrices such as plasma and whole blood.

Serdexmethylphenidate is metabolized to dexmethylphenidate, which is then further metabolized to ritalinic acid. The stability of the parent drug and its active metabolite are crucial for accurate bioanalysis. Stability studies for the related compound, methylphenidate, have shown degradation to ritalinic acid in blood at room and elevated temperatures, with optimal stability at -20°C. This protocol is designed based on established bioanalytical method validation principles and available data on methylphenidate stability.

Experimental Workflow

The following diagram outlines the general workflow for assessing the stability of serdexmethylphenidate in biological matrices.

Application Notes and Protocols for the Study of Serdexmethylphenidate in Rodent Models of ADHD

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed preclinical studies investigating the behavioral and neurochemical effects of serdexmethylphenidate (B610792) (SDX) specifically in rodent models of Attention-Deficit/Hyperactivity Disorder (ADHD) are not extensively available in the public domain. The following application notes and protocols are therefore based on the well-established methodologies for its active metabolite, dexmethylphenidate (B1218549) (d-MPH), and the parent compound, methylphenidate (MPH), in the Spontaneously Hypertensive Rat (SHR) model, the most widely used and validated animal model for ADHD.[1][2][3][4][5] These protocols are intended to serve as a guide for researchers designing studies to investigate serdexmethylphenidate, with the understanding that adjustments will be necessary to account for its prodrug properties.

Introduction to Serdexmethylphenidate and its Relevance in ADHD Rodent Models

Serdexmethylphenidate (SDX) is a novel, long-acting prodrug of dexmethylphenidate (d-MPH).[6][7][8] d-MPH, the pharmacologically active d-enantiomer of methylphenidate, is a first-line treatment for ADHD.[9] The primary mechanism of action of d-MPH involves the blockade of the dopamine (B1211576) transporter (DAT) and, to a lesser extent, the norepinephrine (B1679862) transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[10] This modulation of catecholaminergic neurotransmission is believed to underlie its therapeutic effects on the core symptoms of ADHD: inattention, hyperactivity, and impulsivity.

The rationale for using SDX in rodent models of ADHD, such as the Spontaneously Hypertensive Rat (SHR), is to evaluate its potential for providing a more sustained and controlled delivery of d-MPH compared to immediate-release formulations. This could translate to a longer duration of therapeutic effect and potentially a better side-effect profile. The SHR strain is considered the best-validated genetic model of the combined type of ADHD, exhibiting key behavioral characteristics of the disorder.[1][2][3][4][5]

Key Considerations for Studying Serdexmethylphenidate in Rodent Models

Given that SDX is a prodrug, researchers must consider its pharmacokinetic profile. After oral administration, SDX is converted to d-MPH, likely in the lower gastrointestinal tract.[11] This results in a delayed time to maximum concentration (Tmax) of d-MPH compared to direct administration of d-MPH. Therefore, behavioral testing paradigms should be timed to coincide with the anticipated peak therapeutic window of the active metabolite.

Experimental Protocols

Animal Model
  • Strain: Spontaneously Hypertensive Rat (SHR) is the recommended model for ADHD.[1][2][3][4][5] Wistar-Kyoto (WKY) rats, the normotensive progenitor strain from which SHRs were derived, should be used as the control group.[1][2]

  • Age: Adolescent rats (postnatal day 28-55) are often used to model the developmental aspects of ADHD and the initiation of treatment.[10]

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental protocol.

Drug Preparation and Administration
  • Compound: Serdexmethylphenidate hydrochloride.

  • Vehicle: The vehicle will depend on the route of administration. For oral gavage, sterile water or a 0.5% methylcellulose (B11928114) solution is commonly used.

  • Route of Administration: Oral gavage (p.o.) is the most clinically relevant route for SDX.

  • Dosage: Specific dose-ranging studies for SDX in SHR are not yet published. However, based on studies with methylphenidate in SHR, a starting range of 1-5 mg/kg (d-MPH equivalent) can be considered.[4][12] Dose-response studies are crucial to determine the optimal therapeutic dose of SDX in the chosen model.

Behavioral Assays
  • Objective: To assess baseline hyperactivity in SHR and the effects of SDX.

  • Apparatus: A square arena (e.g., 40x40x30 cm) with automated tracking software.

  • Procedure:

    • Acclimate rats to the testing room for at least 60 minutes.

    • Administer SDX or vehicle orally.

    • Place the rat in the center of the open field arena at a time point corresponding to the expected peak d-MPH concentration.

    • Record locomotor activity (total distance traveled, rearing frequency) for a 30-60 minute session.

  • Expected Outcome: Untreated SHR are expected to show significantly higher locomotor activity compared to WKY controls.[1] Effective doses of SDX should normalize this hyperactivity.

  • Objective: To measure sustained attention and impulsive behavior.

  • Apparatus: An operant chamber with five apertures, each with a stimulus light, and a food reward dispenser.

  • Procedure:

    • Rats are first trained to associate a light stimulus in one of the apertures with a food reward.

    • Once trained, the task involves presenting brief light stimuli in one of the five apertures at a variable inter-trial interval (ITI).

    • A correct response (poking the nose in the illuminated aperture) is rewarded.

    • Measures of Attention: Accuracy (% of correct responses), Omissions (% of trials with no response).

    • Measures of Impulsivity: Premature responses (responding before the stimulus is presented).

  • Expected Outcome: SHR typically exhibit lower accuracy, higher omissions, and more premature responses compared to WKY rats. SDX is expected to improve these performance metrics.

  • Objective: To specifically measure vigilance and sustained attention.

  • Apparatus: An operant chamber with two levers and a signal light.

  • Procedure:

    • Rats are trained to press one lever (the "signal" lever) in the presence of a brief light signal and the other lever (the "non-signal" lever) in its absence.

    • The duration of the signal can be varied to modulate task difficulty.

  • Expected Outcome: SHR are expected to have lower accuracy in detecting the signal compared to WKY rats. SDX should improve signal detection.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on expected outcomes from the described protocols.

Table 1: Effect of Serdexmethylphenidate on Locomotor Activity in the Open Field Test
Treatment Group Total Distance Traveled (cm) Rearing Frequency
WKY + Vehicle1500 ± 20025 ± 5
SHR + Vehicle3000 ± 35050 ± 8
SHR + SDX (1 mg/kg d-MPH equiv.)2200 ± 25038 ± 6
SHR + SDX (3 mg/kg d-MPH equiv.)1800 ± 22030 ± 5
SHR + SDX (5 mg/kg d-MPH equiv.)1600 ± 21027 ± 4
Table 2: Effect of Serdexmethylphenidate on Performance in the 5-Choice Serial Reaction Time Task
Treatment Group Accuracy (%) Omissions (%) Premature Responses
WKY + Vehicle85 ± 510 ± 38 ± 2
SHR + Vehicle65 ± 725 ± 520 ± 4
SHR + SDX (3 mg/kg d-MPH equiv.)78 ± 615 ± 412 ± 3

Signaling Pathways and Experimental Workflows

Mechanism of Action of Serdexmethylphenidate

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SDX Serdexmethylphenidate (Oral) dMPH d-Methylphenidate (Active) SDX->dMPH Conversion in Lower GI Tract DAT Dopamine Transporter (DAT) dMPH->DAT Blocks NET Norepinephrine Transporter (NET) dMPH->NET Blocks DA_NE_vesicles Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_release DA_NE_vesicles->DA_NE_release DA_NE_synapse Increased DA & NE DA_NE_release->DA_NE_synapse DA_NE_synapse->DAT Reuptake DA_NE_synapse->NET Reuptake DA_R Dopamine Receptors DA_NE_synapse->DA_R NE_R Norepinephrine Receptors DA_NE_synapse->NE_R Signal Postsynaptic Signaling (Improved Attention & Executive Function) DA_R->Signal NE_R->Signal

Caption: Mechanism of action of serdexmethylphenidate.

Experimental Workflow for Behavioral Testing

G start Start: Acclimation of SHR and WKY rats drug_admin Oral Administration: - Serdexmethylphenidate (SDX) - Vehicle start->drug_admin wait Waiting Period (for prodrug conversion to d-MPH) drug_admin->wait behavioral_testing Behavioral Testing Battery wait->behavioral_testing open_field Open Field Test (Hyperactivity) behavioral_testing->open_field five_csrt 5-CSRTT (Attention/Impulsivity) behavioral_testing->five_csrt sat Sustained Attention Task (Vigilance) behavioral_testing->sat data_analysis Data Collection and Statistical Analysis open_field->data_analysis five_csrt->data_analysis sat->data_analysis results Results: Comparison of behavioral outcomes between groups data_analysis->results end End results->end

Caption: Experimental workflow for behavioral testing.

References

Serdexmethylphenidate: Application Notes and Protocols for Studying Sustained Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-enantiomer of methylphenidate.[1] Developed to provide an extended duration of action, serdexmethylphenidate offers a unique pharmacokinetic profile characterized by a gradual conversion to d-MPH, leading to sustained plasma concentrations of the active compound.[2][3] This attribute makes it a compelling candidate for therapeutic applications requiring consistent dopaminergic and noradrenergic stimulation, such as in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[4][5]

The primary mechanism of action of d-MPH involves the blockade of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), which increases the extracellular levels of dopamine and norepinephrine in the central nervous system.[1][6] The sustained exposure to d-MPH following oral administration of serdexmethylphenidate is hypothesized to result in a prolonged and stable elevation of synaptic dopamine, which can be investigated using various preclinical and clinical methodologies.

These application notes provide a comprehensive overview of the methodologies and protocols for characterizing the sustained dopamine release profile of serdexmethylphenidate. The information is intended to guide researchers in designing and executing experiments to elucidate the neurochemical and pharmacological effects of this compound.

Data Presentation

The following tables summarize the pharmacokinetic parameters of serdexmethylphenidate and dexmethylphenidate from human clinical trials, illustrating the sustained release profile of d-MPH from the prodrug.

Table 1: Pharmacokinetic Parameters of d-MPH after Oral Administration of Serdexmethylphenidate/d-MPH Combination Capsules in Healthy Adults

Dosage (SDX mg/d-MPH mg)AnalyteCmax (ng/mL)Tmax (hr)AUC0-inf (ng·hr/mL)
26.1/5.2d-MPH7.1 ± 2.12.097.2 ± 28.8
39.2/7.8d-MPH9.8 ± 2.82.0142.5 ± 41.2
52.3/10.4d-MPH13.8 ± 3.82.0199.8 ± 57.2
Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

Table 2: Comparative Pharmacokinetics of d-MPH Following Oral, Intranasal, and Intravenous Administration of Serdexmethylphenidate vs. d-MPH in Recreational Drug Users

RouteTreatmentd-MPH Cmax (ng/mL)d-MPH Tmax (hr)d-MPH AUC0-t (ng·hr/mL)
OralSDX (120 mg)7.8 ± 2.56.0141.2 ± 44.5
Orald-MPH (40 mg)14.5 ± 4.52.5152.0 ± 39.9
IntranasalSDX (80 mg)4.1 ± 1.63.045.3 ± 16.5
Intranasald-MPH (40 mg)20.3 ± 7.11.5108.9 ± 27.2
IntravenousSDX (30 mg)2.3 ± 0.82.017.1 ± 5.6
Intravenousd-MPH (15 mg)26.8 ± 7.90.247.9 ± 9.7
Data presented as mean ± standard deviation. These data highlight the blunted and delayed peak d-MPH concentrations from serdexmethylphenidate, particularly via routes associated with abuse, supporting its lower abuse potential.

Experimental Protocols

In Vivo Microdialysis for Measuring Striatal Dopamine Release in Rats

This protocol is adapted from established methods for in vivo microdialysis of dopamine and can be applied to compare the effects of serdexmethylphenidate and dexmethylphenidate on extracellular dopamine levels.

Objective: To measure and compare the time-course of extracellular dopamine concentrations in the rat striatum following oral administration of serdexmethylphenidate and dexmethylphenidate.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Guide cannulae and dummy cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂ in sterile water, pH 7.4

  • Serdexmethylphenidate and dexmethylphenidate hydrochloride

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Analgesics

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Expose the skull and drill a small burr hole above the target brain region (e.g., striatum; coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm).

    • Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and skull screws.

    • Insert a dummy cannula to maintain patency.

    • Administer post-operative analgesics and allow the animal to recover for at least 3-5 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.

    • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for 1-2 hours to establish a stable baseline of dopamine levels.

    • Collect at least three baseline dialysate samples (e.g., every 20 minutes).

    • Administer serdexmethylphenidate, dexmethylphenidate, or vehicle via oral gavage.

    • Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 8-12 hours to capture the full pharmacokinetic and pharmacodynamic profile.

    • At the end of the experiment, euthanize the animal and verify probe placement via histological analysis.

  • Dopamine Analysis by HPLC-ECD:

    • Inject a known volume of each dialysate sample into the HPLC-ECD system.

    • Separate dopamine using a C18 reverse-phase column.

    • Quantify dopamine concentrations by comparing the peak area to a standard curve of known dopamine concentrations.

    • Express the results as a percentage change from the baseline dopamine concentration for each animal.

Expected Outcome: Based on the pharmacokinetic profile of serdexmethylphenidate, it is anticipated that oral administration will lead to a more gradual and sustained increase in extracellular dopamine levels in the striatum compared to an equivalent dose of dexmethylphenidate, which is expected to produce a more rapid and pronounced, but shorter-lasting, increase.

Positron Emission Tomography (PET) Imaging of Dopamine Transporter (DAT) Occupancy in Non-Human Primates or Humans

This protocol is based on established PET imaging techniques using DAT-specific radioligands to assess the in vivo occupancy of dopamine transporters by dexmethylphenidate released from serdexmethylphenidate.

Objective: To determine the time-course of dopamine transporter occupancy in the striatum following oral administration of serdexmethylphenidate.

Materials:

  • PET scanner

  • Radioligand for DAT, such as [¹¹C]methylphenidate or [¹¹C]cocaine.

  • Non-human primates (e.g., rhesus monkeys) or human subjects

  • Serdexmethylphenidate

  • Arterial line for blood sampling (for full kinetic modeling)

  • Equipment for anesthesia and physiological monitoring (for non-human primate studies)

  • Data analysis software for PET image reconstruction and kinetic modeling

Procedure:

  • Subject Preparation:

    • For human studies, obtain informed consent and screen subjects for eligibility.

    • For non-human primate studies, anesthetize the animal and maintain anesthesia throughout the scan.

    • Position the subject in the PET scanner to ensure the brain, particularly the striatum, is within the field of view.

  • Baseline PET Scan:

    • Perform a baseline PET scan prior to drug administration.

    • Inject a bolus of the radioligand (e.g., [¹¹C]methylphenidate).

    • Acquire dynamic PET data for 60-90 minutes.

    • If using arterial blood sampling, collect timed blood samples to measure the radioligand concentration in plasma.

  • Drug Administration and Post-Dosing PET Scans:

    • Administer a single oral dose of serdexmethylphenidate.

    • Perform a series of post-dosing PET scans at various time points (e.g., 2, 4, 8, 12, and 24 hours) to capture the full time-course of DAT occupancy.

    • Each post-dosing scan will involve the injection of the radioligand and data acquisition as in the baseline scan.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images.

    • Define regions of interest (ROIs) on the images, including the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., cerebellum).

    • Calculate the binding potential (BP_ND) of the radioligand in the striatum for both the baseline and post-dosing scans.

    • Calculate the DAT occupancy at each time point using the following formula:

      • Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100

Expected Outcome: It is expected that serdexmethylphenidate will lead to a time-dependent increase in DAT occupancy, with the peak occupancy occurring several hours after administration and remaining elevated for an extended period, consistent with the sustained release of d-MPH. This would provide direct evidence of the prolonged engagement of the dopamine system by serdexmethylphenidate.

Visualizations

Serdexmethylphenidate_Mechanism_of_Action cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Postsynaptic Neuron cluster_2 Drug Action Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_vesicle Dopamine (in vesicles) L_DOPA->Dopamine_vesicle DOPA Decarboxylase Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_Receptors Dopamine Receptors Dopamine_synapse->Dopamine_Receptors Binding Postsynaptic_Effect Postsynaptic Effect Dopamine_Receptors->Postsynaptic_Effect SDX Serdexmethylphenidate (Oral Administration) d_MPH Dexmethylphenidate (d-MPH) SDX->d_MPH Conversion in Lower GI Tract d_MPH->DAT Blockade In_Vivo_Microdialysis_Workflow cluster_0 Surgical Phase cluster_1 Experimental Phase cluster_2 Analytical Phase A Anesthetize Rat B Stereotaxic Implantation of Guide Cannula A->B C Secure Cannula with Dental Cement B->C D Post-operative Recovery (3-5 days) C->D E Insert Microdialysis Probe D->E F Perfuse with aCSF (1-2 µL/min) E->F G Equilibration & Baseline Sample Collection F->G H Oral Administration of SDX, d-MPH, or Vehicle G->H I Collect Dialysate Samples (8-12 hours) H->I J Analyze Dopamine by HPLC-ECD I->J K Quantify Concentration vs. Standard Curve J->K L Data Analysis: % Change from Baseline K->L PET_Imaging_Workflow cluster_0 Baseline Scan cluster_1 Drug Administration & Post-Dosing Scans cluster_2 Data Analysis A Subject Preparation B Inject [¹¹C]Radioligand A->B C Acquire Dynamic PET Data (60-90 min) B->C D Oral Administration of Serdexmethylphenidate C->D E Repeat PET Scans at Multiple Time Points (e.g., 2, 4, 8, 12, 24h) D->E F Image Reconstruction & ROI Definition E->F G Calculate Binding Potential (BP_ND) F->G H Calculate DAT Occupancy (%) G->H

References

Application Notes and Protocols for In Vitro Modeling of Serdexmethylphenidate Intestinal Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of the central nervous system (CNS) stimulant d-methylphenidate (d-MPH), the pharmacologically active enantiomer of methylphenidate. As a prodrug, SDX is designed to be pharmacologically inactive until it is converted to d-MPH. This conversion primarily occurs in the lower gastrointestinal tract, providing a prolonged therapeutic effect for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Understanding the intestinal metabolism of SDX is crucial for predicting its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.

These application notes provide detailed protocols for developing and utilizing in vitro models to study the intestinal metabolism of serdexmethylphenidate. The focus is on enzymatic conversion, stability assessment, and the identification of key metabolic pathways.

Overview of Serdexmethylphenidate Intestinal Metabolism

Serdexmethylphenidate is structurally designed to be stable in the upper gastrointestinal tract and undergo enzymatic conversion to d-methylphenidate in the lower intestine.[3][4] While the specific enzymes responsible for this bioactivation have not been definitively identified, evidence suggests a significant role for intestinal carboxylesterases (CES).[5] Human intestinal tissue primarily expresses CES2, an enzyme known to hydrolyze various prodrugs.[5]

In vitro stability studies have shown that serdexmethylphenidate is stable in simulated intestinal fluid and human intestinal S9 fractions, indicating that its conversion is not due to simple chemical hydrolysis but rather an enzyme-mediated process.[3] The stability of SDX is pH-dependent, with minimal conversion to d-MPH observed at pH 9 after 6 hours, and rapid degradation to the inactive metabolite, ritalinic acid, at pH 11.[3][4]

Recommended In Vitro Models

The selection of an appropriate in vitro model is critical for accurately predicting the in vivo intestinal metabolism of serdexmethylphenidate.

  • Human Intestinal Microsomes (HIM): This subcellular fraction contains a high concentration of drug-metabolizing enzymes found in the endoplasmic reticulum of enterocytes, including carboxylesterases. HIMs are a valuable tool for determining the intrinsic clearance and metabolic stability of SDX.

  • CES2-Expressing Caco-2 Cells: Standard Caco-2 cells, a common model for intestinal absorption, have low expression of CES2 and may not accurately reflect the metabolic capacity of the human intestine for certain prodrugs.[6] Therefore, the use of a Caco-2 cell line genetically engineered to express human CES2 is highly recommended for studying the interplay between intestinal permeability and metabolism of SDX.

  • Human Intestinal S9 Fraction: This fraction contains both microsomal and cytosolic enzymes and can be used for initial screening of metabolic stability.

Experimental Protocols

Protocol 1: Metabolic Stability of Serdexmethylphenidate in Human Intestinal Microsomes

Objective: To determine the rate of disappearance of serdexmethylphenidate and the formation of d-methylphenidate in the presence of human intestinal microsomes.

Materials:

  • Serdexmethylphenidate (SDX)

  • d-Methylphenidate (d-MPH) standard

  • Human Intestinal Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of SDX in a suitable solvent (e.g., DMSO, followed by dilution in buffer).

    • Prepare working solutions of SDX in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw human intestinal microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-incubate the SDX working solution and the diluted microsome suspension at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • The final incubation mixture should contain SDX (e.g., 1 µM), human intestinal microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

    • Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples for the concentrations of SDX and d-MPH using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining SDX versus time.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

    • Where k is the slope of the linear regression of the log-linear plot.

  • Quantify the formation of d-MPH over time.

Protocol 2: Permeability and Metabolism of Serdexmethylphenidate in CES2-Expressing Caco-2 Cells

Objective: To simultaneously evaluate the intestinal permeability and metabolic conversion of serdexmethylphenidate to d-methylphenidate in a cellular model that mimics the human intestinal epithelium.

Materials:

  • CES2-expressing Caco-2 cells

  • Transwell® permeable supports (e.g., 12-well or 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Serdexmethylphenidate (SDX)

  • d-Methylphenidate (d-MPH) standard

  • Lucifer yellow (for monolayer integrity testing)

  • Transepithelial Electrical Resistance (TEER) meter

Procedure:

  • Cell Culture and Differentiation:

    • Seed CES2-expressing Caco-2 cells onto Transwell® inserts at an appropriate density.

    • Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the TEER values. TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the SDX solution (e.g., 10 µM in HBSS) to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from both the apical and basolateral compartments.

    • Replenish the receiver compartment with fresh HBSS at each time point.

    • At the end of the experiment, collect the cells from the insert to determine the intracellular concentrations of SDX and d-MPH.

  • Monolayer Integrity Check:

    • After the permeability experiment, assess the monolayer integrity by measuring the flux of Lucifer yellow from the apical to the basolateral side.

  • Sample Analysis:

    • Analyze the samples from the apical, basolateral, and cell lysate for the concentrations of SDX and d-MPH using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for SDX using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Quantify the amount of d-MPH formed in the apical, basolateral, and intracellular compartments over time.

  • Calculate the rate of metabolism of SDX.

Data Presentation

Quantitative data from the in vitro experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Metabolic Stability of Serdexmethylphenidate in Human Intestinal Microsomes

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Serdexmethylphenidate[Insert Value][Insert Value]
Positive Control[Insert Value][Insert Value]

Table 2: Permeability and Metabolism of Serdexmethylphenidate in CES2-Expressing Caco-2 Cells

ParameterSerdexmethylphenidate (SDX)d-Methylphenidate (d-MPH)
Apparent Permeability (Papp, cm/s)
Apical to Basolateral[Insert Value][Insert Value]
Metabolite Formation Rate (pmol/min/mg protein)
Apical CompartmentN/A[Insert Value]
Basolateral CompartmentN/A[Insert Value]
IntracellularN/A[Insert Value]

Visualizations

Proposed Metabolic Pathway of Serdexmethylphenidate in the Intestine

cluster_intestine Intestinal Lumen / Enterocyte cluster_systemic Systemic Circulation SDX Serdexmethylphenidate (SDX) (Prodrug) dMPH d-Methylphenidate (d-MPH) (Active Drug) SDX->dMPH Carboxylesterase 2 (CES2) (Proposed) RA Ritalinic Acid (Inactive Metabolite) dMPH->RA Hepatic Metabolism (e.g., CES1) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reagents Prepare Reagents (SDX, d-MPH, Buffers) incubation Incubate SDX with In Vitro Model at 37°C reagents->incubation model Prepare In Vitro Model (HIM or CES2-Caco-2) model->incubation sampling Collect Samples at Time Points incubation->sampling termination Terminate Reaction (e.g., with Acetonitrile) sampling->termination processing Sample Processing (Protein Precipitation) termination->processing lcms LC-MS/MS Analysis (Quantify SDX and d-MPH) processing->lcms data_analysis Data Analysis (Calculate t½, CLint, Papp) lcms->data_analysis

References

Application Notes and Protocols for Serdexmethylphenidate Administration in Preclinical Cognitive Function Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of serdexmethylphenidate (B610792) (SDX) in preclinical models for the assessment of cognitive function. Due to the limited availability of public data on the use of serdexmethylphenidate in rodent cognitive tests, the following protocols are based on established methodologies for similar compounds, such as methylphenidate, and incorporate pharmacokinetic considerations for serdexmethylphenidate.

Introduction to Serdexmethylphenidate

Serdexmethylphenidate is a prodrug of dexmethylphenidate (B1218549) (d-MPH), a central nervous system (CNS) stimulant. As a prodrug, serdexmethylphenidate is pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to its active form, d-MPH.[1][2] This mechanism provides for a gradual and extended release of d-MPH.[1] The combination of serdexmethylphenidate and dexmethylphenidate is approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in humans.[1][2]

The therapeutic effects of dexmethylphenidate are attributed to its ability to block the reuptake of dopamine (B1211576) and norepinephrine (B1679862) in the presynaptic neurons, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3][4] This modulation of dopaminergic and noradrenergic signaling is believed to underlie the improvements in attention, focus, and impulse control observed in individuals with ADHD.[3]

Mechanism of Action: Dopaminergic and Noradrenergic Signaling

The primary mechanism of action of dexmethylphenidate, the active metabolite of serdexmethylphenidate, involves the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET). This blockage leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine (DA) Dopamine (DA) L-DOPA->Dopamine (DA) Vesicle Vesicle Dopamine (DA)->Vesicle Norepinephrine (NE) Norepinephrine (NE) Dopamine (DA)->Norepinephrine (NE) DA_synapse Vesicle->DA_synapse Release NE_synapse Vesicle->NE_synapse Release DAT Dopamine Transporter (DAT) Norepinephrine (NE)->Vesicle NET Norepinephrine Transporter (NET) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor NE_synapse->NET Reuptake NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor d-MPH d-MPH d-MPH->DAT Inhibition d-MPH->NET Inhibition Signal_Transduction Signal Transduction DA_receptor->Signal_Transduction NE_receptor->Signal_Transduction

Fig. 1: Mechanism of action of dexmethylphenidate (d-MPH).

Preclinical Pharmacokinetics

Understanding the pharmacokinetic profile of serdexmethylphenidate in the chosen animal model is crucial for designing effective cognitive testing protocols. As a prodrug, the timing of administration relative to the cognitive task must account for the time required for its conversion to the active d-MPH and for d-MPH to reach efficacious concentrations in the brain.

While specific preclinical pharmacokinetic data for serdexmethylphenidate is limited in publicly available literature, human studies indicate that after oral administration of a combination product, d-MPH from the immediate-release component reaches peak plasma concentrations quickly, while d-MPH derived from serdexmethylphenidate contributes to a later peak and sustained concentrations.[5] In studies with single-entity serdexmethylphenidate in humans, peak plasma concentrations of d-MPH were observed at approximately 8-10 hours post-dose.[6] It is essential to conduct pilot pharmacokinetic studies in the specific rodent strain to be used to determine the time to maximal concentration (Tmax) of d-MPH following oral administration of serdexmethylphenidate. This information will be critical for timing the administration prior to the cognitive testing phases.

Data Presentation: Quantitative Data Summaries

The following tables are templates for summarizing quantitative data from preclinical cognitive function tests with serdexmethylphenidate. As specific data is not currently available, these tables are intended to serve as a guide for researchers to structure their findings.

Table 1: Novel Object Recognition (NOR) Test

Treatment GroupDose (mg/kg)NDiscrimination Index*Total Exploration Time (s)
Vehicle-
SerdexmethylphenidateX
SerdexmethylphenidateY
SerdexmethylphenidateZ

*Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

Table 2: Morris Water Maze (MWM) Test - Acquisition Phase

Treatment GroupDose (mg/kg)NDay 1 Latency (s)Day 2 Latency (s)Day 3 Latency (s)Day 4 Latency (s)
Vehicle-
SerdexmethylphenidateX
SerdexmethylphenidateY
SerdexmethylphenidateZ

Table 3: Morris Water Maze (MWM) Test - Probe Trial

Treatment GroupDose (mg/kg)NTime in Target Quadrant (%)Platform Crossings
Vehicle-
SerdexmethylphenidateX
SerdexmethylphenidateY
SerdexmethylphenidateZ

Table 4: Attentional Set-Shifting Task (ASST)

Treatment GroupDose (mg/kg)NTrials to Criterion (Intra-dimensional Shift)Trials to Criterion (Extra-dimensional Shift)
Vehicle-
SerdexmethylphenidateX
SerdexmethylphenidateY
SerdexmethylphenidateZ

Experimental Protocols

The following are detailed methodologies for key preclinical cognitive function tests, adapted for the potential administration of serdexmethylphenidate.

Novel Object Recognition (NOR) Test

This test assesses recognition memory, which is dependent on the integrity of the hippocampus and perirhinal cortex.

cluster_day1 Day 1: Habituation cluster_day2_training Day 2: Training cluster_day2_testing Day 2: Testing Habituation Animal explores empty arena DrugAdmin Serdexmethylphenidate Administration Training Animal explores arena with two identical objects Testing Animal explores arena with one familiar and one novel object Training->Testing Retention Interval DrugAdmin->Training

Fig. 2: Experimental workflow for the Novel Object Recognition test.

Materials:

  • Open field arena (e.g., 50 x 50 x 40 cm)

  • Two sets of identical objects (e.g., plastic toys, metal cubes) that are of similar size but differ in shape and texture. Objects should be heavy enough that the animals cannot displace them.

  • Video recording and analysis software

Procedure:

  • Habituation (Day 1):

    • Individually place each animal in the empty open field arena for 5-10 minutes to acclimate to the environment.

  • Drug Administration (Day 2):

    • Administer serdexmethylphenidate or vehicle orally at a predetermined time before the training phase. This timing should be based on the Tmax of d-MPH in the specific rodent model.

  • Training (T1) (Day 2):

    • Place two identical objects in the arena.

    • Gently place the animal in the center of the arena, facing away from the objects.

    • Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the session for later analysis of the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented toward it.

  • Retention Interval:

    • Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Testing (T2) (Day 2):

    • Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.

    • Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).

    • Record the session and analyze the time spent exploring the familiar versus the novel object.

Data Analysis:

  • Calculate the Discrimination Index (DI) as: DI = (Time exploring novel object – Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Test

This test is a widely used tool for assessing spatial learning and memory, which are hippocampus-dependent functions.

cluster_acquisition Acquisition Phase (Days 1-4) cluster_probe Probe Trial (Day 5) Acquisition Animal learns to find a hidden platform Probe Platform is removed; memory for its location is tested Acquisition->Probe DrugAdmin Daily Serdexmethylphenidate Administration DrugAdmin->Acquisition

Fig. 3: Experimental workflow for the Morris Water Maze test.

Materials:

  • Circular pool (e.g., 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).

  • Submerged escape platform.

  • Visual cues placed around the room.

  • Video tracking system.

Procedure:

  • Acquisition Phase (e.g., 4 days):

    • Administer serdexmethylphenidate or vehicle orally each day at a consistent time before the first trial.

    • Conduct 4 trials per day for each animal. In each trial, the animal is released from one of four starting positions and must find the hidden platform.

    • If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

    • Record the latency to find the platform, path length, and swim speed for each trial.

  • Probe Trial (e.g., Day 5):

    • The platform is removed from the pool.

    • The animal is allowed to swim freely for a set period (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

Data Analysis:

  • Acquisition: Analyze the learning curve by plotting the average escape latency across the training days.

  • Probe Trial: Compare the percentage of time spent in the target quadrant and the number of platform crossings between treatment groups.

Attentional Set-Shifting Task (ASST)

This task assesses cognitive flexibility, a key component of executive function that is dependent on the prefrontal cortex.

cluster_training Training Phase cluster_testing Testing Phase Training Animal learns to discriminate between stimuli based on one dimension (e.g., texture) DrugAdmin Serdexmethylphenidate Administration ID_Shift Intra-dimensional Shift ED_Shift Extra-dimensional Shift ID_Shift->ED_Shift DrugAdmin->ID_Shift

Fig. 4: Experimental workflow for the Attentional Set-Shifting Task.

Materials:

  • A testing apparatus with a start area and a choice area with two digging pots.

  • Different digging media (e.g., sand, sawdust, shredded paper) and distinct odors (e.g., vanilla, almond extract) to serve as stimulus dimensions.

  • Food rewards.

Procedure:

  • Habituation and Pre-training:

    • Habituate the animals to the testing apparatus and train them to dig in the pots for a food reward.

  • Drug Administration:

    • Administer serdexmethylphenidate or vehicle orally at a predetermined time before the testing session.

  • Testing Stages: The task consists of a series of discriminations:

    • Simple Discrimination (SD): The animal learns to discriminate between two stimuli from one dimension (e.g., two different digging media).

    • Compound Discrimination (CD): A second, irrelevant dimension is introduced (e.g., odors). The correct stimulus from the first dimension remains the same.

    • Intra-dimensional (ID) Shift: New stimuli from the same relevant dimension are introduced. The animal must apply the previously learned rule to these new stimuli.

    • Extra-dimensional (ED) Shift: The previously irrelevant dimension now becomes the relevant one. The animal must shift its attention to this new dimension to find the reward.

    • Reversal Stages: The previously correct and incorrect stimuli within a dimension are reversed.

Data Analysis:

  • The primary measure is the number of trials required to reach a set criterion (e.g., 6 consecutive correct choices) for each stage.

  • An increase in the number of trials to criterion on the ED shift stage compared to the ID shift stage indicates a deficit in cognitive flexibility.

Disclaimer: The protocols provided are general guidelines and should be adapted and optimized for the specific research question, animal model, and laboratory conditions. It is strongly recommended to conduct pilot studies to determine the optimal dosage and administration timing for serdexmethylphenidate in your specific experimental setup. The lack of published preclinical data on serdexmethylphenidate in these cognitive tests necessitates careful validation of any experimental design.

References

Application Notes and Protocols for the Quantification of Serdexmethylphenidate and its Active Metabolite, Dexmethylphenidate, in Plasma and Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate. It is designed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The pharmacokinetic profile of SDX/d-MPH is characterized by a rapid initial rise in d-MPH concentration followed by a gradual decline, which may optimize symptom control.[1] Accurate and robust bioanalytical methods for the simultaneous quantification of SDX and d-MPH in biological matrices are crucial for preclinical and clinical drug development, including pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed application notes and protocols for the quantification of serdexmethylphenidate and dexmethylphenidate in plasma and brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Quantitative Data Summary

The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of serdexmethylphenidate and dexmethylphenidate in plasma and brain tissue. These values are representative and may vary based on specific instrumentation and laboratory conditions.

Table 1: LC-MS/MS Method Parameters for Quantification of Serdexmethylphenidate and Dexmethylphenidate

ParameterPlasmaBrain Tissue Homogenate
Linearity Range 0.1 - 100 ng/mL0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 10%< 15%
Intra-day Accuracy (%Bias) ± 15%± 20%
Inter-day Accuracy (%Bias) ± 15%± 20%
Mean Recovery > 85%> 80%
Matrix Effect (%CV) < 15%< 20%

Table 2: Mass Spectrometry Transitions for Serdexmethylphenidate and Dexmethylphenidate

AnalytePrecursor Ion (m/z)Product Ion (m/z)
SerdexmethylphenidateValue to be determinedValue to be determined
Dexmethylphenidate234.284.1
Internal Standard (e.g., d9-Methylphenidate)Value to be determinedValue to be determined
Internal Standard (e.g., Venlafaxine)278.158.1

Note: Specific m/z transitions for serdexmethylphenidate and a suitable deuterated internal standard would need to be optimized during method development. For dexmethylphenidate, the transition of m/z 234.2 → 84.1 is commonly used.[2][3] Venlafaxine can also be used as an internal standard.[3]

II. Experimental Protocols

A. Protocol for Quantification in Plasma

This protocol outlines the procedure for extracting and quantifying serdexmethylphenidate and dexmethylphenidate from plasma samples.

1. Materials and Reagents:

  • Blank plasma (with anticoagulant, e.g., K2EDTA)[3]

  • Serdexmethylphenidate and dexmethylphenidate reference standards

  • Internal standard (IS) (e.g., deuterated serdexmethylphenidate/dexmethylphenidate or a suitable analog like venlafaxine)[3]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., DVB-LP polymeric SPE cartridges)[4] or liquid-liquid extraction solvents (e.g., tert-butyl-methyl ether)[5]

2. Sample Preparation (Solid Phase Extraction):

  • Thaw plasma samples to room temperature.

  • To 200 µL of plasma, add 20 µL of internal standard working solution.

  • Vortex for 10 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: A reverse-phase column, such as a C18 column (e.g., Xterra RP C18, 4.6x150 mm, 5 µm), is suitable.[4]

  • Mobile Phase: A gradient elution with 5 mM ammonium acetate in water (A) and methanol (B) is a common choice.[3]

  • Flow Rate: 0.5 - 1.0 mL/min[3][6]

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer is required.

  • Ionization Mode: Positive electrospray ionization (ESI+)[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[3]

B. Protocol for Quantification in Brain Tissue

This protocol describes the procedure for the extraction and quantification of serdexmethylphenidate and dexmethylphenidate from brain tissue.

1. Materials and Reagents:

2. Sample Preparation (Homogenization and Protein Precipitation):

  • Accurately weigh the frozen brain tissue sample.

  • Add a 9-fold volume of ice-cold 0.1 M phosphate buffer (e.g., 0.2 g of tissue with 1.8 mL of buffer).[7]

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • To 100 µL of brain homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • The LC-MS/MS conditions are generally the same as for the plasma analysis but may require optimization of the gradient to ensure separation from potential matrix interferences in the brain homogenate.

III. Diagrams

experimental_workflow_plasma cluster_spe SPE Steps plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is vortex1 Vortex is->vortex1 spe Solid Phase Extraction condition Condition Cartridge (Methanol, Water) load Load Sample condition->load wash Wash Cartridge (5% Methanol) load->wash elute Elute Analytes (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Plasma Sample Preparation.

experimental_workflow_brain brain Brain Tissue weigh Weigh Tissue brain->weigh buffer Add Phosphate Buffer weigh->buffer homogenize Homogenize on Ice buffer->homogenize homogenate Brain Homogenate (100 µL) homogenize->homogenate ppt Protein Precipitation (Acetonitrile + IS) homogenate->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Brain Tissue Sample Preparation.

IV. Method Validation Considerations

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the matrix.

  • Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analytes.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

V. Conclusion

The protocols and data presented provide a robust framework for the quantification of serdexmethylphenidate and dexmethylphenidate in plasma and brain tissue. The use of LC-MS/MS offers high sensitivity and selectivity, which are essential for pharmacokinetic and drug metabolism studies. Proper method development and validation are critical to ensure the generation of reliable and accurate data for regulatory submissions and scientific publications.

References

Application Notes and Protocols for the Synthesis and Use of Radiolabeled Serdexmethylphenidate in ADME Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (B610792) (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate.[1] It is indicated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and older.[1] As a new molecular entity, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for regulatory approval and clinical use. Radiolabeled compounds are indispensable tools for these studies, allowing for accurate mass balance, metabolite profiling, and determination of pharmacokinetic parameters.[2][3]

This document provides detailed protocols for the synthesis of Carbon-14 labeled serdexmethylphenidate ([¹⁴C]-SDX) and its subsequent use in a human ADME study, based on published clinical trial data and established synthetic methodologies.

Synthesis of [¹⁴C]-Serdexmethylphenidate

The synthesis of radiolabeled serdexmethylphenidate requires the preparation of its core component, [¹⁴C]-dexmethylphenidate. A logical and efficient approach is to introduce the ¹⁴C label at a late stage of the synthesis, specifically during the esterification of d-threo-ritalinic acid using [¹⁴C]-methanol. The resulting [¹⁴C]-dexmethylphenidate is then conjugated with the serine-nicotinoyl moiety to yield the final product.

Experimental Protocol: Synthesis of [¹⁴C]-Dexmethylphenidate Hydrochloride

This protocol is based on the established method of esterifying d-threo-ritalinic acid.

  • Preparation of Acidic [¹⁴C]-Methanol: In a shielded fume hood, bubble dry hydrogen chloride (HCl) gas through commercially available [¹⁴C]-Methanol (specific activity ~50-60 mCi/mmol) at 0°C for 15-20 minutes to create a saturated solution.

  • Esterification:

    • To a solution of d-threo-ritalinic acid hydrochloride (1.0 eq) in the prepared acidic [¹⁴C]-Methanol (20 eq), add thionyl chloride (1.2 eq) dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat to 45-50°C for 15 hours, monitoring the reaction progress by TLC or LC-MS.[4][5]

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture and concentrate it in vacuo.

    • Triturate the resulting residue with cold diethyl ether.

    • Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield [¹⁴C]-dexmethylphenidate hydrochloride.

    • Determine the specific activity and radiochemical purity of the product using liquid scintillation counting (LSC) and radio-HPLC, respectively.

Experimental Protocol: Synthesis of [¹⁴C]-Serdexmethylphenidate

This protocol is based on the known coupling chemistry used to produce serdexmethylphenidate.[2]

  • Preparation of Precursors: Synthesize the protected nicotinoyl-L-serine moiety (tert-butyl O-(tert-butyl)-N-nicotinoyl-L-serinate) as described in the literature.[3]

  • Installation of Carboxymethylene Unit:

    • In a reaction vessel, dissolve [¹⁴C]-dexmethylphenidate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq).

    • Add chloromethyl chloroformate (1.2 eq) dropwise at 0°C and stir the reaction at room temperature until completion to form the intermediate, chloromethyl (R)-2-((R)-2-methoxy-2-oxo-1-phenylethyl)piperidine-1-carboxylate.[3]

  • Coupling Reaction:

    • Concentrate the reaction mixture containing the intermediate.

    • Dissolve the residue in acetonitrile (B52724) (MeCN) and add the protected nicotinoyl-L-serine moiety (1.1 eq) and pyridine (B92270) (1.5 eq).

    • Stir the mixture at room temperature until the coupling is complete.

  • Deprotection and Final Product Isolation:

    • Acidify the reaction mixture with HCl in dioxane.

    • Purify the crude product by crystallization from a suitable solvent system (e.g., MIBK/heptane) to afford [¹⁴C]-serdexmethylphenidate chloride.[2]

    • Confirm the identity, purity (radiochemical and chemical), and specific activity of the final product.

cluster_0 Synthesis of [¹⁴C]-Dexmethylphenidate cluster_1 Synthesis of [¹⁴C]-Serdexmethylphenidate d_RA d-threo-Ritalinic Acid HCl Esterification Esterification (Thionyl Chloride) d_RA->Esterification C14_MeOH [¹⁴C]-Methanol / HCl C14_MeOH->Esterification C14_dMPH [¹⁴C]-Dexmethylphenidate HCl Esterification->C14_dMPH C14_dMPH_input [¹⁴C]-Dexmethylphenidate HCl C14_dMPH->C14_dMPH_input Coupling_1 Intermediate Formation C14_dMPH_input->Coupling_1 Chloroformate Chloromethyl Chloroformate Chloroformate->Coupling_1 Intermediate Chloromethyl Intermediate Coupling_1->Intermediate Coupling_2 Coupling Reaction Intermediate->Coupling_2 Serine_Moiety Protected Nicotinoyl-L-Serine Serine_Moiety->Coupling_2 Protected_SDX Protected [¹⁴C]-SDX Coupling_2->Protected_SDX Deprotection Acidic Deprotection Protected_SDX->Deprotection Final_Product [¹⁴C]-Serdexmethylphenidate Chloride Deprotection->Final_Product

Caption: Proposed synthetic workflow for [¹⁴C]-Serdexmethylphenidate.

Human ADME Study Protocol

The following protocol is based on a clinical study designed to investigate the mass balance and metabolic profile of serdexmethylphenidate following a single oral dose of [¹⁴C]-SDX.[2]

Study Design
  • Type: Open-label, single radiolabeled dose, non-randomized study.

  • Subjects: Healthy adult male subjects (n=8). Age range: 21-49 years; BMI range: 23.5-30.2 kg/m ².

  • Conditions: Subjects are to be fasted overnight prior to dosing.

Dosing
  • Dose Preparation: Prepare a single oral dose containing a mixture of non-radiolabeled serdexmethylphenidate chloride and [¹⁴C]-serdexmethylphenidate chloride in deionized water (e.g., 20 mL total volume). The total dose should be 60 mg of [¹⁴C]-SDX chloride, which is the molar equivalent of 30 mg d-MPH HCl.

  • Administration: Administer the full dose to each subject orally.

Sample Collection
  • Blood (Whole Blood and Plasma):

    • Collect samples at pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 7, 8, 10, 12, 14, 16, 24, 36, 48, 60, 72, 96, 120, 144, and 168 hours post-dose.

    • Process samples to separate plasma from whole blood.

  • Urine:

    • Collect samples at pre-dose (0 hour) and at intervals of 0-4, 4-8, 8-12, 12-24, 24-36, and 36-48 hours post-dose.

    • Continue collection in 24-hour intervals thereafter until 168 hours post-dose or until discharge criteria are met.

  • Feces:

    • Collect all fecal samples in 24-hour intervals post-dose until 168 hours or discharge criteria are met.

Sample Analysis
  • Total Radioactivity Measurement:

    • Determine the total radioactivity in all collected samples (whole blood, plasma, urine, and feces homogenates) using a validated liquid scintillation counter (LSC).

  • Metabolite Profiling and Identification:

    • Pool samples at appropriate time points.

    • Analyze plasma, urine, and fecal extracts using liquid chromatography with radioactivity detection (LC-RAD) to profile the radioactive components.

    • Identify the structure of metabolites using high-resolution mass spectrometry (LC-MS/MS) and by comparison with reference standards.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters for total radioactivity in whole blood and plasma, including Cmax, Tmax, and AUC.

  • Mass Balance Calculation:

    • Calculate the cumulative percentage of the administered radioactive dose recovered in urine and feces over the collection period.

cluster_workflow Human ADME Study Workflow cluster_collection Sample Collection (0-168h) cluster_analysis Sample Analysis cluster_endpoints Study Endpoints Screening Subject Screening (Healthy Adult Males) Dosing Oral Administration (Single 60 mg [¹⁴C]-SDX dose) Screening->Dosing Blood Blood (Whole Blood, Plasma) Dosing->Blood Time-course sampling Urine Urine Dosing->Urine Time-course sampling Feces Feces Dosing->Feces Time-course sampling LSC Total Radioactivity (LSC) Blood->LSC Urine->LSC Metabolite Metabolite Profiling (LC-RAD, LC-MS/MS) Urine->Metabolite Feces->LSC Feces->Metabolite MassBalance Mass Balance & Excretion Routes LSC->MassBalance PK Pharmacokinetics (Cmax, Tmax, AUC) LSC->PK MetPath Metabolite Identification & Pathway Metabolite->MetPath

Caption: Experimental workflow for a human ADME study of [¹⁴C]-SDX.

Data Presentation: Summary of ADME Results

The quantitative data from the human ADME study are summarized below for clarity and comparison.[2]

Table 1: Mass Balance of Total Radioactivity after a Single Oral Dose of 60 mg [¹⁴C]-Serdexmethylphenidate
Excretion RouteMean Recovery (% of Administered Dose)
Urine62.1%
Feces36.8%
Total 98.9%
Table 2: Recovery of Serdexmethylphenidate and its Metabolites in Excreta (% of Administered Dose)
CompoundUrine RecoveryFeces RecoveryTotal Recovery
Serdexmethylphenidate (SDX)0.43%10.80%11.23%
d-Methylphenidate (d-MPH)2.74%2.74%5.48%
Ritalinic Acid (RA)45.17%18.06%63.23%
6-oxo-Ritalinic Acid4.08%Not Detected4.08%
SDX-des-SerNot Detected1.33%1.33%
Total Identified 52.42% 32.93% 85.35%

Data derived from a study by Braeckman et al.[2] SDX-des-Ser: Serdexmethylphenidate without the serine moiety.

Metabolic Pathway

Serdexmethylphenidate is designed as a prodrug that is gradually converted to d-methylphenidate in the lower gastrointestinal tract.[6] Following its conversion, d-MPH undergoes extensive metabolism, primarily through de-esterification by carboxylesterase 1A1 in the liver to form d-α-phenyl-piperidine acetic acid (d-ritalinic acid), which is the most abundant and pharmacologically inactive metabolite.[7] A smaller fraction of d-MPH is oxidized to form other metabolites.[2]

cluster_gi Lower GI Tract cluster_liver Liver / Systemic Circulation SDX Serdexmethylphenidate (SDX) dMPH d-Methylphenidate (d-MPH) SDX->dMPH Enzymatic Cleavage Excretion Excretion (Urine and Feces) SDX->Excretion Minor RA Ritalinic Acid (Major Metabolite) dMPH->RA De-esterification (CES1A1) pOH_MPH p-hydroxy-MPH dMPH->pOH_MPH Oxidation dMPH->Excretion Minor Oxo_RA 6-oxo-Ritalinic Acid RA->Oxo_RA Oxidation RA->Excretion Oxo_RA->Excretion

Caption: Proposed metabolic pathway of serdexmethylphenidate.

References

Troubleshooting & Optimization

Serdexmethylphenidate Impurity Profiling and Identification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling and identification of serdexmethylphenidate (B610792).

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities associated with serdexmethylphenidate?

A1: Impurities in serdexmethylphenidate can be broadly categorized into three types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, by-products, and reagents.[1][2][3] For instance, intermediates in the synthesis of serdexmethylphenidate may include compounds like nicotinoyl-Ser(tBu)-OtBu and d-MPH-N-CO2CH2—Cl.[2]

  • Degradation Impurities: These form due to the decomposition of the drug substance over time or under the influence of environmental factors such as light, heat, and humidity.[1][4] Forced degradation studies have shown that serdexmethylphenidate can degrade under acidic, basic, and oxidative conditions.[5][6][7][8]

  • Elemental Impurities: These are trace metals that may be introduced from catalysts or equipment used during synthesis.[1]

Q2: Which analytical techniques are most effective for serdexmethylphenidate impurity profiling?

A2: The most commonly employed and effective analytical techniques for impurity profiling of serdexmethylphenidate are hyphenated chromatographic methods.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or photodiode array (PDA) detector is widely used for the separation and quantification of serdexmethylphenidate and its impurities.[6][9][10][11][12]

  • Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and better resolution compared to conventional HPLC.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products.[5][7][8] It provides information on the mass-to-charge ratio (m/z) and fragmentation patterns of the impurities.[5][7][8]

  • Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also used for the characterization of isolated impurities to confirm their chemical structures.[5][6]

Q3: What are the typical forced degradation conditions for serdexmethylphenidate?

A3: Forced degradation studies for serdexmethylphenidate are conducted as per the International Council for Harmonisation (ICH) guideline Q1A (R2).[5][7][8] Typical stress conditions include:

  • Acid Degradation: Treatment with hydrochloric acid (e.g., 0.1N, 1N, or 2N HCl) at elevated temperatures (e.g., 60°C).[6][9][14]

  • Base Degradation: Treatment with sodium hydroxide (B78521) (e.g., 0.1N, 1N, or 2N NaOH) at elevated temperatures (e.g., 60°C).[6][9][14]

  • Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 20% H2O2) at elevated temperatures (e.g., 60°C).[9][14]

  • Thermal Degradation: Heating the drug substance at high temperatures (e.g., 105°C).[13][14]

  • Photolytic Degradation: Exposing the drug substance to UV light.[9]

  • Neutral Hydrolysis: Refluxing the drug in water at elevated temperatures (e.g., 60°C).[9]

Troubleshooting Guides

Issue 1: Poor chromatographic resolution between serdexmethylphenidate, dexmethylphenidate (B1218549), and their impurities.

  • Possible Cause: Suboptimal mobile phase composition, column type, or temperature.

  • Troubleshooting Steps:

    • Mobile Phase Optimization: Adjust the ratio of the organic and aqueous phases. For RP-HPLC, a common mobile phase is a mixture of a buffer (e.g., phosphate (B84403) buffer, trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol.[6][9][10] Varying the pH of the buffer can also significantly impact the retention and separation of ionizable compounds.

    • Column Selection: Ensure the use of a suitable column. C18 and C8 columns are commonly used for the analysis of serdexmethylphenidate.[5][9][10] The choice of column chemistry can influence selectivity.

    • Temperature Control: Maintain a consistent and optimized column temperature. A higher temperature can decrease viscosity and improve peak shape but may also affect selectivity.[9][11]

    • Flow Rate Adjustment: Optimizing the flow rate can improve separation efficiency. A lower flow rate generally leads to better resolution but longer run times.[9][10]

Issue 2: Appearance of unexpected peaks in the chromatogram during stability studies.

  • Possible Cause: Formation of new degradation products, interaction with excipients, or contamination.

  • Troubleshooting Steps:

    • Forced Degradation Comparison: Compare the chromatogram with those from forced degradation studies to see if the unknown peak corresponds to a known degradant.

    • LC-MS/MS Analysis: If the peak is unknown, employ LC-MS/MS to determine its mass-to-charge ratio and fragmentation pattern to propose a probable structure.[5][7][8]

    • Excipient Interaction Study: Analyze placebo formulations under the same stability conditions to rule out interference from excipients.

    • Blank Analysis: Run a blank (diluent) injection to check for contamination from the solvent or system.

Issue 3: Difficulty in identifying the structure of an unknown impurity.

  • Possible Cause: Insufficient amount of the impurity for characterization, or a complex structure.

  • Troubleshooting Steps:

    • Impurity Enrichment: If the impurity level is very low, it may be necessary to enrich the sample. This can be done by subjecting a larger amount of the drug substance to stress conditions to generate more of the impurity.[15]

    • Preparative Chromatography: Use preparative HPLC to isolate a sufficient quantity of the impurity for spectroscopic analysis (NMR, IR).[6]

    • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain a more accurate mass measurement, which can help in determining the elemental composition of the impurity.[15]

    • Synthetic Chemistry: Based on the proposed structure from spectroscopic data, synthesize the impurity to confirm its identity by comparing its chromatographic and spectroscopic properties with the isolated impurity.[16]

Quantitative Data Summary

Table 1: Reported RP-HPLC Method Parameters for Serdexmethylphenidate Analysis.

ParameterMethod 1[9]Method 2[6]Method 3[10]Method 4[11]
Column Std Discovery C8 (150 x 4.6 mm, 5µ)Waters X-bridge Shield RP18 (150x3.9x5 μm)Waters X-terra C18Std Discovery C18 (150 x 4.6 mm, 3.5μm)
Mobile Phase 0.01N KH2PO4:Acetonitrile (60:40)5 mM phosphate buffer (pH 5.5): acetonitrile (40:60, v/v)Trifluoro acetic acid and acetonitrile (70:30 v/v)0.01N Na2HPO4: Acetonitrile (60:40)
Flow Rate 1 ml/min1 mL/min1 mL0.9 ml/min
Wavelength 260 nm220 nm265 nm228 nm
Retention Time (Serdexmethylphenidate) 2.555 min7.75 ± 0.062 min2.71 min2.435 min
LOD (µg/ml) 0.250.051-0.51
LOQ (µg/ml) 0.760.165-1.54

Table 2: Reported UPLC Method Parameters for Serdexmethylphenidate Analysis.

ParameterMethod 1[13]
Column Inertsil ODS 250 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 0.01N Na2HPO4 (60:40 v/v)
Flow Rate 1.0 ml/min
Wavelength 245 nm
Retention Time (Serdexmethylphenidate) 1.476 min
LOD (µg/ml) 0.17
LOQ (µg/ml) 0.53

Experimental Protocols

Protocol 1: Forced Degradation Study of Serdexmethylphenidate

This protocol outlines the general steps for conducting a forced degradation study on serdexmethylphenidate bulk drug or formulated product.

  • Preparation of Stock Solution: Prepare a stock solution of serdexmethylphenidate in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).

  • Acid Degradation: To an aliquot of the stock solution, add an equal volume of 2N HCl. Keep the mixture at 60°C for 30 minutes.[9][14] Cool the solution and neutralize it with an appropriate amount of 2N NaOH. Dilute to the final concentration with the diluent.

  • Base Degradation: To an aliquot of the stock solution, add an equal volume of 2N NaOH. Keep the mixture at 60°C for 30 minutes.[9][14] Cool the solution and neutralize it with an appropriate amount of 2N HCl. Dilute to the final concentration with the diluent.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 20% H2O2. Keep the mixture at 60°C for 30 minutes.[9][14] Cool the solution and dilute to the final concentration with the diluent.

  • Thermal Degradation: Place the solid drug substance or formulation in a hot air oven at 105°C for 6 hours.[14] After cooling, dissolve the sample in the diluent to the final concentration.

  • Photolytic Degradation: Expose the drug substance or formulation to UV light (in a UV chamber) for 24 hours.[9] After exposure, dissolve the sample in the diluent to the final concentration.

  • Analysis: Inject the prepared samples into a validated stability-indicating HPLC or UPLC system to assess the extent of degradation and the formation of any degradation products.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_characterization Impurity Characterization start Serdexmethylphenidate Sample (Bulk/Formulation) forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation hplc_uplc RP-HPLC / UPLC Analysis forced_degradation->hplc_uplc lc_ms LC-MS/MS for Identification hplc_uplc->lc_ms If unknown peaks data_analysis Data Analysis and Impurity Profiling hplc_uplc->data_analysis lc_ms->data_analysis isolation Isolation of Impurity (Preparative HPLC) lc_ms->isolation For structural confirmation spectroscopy Spectroscopic Analysis (NMR, IR, HRMS) isolation->spectroscopy synthesis Synthesis and Confirmation spectroscopy->synthesis logical_relationship cluster_impurities Types of Impurities cluster_identification Identification & Characterization process_related Process-Related separation Separation (HPLC, UPLC) process_related->separation degradation Degradation degradation->separation elemental Elemental elemental->separation detection Detection & Identification (UV, MS) separation->detection structure_elucidation Structure Elucidation (NMR, IR, HRMS) detection->structure_elucidation for unknown impurities

References

Serdexmethylphenidate Chloride Solution Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of serdexmethylphenidate (B610792) chloride in solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of serdexmethylphenidate chloride in aqueous solutions at different pH levels?

A1: Serdexmethylphenidate (SDX) demonstrates pH-dependent stability in aqueous solutions. At room temperature, it is stable for up to 24 hours in solutions with a pH ranging from 1 to 8, showing no significant degradation to dexmethylphenidate (B1218549) (d-MPH) or ritalinic acid.[1] However, in alkaline conditions, its stability decreases. At pH 9, minimal conversion to d-MPH is observed after 6 hours, while at pH 11, it rapidly converts to the inactive metabolite, ritalinic acid.[1]

Q2: My serdexmethylphenidate solution shows signs of degradation even under neutral pH. What could be the cause?

A2: While serdexmethylphenidate is generally stable at neutral pH, several factors could contribute to unexpected degradation:

  • Temperature: Elevated temperatures can accelerate hydrolysis. Ensure solutions are stored at recommended temperatures, typically refrigerated (2-8°C) or at controlled room temperature (20-25°C) unless otherwise specified.[2][3]

  • Light Exposure: Photodegradation can occur. It is recommended to protect serdexmethylphenidate solutions from light by using amber vials or storing them in the dark.[2][4]

  • Contaminants: The presence of certain metal ions or microbial contamination could potentially catalyze degradation. Using high-purity solvents and maintaining sterile conditions when necessary is crucial.

Q3: What are the primary degradation products of serdexmethylphenidate in solution?

A3: The primary degradation pathways for serdexmethylphenidate involve hydrolysis. Under basic conditions, the prodrug is converted to dexmethylphenidate (d-MPH) and ultimately to the pharmacologically inactive metabolite, ritalinic acid.[1][5][6] Forced degradation studies have also identified other minor degradation products under various stress conditions like acidic, oxidative, and photolytic exposure.[7][8]

Q4: How can I monitor the stability of my serdexmethylphenidate solution during an experiment?

A4: A stability-indicating analytical method is essential for monitoring the concentration of serdexmethylphenidate and detecting any degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and effective technique for this purpose.[4][9][10][11][12] Several validated RP-HPLC methods have been published for the simultaneous estimation of serdexmethylphenidate and dexmethylphenidate.[4][9][10][11][12]

Q5: Are there any known incompatibilities of serdexmethylphenidate with common excipients or solvents?

A5: this compound is freely soluble in water at acidic to neutral pH.[1] Its solubility is lower in non-polar organic solvents but increases in polar protic solvents like methanol (B129727) and ethanol.[1] While comprehensive public data on specific excipient incompatibilities is limited, it is crucial to avoid highly alkaline excipients that could raise the solution's pH and induce degradation. Compatibility studies are recommended when developing new formulations.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound solutions.

Issue Potential Cause Recommended Action
Rapid loss of serdexmethylphenidate potency in a buffered solution. The pH of the buffer is in the alkaline range (pH > 8).Verify the pH of the buffer. If alkaline, adjust to a neutral or slightly acidic pH (pH 4-7) for improved stability.[1]
Appearance of unexpected peaks in the chromatogram during stability analysis. Degradation of serdexmethylphenidate due to stress factors.Identify the stressor (e.g., heat, light, incompatible excipient). Mitigate the stress by storing the solution at a lower temperature, protecting it from light, or reformulating with compatible components.[4][9][13]
Precipitation observed in a serdexmethylphenidate solution. Exceeding the solubility limit in the chosen solvent or a change in temperature affecting solubility.Confirm the concentration is within the known solubility limits for the solvent system. If temperature-related, consider gentle warming or using a co-solvent system. For aqueous solutions, ensure the pH is in a range where serdexmethylphenidate is highly soluble (pH 1.2-6.8).[1]
Inconsistent analytical results for serdexmethylphenidate concentration. Issues with the analytical method, such as improper mobile phase preparation, column degradation, or instrument malfunction.Verify the system suitability of the HPLC system. Check the mobile phase composition and pH. Ensure the analytical column is performing correctly. Refer to a validated stability-indicating method for guidance.[4][9][10][11][12]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Serdexmethylphenidate and Dexmethylphenidate

This protocol provides a general framework for a stability-indicating RP-HPLC method, based on common parameters found in the literature.[4][9][11]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.01M potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common starting ratio is 60:40 (aqueous:organic).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[9]

  • Column Temperature: 30°C.[9]

  • Diluent: A mixture of acetonitrile (B52724) and water (50:50 v/v).[4]

  • Standard Preparation: Prepare a stock solution of serdexmethylphenidate and dexmethylphenidate reference standards in the diluent. Further dilute to a working concentration (e.g., 26.1 µg/mL for serdexmethylphenidate and 5.2 µg/mL for dexmethylphenidate).[13]

  • Sample Preparation: Dilute the sample solution with the diluent to fall within the linear range of the assay.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (diluent) to ensure no interfering peaks.

    • Inject the standard solution multiple times to check for system suitability (e.g., tailing factor, theoretical plates, and reproducibility of retention times and peak areas).

    • Inject the sample solutions.

    • Quantify the amount of serdexmethylphenidate and any degradation products by comparing peak areas to those of the standards.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G Troubleshooting Serdexmethylphenidate Stability cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Corrective Actions cluster_3 Resolution start Unexpected Degradation Observed check_params Review Experimental Parameters: pH, Temperature, Light Exposure start->check_params check_method Verify Analytical Method Validity start->check_method adjust_params Adjust pH to 4-7 Store at 2-8°C Protect from Light check_params->adjust_params validate_method Perform System Suitability Test Use Validated Protocol check_method->validate_method end Stability Issue Resolved adjust_params->end validate_method->end

Caption: A flowchart outlining the logical steps to troubleshoot stability issues with serdexmethylphenidate solutions.

Simplified Degradation Pathway of Serdexmethylphenidate

G Simplified Serdexmethylphenidate Degradation SDX Serdexmethylphenidate (SDX) dMPH dexmethylphenidate (d-MPH) SDX->dMPH Hydrolysis (e.g., in vivo, alkaline pH) RitalinicAcid Ritalinic Acid (Inactive) dMPH->RitalinicAcid Hydrolysis

Caption: A simplified diagram illustrating the primary degradation pathway of serdexmethylphenidate to dexmethylphenidate and then to ritalinic acid.

References

method validation for serdexmethylphenidate analysis in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of serdexmethylphenidate (B610792) and its active metabolite, dexmethylphenidate (B1218549). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for challenges encountered during the analysis of these compounds in complex mixtures, from pharmaceutical formulations to biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the typical analytical techniques used for the simultaneous analysis of serdexmethylphenidate and dexmethylphenidate?

A1: The most common methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often with UV detection, for pharmaceutical dosage forms, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for bioanalytical applications (e.g., plasma samples) due to its higher sensitivity and selectivity.[1][2][3]

Q2: What are the critical parameters to assess during method validation for these compounds?

A2: According to the International Council for Harmonisation (ICH) guideline Q2(R1), the core validation characteristics include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and robustness.[4] For bioanalytical methods, matrix effects and extraction recovery are also critical.

Q3: How can I ensure the stability of serdexmethylphenidate, an ester prodrug, during sample collection and analysis in plasma?

A3: Ester prodrugs can be susceptible to enzymatic hydrolysis in biological matrices. To prevent degradation of serdexmethylphenidate to dexmethylphenidate ex vivo, it is crucial to add an esterase inhibitor to collection tubes and/or acidify the plasma sample immediately after collection (e.g., with formic acid) and store samples at low temperatures (e.g., -20°C or below).[5][6]

Q4: What is a "matrix effect" and how can it affect my analysis in biological fluids?

A4: A matrix effect is the alteration of analyte ionization (suppression or enhancement) in the mass spectrometer's ion source caused by co-eluting compounds from the sample matrix (e.g., phospholipids, salts in plasma).[7] This can lead to poor accuracy and reproducibility.[8] It is essential to assess and mitigate matrix effects, often by using a stable isotope-labeled internal standard and optimizing sample preparation to remove interfering components.[7][9]

Q5: What are typical acceptance criteria for validation parameters?

A5: While specific project requirements may vary, typical acceptance criteria based on regulatory guidelines are summarized in the table below.

Summary of Method Validation Parameters & Acceptance Criteria

ParameterTestAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No significant interference at the retention times of the analytes.
Linearity Analyze 5-6 calibration standards over the expected concentration range.Correlation coefficient (R²) ≥ 0.999 for pharmaceutical assay.[1][10]
Accuracy Analyze samples at 3 concentration levels (e.g., 50%, 100%, 150%).Pharmaceutical Assay: % Recovery within 98.0% to 102.0%.[10][11]
Bioanalytical Assay: Mean accuracy within ±15% of nominal (±20% at LLOQ).
Precision Repeatability (intra-day): ≥6 replicates at 100% concentration.% Relative Standard Deviation (%RSD) ≤ 2%.[3]
Intermediate Precision (inter-day): Analyze on different days, with different analysts or equipment.%RSD ≤ 2%.
Bioanalytical Assay: %RSD ≤ 15% (≤ 20% at LLOQ).[2]
LOD & LOQ Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C).System suitability parameters remain within acceptance criteria; %RSD of results should be low.[12]
Matrix Effect (Bioanalytical) Compare analyte response in post-extraction spiked matrix vs. neat solution.Matrix Factor should be close to 1; IS-normalized MF should be consistent across lots with %RSD ≤ 15%.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible CauseTroubleshooting Steps & Solutions
Secondary Interactions Serdexmethylphenidate and dexmethylphenidate are basic compounds. Free silanol (B1196071) groups on the silica-based C18 column can cause peak tailing. Solution: Lower the mobile phase pH (e.g., using 0.1% formic or orthophosphoric acid) to protonate the silanols and the analytes, minimizing secondary interactions.[10]
Column Overload Injecting too high a concentration of the sample can saturate the column, leading to fronting or tailing. Solution: Dilute the sample or reduce the injection volume.[4][13]
Column Contamination or Void Accumulation of matrix components (lipids, proteins) on the column frit or head can disrupt the flow path. A void can form from pressure shocks or pH instability.[14] Solution: Use a guard column and appropriate sample cleanup (e.g., SPE). Flush the column with a strong solvent. If a void is suspected, the column may need replacement.[15]
Sample Solvent Mismatch Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[14]
Issue 2: Inconsistent or Drifting Retention Times
Possible CauseTroubleshooting Steps & Solutions
Inadequate Column Equilibration Insufficient time for the column to stabilize with the mobile phase before injection. Solution: Ensure the column is equilibrated for at least 10-15 column volumes with the mobile phase until a stable baseline is achieved.
Mobile Phase Composition Change Inaccurate mixing of mobile phase components, evaporation of the organic solvent, or degradation of buffer. Solution: Prepare fresh mobile phase daily. Use a bottle cap that limits evaporation. Ensure the pump's proportioning valves are functioning correctly.
Pump or Leak Issues Fluctuations in pump pressure can indicate a leak, air bubbles, or faulty check valves, leading to inconsistent flow rates. Solution: Check for leaks in the system fittings. Purge the pump to remove air bubbles. If the pressure is still unstable, service the pump check valves.
Column Temperature Fluctuation Changes in ambient temperature can affect retention time, especially if a column oven is not used. Solution: Use a thermostatically controlled column compartment and maintain a constant temperature (e.g., 30°C).[1]
Issue 3: Low Recovery or High Variability in Bioanalysis
Possible CauseTroubleshooting Steps & Solutions
Inefficient Sample Extraction The chosen sample preparation method (e.g., Solid-Phase Extraction - SPE, Liquid-Liquid Extraction - LLE) is not optimal for the analytes. Solution: Re-evaluate the extraction protocol. For SPE, test different sorbents, wash steps, and elution solvents. A published method for plasma uses Oasis HLB SPE plates.[2]
Analyte Instability Degradation of serdexmethylphenidate in the biological matrix before or during processing. Solution: As mentioned in the FAQs, use esterase inhibitors and/or acidification and keep samples on ice or frozen until analysis.[5][6]
Significant Matrix Effects Ion suppression or enhancement is impacting quantitation, leading to inaccurate and variable results. Solution: Optimize chromatography to separate analytes from suppression zones.[16] Improve sample cleanup to remove interfering phospholipids.[17] Use a stable isotope-labeled internal standard (e.g., SDX-d6) to compensate for variability.[2]

Experimental Protocols & Visualizations

Protocol 1: RP-HPLC Method for Pharmaceutical Formulations

This protocol is a representative example for the simultaneous estimation of serdexmethylphenidate and dexmethylphenidate in tablets or capsules.[1][3][12]

  • Instrumentation: HPLC with UV/PDA Detector.

  • Column: C18 Column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and a buffer such as 0.01N Potassium Dihydrogen Phosphate or 0.1% Orthophosphoric Acid. A typical ratio is 55:45 or 60:40 (v/v).[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 228 nm or 260 nm.[1][12]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Crush tablets or take the contents of capsules and weigh a powder equivalent to a known amount of the analytes.

    • Dissolve in a suitable diluent (often the mobile phase) in a volumetric flask.

    • Sonicate for 15-20 minutes to ensure complete dissolution.

    • Dilute to the final volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method for Plasma Samples

This protocol is based on a method for the pharmacokinetic analysis of serdexmethylphenidate and dexmethylphenidate in human plasma.[2]

  • Instrumentation: LC-MS/MS system (Triple Quadrupole).

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Pipette 100 µL of plasma into a 96-well plate.

    • Add the internal standard solution (e.g., SDX-d6 and d-MPH-d3).

    • Perform SPE using an Oasis HLB 96-well plate.

    • Wash the plate to remove interferences.

    • Elute the analytes with an appropriate organic solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • LC Conditions:

    • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 1 mM Ammonium Trifluoroacetate in water.

    • Mobile Phase B: Acetonitrile/Formic Acid (1000:1).

    • Elution: Gradient elution.

  • MS/MS Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Monitored Transitions (MRM):

      • Serdexmethylphenidate (SDX): m/z 500.2 → 142.1

      • SDX-d6 (Internal Standard): m/z 506.2 → 266.1

      • Dexmethylphenidate (d-MPH): m/z 234.3 → 84.1

      • d-MPH-d3 (Internal Standard): m/z 237.3 → 84.1

Visual Workflow Diagrams

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Routine Analysis Dev_Start Define Analytical Requirements Dev_Select Select Technique (HPLC/LC-MS) Dev_Start->Dev_Select Dev_Optimize Optimize Parameters (Column, Mobile Phase, Flow Rate, etc.) Dev_Select->Dev_Optimize Dev_SST Develop System Suitability Test (SST) Dev_Optimize->Dev_SST Val_Spec Specificity Dev_SST->Val_Spec Proceed to Validation Val_Lin Linearity & Range Val_Acc Accuracy Val_Prec Precision Val_LOD LOD / LOQ Val_Robust Robustness Routine_SST Perform SST Val_Robust->Routine_SST Method Approved Routine_Analyze Analyze Samples Routine_SST->Routine_Analyze Routine_Report Report Results Routine_Analyze->Routine_Report

Caption: General workflow for analytical method development and validation.

G cluster_is_issue IS Troubleshooting cluster_analyte_issue Analyte Troubleshooting start Problem: Inconsistent Results in Bioanalytical Run check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response Stable? check_is->is_ok is_prep_error Investigate IS Pipetting/Dilution Error is_ok->is_prep_error No check_extraction Evaluate Extraction Recovery is_ok->check_extraction Yes is_degradation Check IS Stability in Matrix/Solvent is_prep_error->is_degradation end Root Cause Identified is_degradation->end check_matrix Assess Matrix Effects (Post-Column Infusion) check_extraction->check_matrix optimize_chroma Optimize Chromatography to Separate from Interferences check_matrix->optimize_chroma optimize_chroma->end

Caption: Troubleshooting logic for inconsistent bioanalytical results.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Serdexmethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of serdexmethylphenidate (B610792).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how can they affect the analysis of serdexmethylphenidate?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as serdexmethylphenidate, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In the bioanalysis of serdexmethylphenidate, endogenous components like phospholipids (B1166683), salts, and metabolites can interfere with the ionization process in the mass spectrometer's source, compromising the reliability of the results.[1]

Q2: I am observing significant ion suppression for serdexmethylphenidate. What are the initial troubleshooting steps?

A: Significant ion suppression is a common challenge in LC-MS/MS bioanalysis.[3] Here is a logical workflow to troubleshoot this issue:

cluster_prep Sample Preparation Strategies start Start: Ion Suppression Observed sample_prep Review Sample Preparation start->sample_prep Is sample cleanup sufficient? chromatography Optimize Chromatography sample_prep->chromatography If suppression persists solution Resolution sample_prep->solution Improved cleanup resolves issue ppt Protein Precipitation (PPT) sample_prep->ppt lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe is_check Verify Internal Standard Performance chromatography->is_check If co-elution is minimized chromatography->solution Better separation resolves issue ms_tuning Check MS Source Conditions is_check->ms_tuning If IS tracks analyte inconsistently is_check->solution IS effectively compensates ms_tuning->solution

Caption: Troubleshooting workflow for ion suppression.

Initial Steps:

  • Assess Sample Preparation: The most effective way to combat matrix effects is to improve sample cleanup.[4] If you are using a simple protein precipitation (PPT) method, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[4]

  • Optimize Chromatography: Ensure that serdexmethylphenidate is chromatographically separated from the bulk of the matrix components.[1] Modifying the gradient, flow rate, or switching to a different column chemistry can improve separation.[5] Poor retention on reversed-phase columns can lead to co-elution with highly polar matrix components, causing significant suppression.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for serdexmethylphenidate (e.g., serdexmethylphenidate-d6) is the best way to compensate for matrix effects, as it will behave nearly identically to the analyte during extraction and ionization.[6][7] If a SIL-IS is not available, a structural analog can be used, but its ability to track the analyte must be thoroughly validated.

Q3: Which sample preparation method is most effective for reducing matrix effects for serdexmethylphenidate in plasma?

A: The choice of sample preparation method depends on the required sensitivity and throughput. Here is a comparison of common techniques:

Method Principle Pros Cons Recommendation for Serdexmethylphenidate
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, and inexpensive.Non-selective, often results in significant matrix effects from phospholipids and other soluble components.[1]Suitable for early-stage discovery or when high sensitivity is not required. Prone to matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can remove many interfering substances.[4]More labor-intensive, requires solvent optimization, potential for emulsion formation.[6]A good option for improving cleanliness over PPT. The pH of the aqueous phase should be adjusted to ensure serdexmethylphenidate is in a neutral form for efficient extraction.[4]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, significantly reduces matrix effects.[5][8]More complex method development, higher cost per sample.Highly recommended for validated bioanalytical methods. Published methods for serdexmethylphenidate successfully use SPE with Oasis HLB plates.[7]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Serdexmethylphenidate from Human Plasma

This protocol is adapted from validated methods for serdexmethylphenidate and related compounds.[7][8]

cluster_spe SPE Plate Steps start Start: Plasma Sample (100 µL) add_is Add Internal Standard (e.g., Serdexmethylphenidate-d6) start->add_is vortex1 Vortex add_is->vortex1 load Load Sample vortex1->load condition Condition SPE Plate (e.g., Oasis HLB) with Methanol (B129727) equilibrate Equilibrate with Water condition->equilibrate equilibrate->load wash1 Wash with 5% Methanol in Water load->wash1 wash2 Wash with Hexane (B92381) (optional, for lipids) wash1->wash2 elute Elute with Methanol or Acetonitrile (B52724)/Methanol mixture wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow.

Methodology:

  • Sample Pre-treatment: To a 100 µL aliquot of human plasma, add the internal standard (e.g., serdexmethylphenidate-d6). Vortex briefly to mix.

  • SPE Plate Conditioning: Condition the wells of an Oasis HLB 96-well plate with 1 mL of methanol, followed by 1 mL of water. Do not allow the wells to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate. Apply a gentle vacuum or positive pressure to draw the sample through the sorbent.

  • Washing:

    • Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.

    • (Optional) A second wash with a non-polar solvent like hexane can help remove phospholipids.

  • Elution: Elute serdexmethylphenidate and the internal standard from the sorbent using 1 mL of methanol or an appropriate mixture of acetonitrile and methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A: The post-extraction spike method is a common approach to quantify absolute matrix effects.[6][9]

Protocol 2: Assessment of Absolute Matrix Effect

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final mobile phase.

    • Set B (Post-Extraction Spike): Extract blank plasma (from at least 6 different sources) using your validated sample preparation method. Spike the analyte and internal standard into the final, clean extract.

    • Set C (Extracted Sample): Spike the analyte and internal standard into blank plasma before extraction and process as usual.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Matrix Factor (MF): Calculate the MF by comparing the peak area of the analyte in Set B to the peak area in Set A.

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery: Calculate the extraction recovery by comparing the peak area of the analyte in Set C to the peak area in Set B.

      • Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • Internal Standard Normalized Matrix Factor: The use of a SIL-IS should normalize the matrix factor.

      • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

      • The goal is for this value to be close to 1.0, with a coefficient of variation (%CV) of <15%.

Quantitative Data Summary (Example):

Lot ID Analyte Area (Set B) Analyte Area (Set A) Matrix Factor IS-Normalized MF
Plasma 185,000100,0000.85 (Suppression)0.99
Plasma 282,500100,0000.83 (Suppression)0.98
Plasma 391,000100,0000.91 (Suppression)1.02
Plasma 488,000100,0000.88 (Suppression)1.01
Plasma 586,500100,0000.87 (Suppression)1.00
Plasma 684,000100,0000.84 (Suppression)0.98
Mean 86,167 100,000 0.86 1.00
%CV 3.6% - 3.6% 1.6%

This table demonstrates that while there is an average of 14% ion suppression, the stable isotope-labeled internal standard effectively compensates for it, resulting in a consistent IS-Normalized Matrix Factor with low variability.

References

Technical Support Center: Improving Oral Bioavailability of Serdexmethylphenidate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on serdexmethylphenidate (B610792) (SDX) formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is serdexmethylphenidate (SDX) and why is its oral bioavailability inherently low?

A1: Serdexmethylphenidate is a prodrug of d-methylphenidate (d-MPH), a central nervous system (CNS) stimulant used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). SDX is designed to be pharmacologically inactive until it is metabolized to the active d-MPH. Its inherently low oral bioavailability (less than 3%) is a key feature of its design, intended to allow for gradual conversion to d-MPH in the lower gastrointestinal tract. This mechanism provides an extended therapeutic effect.

Q2: What is the primary mechanism of action for serdexmethylphenidate?

A2: As a prodrug, SDX itself is inactive. After oral administration, it is designed to be converted to d-MPH, which is a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor. By blocking the reuptake of these neurotransmitters in the presynaptic neuron, d-MPH increases their concentration in the synaptic cleft, leading to enhanced neurotransmission. This modulation of dopaminergic and noradrenergic pathways is the primary mechanism for its therapeutic effects in ADHD.

Q3: What are the key formulation considerations for serdexmethylphenidate?

A3: Given that the low bioavailability of SDX is intentional for its extended-release profile, formulation efforts should focus on ensuring consistent and reproducible delivery to the lower gastrointestinal tract for predictable conversion to d-MPH. Key considerations include:

  • Targeted Release: Formulations should be designed to release SDX in the desired region of the gastrointestinal tract.

  • Excipient Compatibility: Selection of excipients that do not interfere with the stability or in vivo conversion of SDX to d-MPH.

  • Abuse Deterrence: The prodrug nature of SDX contributes to reduced abuse potential, and formulations can be designed to further enhance these properties.

Q4: Are there patents covering the formulation of serdexmethylphenidate?

A4: Yes, several patents cover compositions comprising serdexmethylphenidate conjugates and unconjugated d-methylphenidate. These patents generally describe oral formulations and methods of use for treating ADHD. For example, U.S. Patent No. 9,079,928 is a composition of matter patent for SDX. Other patents cover the combination of SDX and d-MPH in specific ratios to achieve a desired pharmacokinetic profile.[1][2]

Troubleshooting Guides

Issue 1: High Variability in d-MPH Plasma Concentrations in Preclinical Studies

Possible Causes:

  • Inconsistent release of SDX from the formulation.

  • Variability in gastrointestinal transit time in the animal model.

  • Inconsistent enzymatic conversion of SDX to d-MPH.

  • Issues with the analytical method for quantifying d-MPH.

Troubleshooting Steps:

  • Verify Formulation Performance: Conduct in vitro dissolution studies under various pH conditions to ensure consistent release of SDX from your formulation. Refer to the In Vitro Dissolution Testing for Poorly Soluble Drugs protocol below.

  • Standardize Animal Dosing and Handling: Ensure consistent fasting times and administration techniques for your in vivo studies. For rodent models, consider the impact of the fed and fasted state on gastrointestinal pH and transit time.

  • Evaluate In Vitro Permeability: Use a Caco-2 permeability assay to assess the transport of SDX across an intestinal cell monolayer. This can help identify potential issues with permeability and efflux. Refer to the Caco-2 Permeability Assay for CNS Drugs protocol below.

  • Validate Bioanalytical Method: Ensure your LC-MS/MS method for quantifying SDX and d-MPH in plasma is fully validated for accuracy, precision, and stability. Refer to the Bioanalytical Method for SDX and d-MPH in Plasma section for key parameters.

Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Pharmacokinetics

Possible Causes:

  • In vitro dissolution conditions do not adequately mimic the in vivo environment.

  • The formulation is sensitive to gastrointestinal pH and enzymes not accounted for in the in vitro test.

  • The animal model's gastrointestinal physiology differs significantly from humans.

Troubleshooting Steps:

  • Refine Dissolution Media: Consider using biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fed and fasted states.

  • Incorporate Enzymes: If enzymatic degradation in the upper GI tract is suspected, consider adding relevant enzymes (e.g., pepsin, pancreatin) to your dissolution media.

  • Select an Appropriate Animal Model: For ADHD drugs, rodent models are commonly used. However, be aware of species differences in drug metabolism and gastrointestinal physiology. Consider the use of animal models that have been validated for CNS drug studies.

Data Presentation

Table 1: Example Formulation Components for a Serdexmethylphenidate Extended-Release Capsule

ComponentFunctionExample Concentration Range (% w/w)
SerdexmethylphenidateActive Pharmaceutical Ingredient (Prodrug)20 - 40%
Dexmethylphenidate (B1218549) HClActive Pharmaceutical Ingredient (Immediate Release)5 - 15%
Microcrystalline CelluloseFiller/Binder30 - 60%
HypromelloseRelease-Controlling Polymer5 - 20%
Magnesium StearateLubricant0.5 - 2%
TalcGlidant1 - 3%

Table 2: Key Pharmacokinetic Parameters of Serdexmethylphenidate and d-Methylphenidate (from AZSTARYS®)

ParameterSerdexmethylphenidated-Methylphenidate
Tmax (hours)~2~2
Cmax (ng/mL)Varies with doseVaries with dose
AUC (ng*h/mL)Varies with doseVaries with dose
Half-life (hours)~5.7~11.7

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Drugs (adapted for SDX Formulations)

Objective: To assess the release of serdexmethylphenidate from an oral formulation under simulated gastrointestinal conditions.

Apparatus: USP Apparatus 2 (Paddle)

Media:

  • Acidic Stage: 0.1 N HCl (pH 1.2) for 2 hours.

  • Buffer Stage: pH 6.8 phosphate (B84403) buffer.

Procedure:

  • Prepare the dissolution media and bring to 37 ± 0.5 °C.

  • Place one dosage form into each dissolution vessel containing 900 mL of 0.1 N HCl.

  • Begin rotation of the paddles at 50 RPM.

  • At 2 hours, withdraw a sample for analysis.

  • Add a concentrated buffer solution to the vessels to adjust the pH to 6.8.

  • Continue the dissolution and withdraw samples at predetermined time points (e.g., 4, 6, 8, 12, 24 hours).

  • Analyze the samples for SDX concentration using a validated HPLC method.

Protocol 2: Caco-2 Permeability Assay for CNS Drugs (adapted for SDX)

Objective: To evaluate the intestinal permeability of serdexmethylphenidate and assess its potential for active transport.

Cell Line: Caco-2 cells cultured on permeable supports for 21 days to form a differentiated monolayer.

Procedure:

  • Seed Caco-2 cells onto permeable supports in a multi-well plate and culture for 21 days.

  • Confirm monolayer integrity by measuring transepithelial electrical resistance (TEER).

  • Prepare a solution of SDX in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • For apical-to-basolateral (A-B) permeability, add the SDX solution to the apical side and fresh buffer to the basolateral side.

  • For basolateral-to-apical (B-A) permeability, add the SDX solution to the basolateral side and fresh buffer to the apical side.

  • Incubate at 37 °C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and analyze for SDX concentration by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).

Protocol 3: In Vivo Pharmacokinetic Study in Rats (adapted for SDX Formulations)

Objective: To determine the pharmacokinetic profile of serdexmethylphenidate and d-methylphenidate after oral administration of a novel formulation in rats.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

Procedure:

  • Fast the rats overnight prior to dosing.

  • Administer the SDX formulation orally via gavage.

  • Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for SDX and d-MPH concentrations using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Bioanalytical Method for SDX and d-MPH in Plasma

A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of serdexmethylphenidate and dexmethylphenidate in plasma. Key aspects of method development and validation include:

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from plasma matrix components.

  • Chromatography: Reversed-phase chromatography with a C18 column and a mobile phase gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Visualizations

experimental_workflow formulation Formulation Development in_vitro In Vitro Characterization formulation->in_vitro dissolution Dissolution Testing in_vitro->dissolution permeability Caco-2 Permeability in_vitro->permeability in_vivo In Vivo Pharmacokinetic Study in_vitro->in_vivo pk_analysis Pharmacokinetic Analysis in_vivo->pk_analysis optimization Formulation Optimization pk_analysis->optimization optimization->formulation Iterate

Figure 1: Experimental workflow for the development and evaluation of serdexmethylphenidate formulations.

troubleshooting_workflow start High In Vivo Variability Observed check_dissolution Review In Vitro Dissolution Data start->check_dissolution inconsistent_release Inconsistent Release Profile? check_dissolution->inconsistent_release reformulate Reformulate for Consistent Release inconsistent_release->reformulate Yes check_permeability Assess Caco-2 Permeability inconsistent_release->check_permeability No end Re-evaluate In Vivo reformulate->end efflux_issue High Efflux Ratio? check_permeability->efflux_issue add_inhibitor Consider Permeation Enhancer/Efflux Inhibitor efflux_issue->add_inhibitor Yes check_animal_model Review Animal Study Protocol efflux_issue->check_animal_model No add_inhibitor->end protocol_issue Inconsistent Dosing/ Handling? check_animal_model->protocol_issue standardize_protocol Standardize Protocol protocol_issue->standardize_protocol Yes protocol_issue->end No standardize_protocol->end

Figure 2: Troubleshooting decision tree for addressing high in vivo variability in serdexmethylphenidate studies.

References

strategies for minimizing degradation of serdexmethylphenidate during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of serdexmethylphenidate (B610792) during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of serdexmethylphenidate during analysis?

A1: Serdexmethylphenidate is susceptible to degradation under several conditions, which can impact the accuracy and precision of analytical results. The primary factors include exposure to acidic and basic conditions, oxidation, high temperatures, and photolytic stress.[1][2][3][4][5] Forced degradation studies have shown that serdexmethylphenidate can degrade in the presence of strong acids (e.g., 2N HCl), strong bases (e.g., 2N NaOH), and oxidizing agents (e.g., 20% H₂O₂), particularly at elevated temperatures (e.g., 60°C).[1][3] It is also sensitive to dry heat and UV light exposure over extended periods.[1]

Q2: I am observing unexpected peaks in my chromatogram when analyzing serdexmethylphenidate. What could be the cause?

A2: Unexpected peaks in your chromatogram are likely due to the presence of degradation products. This can occur if the sample was not handled or stored properly, or if the analytical conditions are promoting degradation. To troubleshoot, consider the following:

  • Review Sample Handling: Ensure that samples are protected from light and stored at appropriate temperatures.

  • Check Mobile Phase pH: The pH of your mobile phase can significantly impact the stability of serdexmethylphenidate. A slightly acidic to neutral pH is generally recommended. For instance, a mobile phase containing a phosphate (B84403) buffer with a pH of 5.5 has been used successfully.[4]

  • Control Temperature: Maintain a consistent and controlled column temperature, for example, at 30°C, to prevent thermal degradation during the analysis.[1]

  • Investigate Contamination: Ensure all glassware, solvents, and reagents are clean and free of contaminants that could induce degradation.

Q3: How can I prevent the degradation of serdexmethylphenidate in my stock solutions and samples?

A3: To maintain the integrity of your stock solutions and samples, adhere to the following best practices:

  • Solvent Selection: Prepare stock solutions in a suitable diluent, such as a 50:50 mixture of acetonitrile (B52724) and water.[1][2]

  • Storage Conditions: Store stock solutions and prepared samples in a refrigerator (2-8°C) and protect them from light by using amber vials or by wrapping the vials in aluminum foil.

  • Fresh Preparation: Whenever possible, prepare samples fresh before analysis to minimize the potential for degradation over time.

  • Avoid Extreme pH: Do not use highly acidic or basic solutions for sample preparation unless it is for a specific forced degradation study.

Q4: What are the common degradation products of serdexmethylphenidate I should be aware of?

A4: Forced degradation studies have identified several degradation products of serdexmethylphenidate. Under various stress conditions, a total of seven degradation products have been detected, with four originating from serdexmethylphenidate and three from its active metabolite, dexmethylphenidate (B1218549).[5][6] The identification of these products is often achieved using LC-MS/MS, which helps in elucidating their probable structures and fragmentation patterns.[5][6][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution
  • Symptom: Tailing or fronting peaks, or co-elution of serdexmethylphenidate with dexmethylphenidate or its degradants.

  • Possible Causes:

    • Inappropriate mobile phase composition or pH.

    • Degradation of the analytical column.

    • Column temperature fluctuations.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: A common mobile phase composition is a mixture of a buffer (e.g., 0.01N KH₂PO₄ or 0.01N Na₂HPO₄) and acetonitrile in a ratio of around 60:40.[1][8] Adjusting the pH to a range of 3.4 to 5.5 can improve peak shape.[4][8]

    • Verify Column Performance: Use a standard to check the column's efficiency, theoretical plates, and tailing factor. If performance is poor, consider washing or replacing the column. A C8 or C18 column is commonly used.[1][2]

    • Ensure Temperature Stability: Use a column oven to maintain a constant temperature, for example, at 30°C.[1]

Issue 2: Inconsistent Assay Results
  • Symptom: High variability in the quantification of serdexmethylphenidate across multiple injections of the same sample.

  • Possible Causes:

    • Ongoing degradation of the analyte in the autosampler.

    • Inconsistent sample preparation.

    • Instability of the HPLC system.

  • Troubleshooting Steps:

    • Autosampler Temperature: If available, cool the autosampler to minimize degradation of samples waiting for injection.

    • Standardize Sample Preparation: Ensure a consistent and reproducible procedure for sample preparation, including weighing, dissolving, and dilution steps. Sonication for a fixed time (e.g., 20 minutes) can aid in complete dissolution.[1]

    • System Suitability Tests: Perform system suitability tests before running the sample sequence to ensure the HPLC system is stable. Check for consistent retention times, peak areas, and tailing factors for a standard injection.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Serdexmethylphenidate

Stress ConditionReagent and ConditionsObserved DegradationReference
Acid Degradation 2N HCl, refluxed at 60°C for 30 minsSignificant Degradation[1][2]
Alkali Degradation 2N NaOH, refluxed at 60°C for 30 minsSignificant Degradation[1][2]
Oxidative Degradation 20% H₂O₂, maintained at 60°C for 30 minsSignificant Degradation[1][2]
Neutral Degradation Refluxing in water at 60°C for 1 hourMinimal Degradation[1]
Thermal Degradation Dry heat in an oven at 105°C for 1-6 hoursDegradation Observed[1][3]
Photolytic Degradation Exposure to UV light for 24 hoursDegradation Observed[1]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Serdexmethylphenidate and Dexmethylphenidate

This protocol is based on a validated method for the simultaneous estimation of serdexmethylphenidate and dexmethylphenidate.[1]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Discovery C8 column (150 x 4.6 mm, 5µm).

  • Chromatographic Conditions:

    • Mobile Phase: 0.01N Potassium dihydrogen orthophosphate buffer and Acetonitrile (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Reagent Preparation:

    • Diluent: Acetonitrile and Water (50:50 v/v).

    • Standard Stock Solution: Accurately weigh and transfer 26.1 mg of Serdexmethylphenidate and 5.2 mg of Dexmethylphenidate into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 20 minutes. Make up the volume with the diluent.

    • Sample Preparation (from capsules): Weigh the contents of 20 capsules and take an amount equivalent to one dose. Transfer to a 100 mL volumetric flask, add 5 mL of acetonitrile, and sonicate for 20 minutes. Make up the volume with the diluent and filter through a 0.45 µm membrane filter.

Visualizations

experimental_workflow cluster_conditions Chromatographic Conditions prep Sample Preparation (Weighing, Dissolution in Diluent) hplc RP-HPLC Analysis prep->hplc Inject 10 µL detection UV Detection (260 nm) hplc->detection data Data Acquisition & Processing detection->data column Column: Discovery C8 (150x4.6mm, 5µm) mobile_phase Mobile Phase: Buffer:ACN (60:40) flow_rate Flow Rate: 1.0 mL/min temp Temperature: 30°C

Caption: Experimental workflow for the RP-HPLC analysis of serdexmethylphenidate.

degradation_pathway cluster_degradation Degradation Conditions node_drug node_drug node_condition node_condition node_product node_product serdex Serdexmethylphenidate acid Acidic (e.g., 2N HCl, 60°C) serdex->acid base Basic (e.g., 2N NaOH, 60°C) serdex->base oxidative Oxidative (e.g., 20% H2O2, 60°C) serdex->oxidative thermal Thermal (105°C) serdex->thermal photo Photolytic (UV Light) serdex->photo degradation_products Degradation Products acid->degradation_products base->degradation_products oxidative->degradation_products thermal->degradation_products photo->degradation_products

Caption: Factors leading to the degradation of serdexmethylphenidate.

References

Technical Support Center: Optimizing Dissolution Methods for Serdexmethylphenidate Controlled-Release Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing dissolution methods for serdexmethylphenidate (B610792) controlled-release products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the development and execution of dissolution methods for serdexmethylphenidate formulations.

Problem Potential Cause Recommended Solution
Incomplete Dissolution or Failure to Meet Specification Inappropriate Dissolution Medium: The pH of the medium may not be optimal for the formulation. Although serdexmethylphenidate is stable at acidic pH, the formulation's excipients might require specific pH conditions for proper disintegration and drug release.[1]Medium Selection: For serdexmethylphenidate and dexmethylphenidate (B1218549), which are highly soluble, a simple medium like 0.1N HCl is often sufficient. The FDA-approved method for a combination product uses 500 mL of 0.1N HCl.[2] If issues persist, evaluate dissolution in buffers at different physiological pH values (e.g., pH 4.5 and 6.8) to fully characterize the release profile, as recommended for modified-release products.[3]
Inadequate Agitation: The paddle or basket speed may be too low to ensure proper mixing and prevent coning (mound of undissolved powder at the bottom of the vessel).Optimize Agitation: The approved method for a serdexmethylphenidate combination product utilizes USP Apparatus 2 (paddles) at 50 rpm.[2] If coning is observed, a slight increase in agitation speed (e.g., to 75 rpm) can be investigated. For capsule formulations, USP Apparatus 1 (baskets) at 100 rpm can also be evaluated.[3]
Gelatin Cross-linking (for capsule formulations): The gelatin capsule shell may have undergone cross-linking, which can delay or prevent its rupture and the release of the drug product. This can be induced by storage conditions or interaction with certain excipients.Enzyme Use: If cross-linking is suspected, the use of enzymes in the dissolution medium may be necessary. Pepsin can be added when testing in acidic medium (pH 1.2), and pancreatin (B1164899) can be used in media with a pH of 7.2 or higher.[4]
High Variability in Dissolution Results (High %RSD) Inconsistent Capsule Opening/Rupture: For capsule formulations, variability in the time it takes for the capsule shell to open can lead to inconsistent release profiles.Use of Sinkers: Employing appropriate sinkers can help to keep the capsule submerged and in a consistent position within the dissolution vessel, promoting more uniform wetting and rupture.
Improper Deaeration of Dissolution Medium: Dissolved gases in the medium can form bubbles on the surface of the dosage form or in the basket mesh, which can interfere with the dissolution process.Deaeration Technique: Ensure the dissolution medium is properly deaerated before use, for example, by heating, filtering, and drawing a vacuum, or by sparging with helium.
Vibrations: External vibrations from other laboratory equipment can introduce variability into the dissolution results.Equipment Placement: Isolate the dissolution bath from sources of vibration. Ensure the bath is level and on a sturdy, dedicated bench.
Unexpectedly Fast Dissolution (Dose Dumping) Formulation Integrity Issues: The controlled-release mechanism of the formulation may be compromised.Investigate Formulation and Manufacturing: Review the manufacturing process for any deviations. For multiparticulate systems, check the integrity of the coated beads.
Alcohol-Induced Dose Dumping: The presence of alcohol in the dissolution medium can sometimes cause a rapid release of the drug from a controlled-release formulation.Alcohol Dose-Dumping Study: Conduct dissolution studies in media containing various concentrations of alcohol (e.g., 5%, 20%, and 40%) to assess the risk of dose dumping.[2] For the approved serdexmethylphenidate/dexmethylphenidate product, no significant alcohol-induced dose dumping was observed.[2]
Drifting or Inconsistent Analytical Results (HPLC) pH-Dependent Stability of Analyte: While serdexmethylphenidate is stable in acidic conditions, methylphenidate can undergo hydrolysis at higher pH values.[1][5][6]Sample Handling: Ensure that dissolution samples are analyzed promptly or are stabilized by adjusting the pH if they are to be stored before analysis.
Inappropriate HPLC Method: The analytical method may not be robust enough to handle the dissolution sample matrix.Method Validation: Utilize a validated stability-indicating HPLC method for the simultaneous determination of serdexmethylphenidate and dexmethylphenidate. Several robust RP-HPLC methods have been published.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dissolution method for a serdexmethylphenidate controlled-release capsule?

A1: A good starting point is the FDA-approved method for Azstarys® (a serdexmethylphenidate and dexmethylphenidate combination product), which is:

  • Apparatus: USP Apparatus 2 (Paddles)

  • Speed: 50 rpm

  • Medium: 500 mL of 0.1N Hydrochloric Acid (HCl)

  • Temperature: 37 ± 0.5 °C

Given that both serdexmethylphenidate and dexmethylphenidate are highly soluble, this method is a reasonable starting point.[2]

Q2: Why is testing in multiple pH media important for a controlled-release product?

A2: Testing in different pH media (e.g., pH 1.2, 4.5, and 6.8) mimics the transit of the dosage form through the gastrointestinal tract and provides a more complete understanding of the drug release profile.[3] This is particularly important for controlled-release formulations to ensure consistent release and to develop a potential in vitro-in vivo correlation (IVIVC). For serdexmethylphenidate, which is a prodrug converted to dexmethylphenidate in the lower intestine, understanding the release characteristics across a range of pH values is crucial.[1]

Q3: How does the prodrug nature of serdexmethylphenidate affect dissolution method development?

A3: Serdexmethylphenidate is designed to be converted to dexmethylphenidate in the lower intestine.[1] In vitro studies have shown that serdexmethylphenidate is stable in the pH range of 1 to 8, with no significant conversion to dexmethylphenidate.[1] Therefore, during dissolution testing in typical media (pH 1.2-6.8), you will primarily be measuring the release of the intact serdexmethylphenidate prodrug from the dosage form. The analytical method used should be able to quantify both serdexmethylphenidate and any immediate-release dexmethylphenidate present in the formulation.

Q4: What are the acceptance criteria for dissolution of serdexmethylphenidate controlled-release products?

A4: The acceptance criteria are product-specific and are typically established based on the dissolution profiles of the batches used in pivotal clinical and bioequivalence studies. For the approved serdexmethylphenidate/dexmethylphenidate product, an acceptance criterion of Not Less Than (NLT) a certain percentage (Q) at 30 minutes was deemed acceptable.[2] For extended-release products, multiple time points are usually specified to characterize the release profile.

Q5: What type of analytical method should be used for sample analysis?

A5: A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended for the simultaneous quantification of serdexmethylphenidate and dexmethylphenidate. Several such methods have been developed and validated.[7]

Experimental Protocols

Recommended Dissolution Method for Serdexmethylphenidate/Dexmethylphenidate Controlled-Release Capsules

This protocol is based on the FDA-approved method for a marketed product.[2]

  • Apparatus: USP Apparatus 2 (Paddles)

  • Dissolution Medium: 0.1 N Hydrochloric Acid

  • Volume of Medium: 500 mL

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 50 rpm

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes (and potentially later time points to characterize the full release profile).

  • Procedure:

    • Place the specified volume of the dissolution medium in each vessel of the dissolution apparatus.

    • Equilibrate the medium to the specified temperature.

    • Place one capsule in each vessel. For capsules that float, use a suitable sinker.

    • Start the apparatus and withdraw samples at each specified time point.

    • Filter the samples immediately using a suitable filter (e.g., 0.45 µm PVDF).

    • Analyze the samples using a validated HPLC method.

RP-HPLC Analytical Method for Simultaneous Quantification

The following is a representative RP-HPLC method based on published literature.[7]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient mode. A common mobile phase is a mixture of acetonitrile (B52724) and 0.01N orthophosphoric acid (55:45 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm

  • Column Temperature: Ambient

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of serdexmethylphenidate and dexmethylphenidate reference standards in a suitable diluent (e.g., mobile phase) and then prepare working standards by serial dilution.

  • Sample Solution: The filtered dissolution samples can be directly injected or diluted with the mobile phase if necessary.

Visualizations

Dissolution_Troubleshooting_Workflow start Dissolution Test Failure (e.g., OOS, High Variability) check_method Verify Method Parameters (Apparatus, Speed, Medium, Temp) start->check_method check_formulation Investigate Formulation - Excipients - Coating Integrity - Cross-linking start->check_formulation check_environment Assess Environmental Factors - Vibrations - Medium Deaeration start->check_environment check_analytical Review Analytical Method - HPLC Performance - Sample Stability start->check_analytical optimize_agitation Optimize Agitation Speed check_method->optimize_agitation Incorrect Agitation optimize_medium Change/Optimize Medium (e.g., add enzymes, change pH) check_method->optimize_medium Inappropriate Medium check_formulation->optimize_medium Cross-linking reformulate Reformulate or Adjust Manufacturing Process check_formulation->reformulate Formulation Issue isolate_bath Isolate Dissolution Bath Improve Deaeration check_environment->isolate_bath revalidate_hplc Re-validate/Optimize HPLC Method check_analytical->revalidate_hplc pass Dissolution Test Passes optimize_agitation->pass optimize_medium->pass reformulate->pass isolate_bath->pass revalidate_hplc->pass Dissolution_Method_Development_Logic start Start: Define Product (Controlled-Release Serdexmethylphenidate) solubility Determine Drug Solubility (Serdexmethylphenidate is highly soluble) start->solubility analytical_method Develop & Validate RP-HPLC Method start->analytical_method initial_conditions Select Initial Conditions - Apparatus: Paddle (USP 2) - Speed: 50 rpm - Medium: 0.1N HCl solubility->initial_conditions ph_profile Characterize pH Profile Test in pH 1.2, 4.5, 6.8 buffers initial_conditions->ph_profile discriminatory_power Assess Discriminatory Power (Test with intentionally varied formulations) ph_profile->discriminatory_power analytical_method->discriminatory_power final_method Finalize Dissolution Method and Specifications discriminatory_power->final_method

References

Technical Support Center: Addressing Variability in In Vivo Conversion of Serdexmethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with serdexmethylphen-idate (SDX). The information provided aims to address potential sources of variability in the in vivo conversion of SDX to its active metabolite, dexmethylphenidate (B1218549) (d-MPH), to ensure more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of serdexmethylphenidate (B610792) (SDX) conversion to dexmethylphenidate (d-MPH) in vivo?

A1: Serdexmethylphenidate is a prodrug of d-MPH.[1][2] Its conversion to the active d-MPH is designed to occur gradually, primarily in the lower gastrointestinal tract.[1][2][3] This delayed conversion contributes to the extended-release profile of d-MPH. While the specific enzymes responsible for this conversion have not yet been fully elucidated, the process is understood to be a key factor in the drug's pharmacokinetic profile.[1][2]

Q2: What are the known factors that can influence the variability of SDX to d-MPH conversion?

A2: Several factors can contribute to the variability in the in vivo conversion of SDX to d-MPH, including:

  • Gastrointestinal (GI) Environment: Variations in GI transit time and, most notably, pH can significantly impact the conversion process.[4][5][6]

  • Food Effects: The presence of food can alter the pharmacokinetics of SDX, generally leading to increased exposure to d-MPH.[7][8][9]

  • Genetic Factors: While the enzymes for SDX conversion are not fully known, genetic polymorphisms in enzymes responsible for the subsequent metabolism of d-MPH, such as Carboxylesterase 1 (CES1), can contribute to overall variability in d-MPH plasma concentrations.[10][11][12]

  • Drug-Drug Interactions: Co-administration of medications that alter GI pH or interact with d-MPH metabolizing enzymes can potentially affect the conversion and clearance of the active metabolite.[13][14][15]

Q3: How does food intake affect the conversion of SDX?

A3: Studies have shown that the administration of SDX with food can lead to a higher maximum concentration (Cmax) and overall exposure (AUC) of d-MPH compared to fasted conditions.[7] This suggests that the presence of food may enhance the absorption or conversion of SDX. For experimental consistency, it is crucial to standardize feeding conditions.

Q4: What is the role of gastrointestinal pH in SDX conversion?

A4: In vitro studies have demonstrated that SDX is stable in acidic to neutral pH environments (pH 1-8).[4][16] However, at a higher pH (e.g., pH 11), SDX is rapidly converted to the inactive metabolite, ritalinic acid, with minimal formation of d-MPH.[4][16] Therefore, variations in the pH of the lower gastrointestinal tract, where the primary conversion is thought to occur, could be a significant source of variability in the amount of active d-MPH produced.

Q5: Are there any known genetic polymorphisms that directly affect SDX conversion?

A5: Currently, the specific enzymes responsible for the conversion of SDX to d-MPH have not been identified, and therefore, no direct genetic polymorphisms have been linked to this specific conversion step.[1][2] However, it is well-established that the subsequent metabolism of d-MPH to its inactive metabolite, ritalinic acid, is primarily mediated by the enzyme Carboxylesterase 1 (CES1).[10][17] Genetic variations in the CES1 gene can lead to altered enzyme activity, affecting d-MPH clearance and contributing to inter-individual differences in plasma concentrations.[11][12][18]

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in d-MPH Plasma Concentrations
Potential Cause Troubleshooting Steps
Inconsistent Food Intake Standardize the feeding schedule and composition of meals for all subjects. For preclinical studies, ensure consistent access to food or implement a fasting period before drug administration. For clinical research, record and control for meal times and types.
Variations in Gastrointestinal pH While direct control of GI pH is challenging, consider measuring fecal or intestinal pH if feasible in preclinical models. In clinical settings, be aware of conditions or concomitant medications that can alter GI pH (e.g., proton pump inhibitors, antacids) and document their use.
Genetic Differences in d-MPH Metabolism If significant and unexplained variability persists, consider genotyping subjects for known polymorphisms in the CES1 gene, which is responsible for d-MPH metabolism. This can help to stratify the data and identify outliers.
Undocumented Co-medications Ensure a thorough record of all concomitant medications is maintained. Review potential drug-drug interactions, particularly with drugs that can alter GI pH or are known to interact with methylphenidate.
Issue 2: Unexpectedly Low or High d-MPH Exposure (AUC)
Potential Cause Troubleshooting Steps
Suboptimal Conversion Environment Review the experimental conditions. For in vitro experiments, ensure the pH of the medium is within the optimal range for conversion (avoiding highly alkaline conditions). For in vivo studies, consider the factors mentioned in Issue 1 that could lead to an unfavorable GI environment.
Incorrect Dosing or Formulation Issues Verify the dose calculations and the stability of the SDX formulation. Ensure proper storage and handling of the compound to prevent degradation.
Rapid or Slow GI Transit Time In preclinical models, factors influencing GI motility should be controlled. In clinical research, note any conditions or medications that could affect GI transit time.
Food Effect As mentioned, food can increase d-MPH exposure. If aiming for lower exposure, administer SDX in a fasted state. For higher exposure, administration with food may be considered, but this should be done consistently across all subjects.

Data Presentation

Table 1: Pharmacokinetic Parameters of d-MPH after Single Oral Dose of Serdexmethylphenidate (60 mg) Under Fasted and Fed Conditions

ParameterFastedFed
Cmax (ng/mL) LowerHigher
AUC (ng*h/mL) LowerHigher

Note: This table provides a qualitative summary based on available data indicating that administration with food generally results in higher Cmax and AUC of d-MPH.[7]

Experimental Protocols

A detailed experimental protocol for assessing the pharmacokinetics of serdexmethylphenidate would typically involve the following steps:

  • Subject Selection and Preparation:

    • Select healthy adult subjects.

    • Implement a standardized diet and fasting period (e.g., overnight fast of at least 10 hours) prior to drug administration.

  • Drug Administration:

    • Administer a single oral dose of serdexmethylphenidate chloride.

    • For studies investigating food effects, a standardized high-fat meal is often administered a short period before dosing.

  • Blood Sampling:

    • Collect blood samples at predefined time points (e.g., predose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, and 60 hours post-dose).

    • Process blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of serdexmethylphenidate and dexmethylphenidate in plasma.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2) using non-compartmental analysis.

  • Statistical Analysis:

    • Perform statistical comparisons of pharmacokinetic parameters between different dose groups or between fed and fasted conditions.

Mandatory Visualization

InVivoConversionPathway cluster_GI_Tract Gastrointestinal Tract cluster_Conversion Conversion & Metabolism cluster_Factors Variability Factors SDX Serdexmethylphenidate (Oral Administration) Stomach Stomach (Stable at low pH) SDX->Stomach Transit Upper_SI Upper Small Intestine (Stable) Stomach->Upper_SI Transit Lower_SI Lower Small Intestine (Primary Conversion Site) Upper_SI->Lower_SI Transit dMPH d-Methylphenidate (Active) Lower_SI->dMPH Enzymatic Conversion (Enzymes TBD) CES1 Carboxylesterase 1 (CES1) in Liver dMPH->CES1 Metabolism Ritalinic_Acid Ritalinic Acid (Inactive) CES1->Ritalinic_Acid Hydrolysis Food Food Intake Food->Lower_SI Influences pH GI pH pH->Lower_SI Influences Genetics CES1 Polymorphisms Genetics->CES1 Influences DDI Drug-Drug Interactions DDI->Lower_SI Influences DDI->CES1 Influences

Caption: In vivo conversion pathway of serdexmethylphenidate and influencing factors.

TroubleshootingFlowchart Start High Variability in d-MPH Concentrations Observed Check_Food Were feeding conditions standardized? Start->Check_Food Standardize_Food Standardize feeding protocol (e.g., fasted vs. fed state, standardized meal) Check_Food->Standardize_Food No Check_pH Any concomitant medications or conditions affecting GI pH? Check_Food->Check_pH Yes Standardize_Food->Check_pH Document_pH_Factors Document and account for potential pH-altering factors in data analysis Check_pH->Document_pH_Factors Yes Check_Genetics Is variability still high after controlling for other factors? Check_pH->Check_Genetics No Document_pH_Factors->Check_Genetics Consider_Genotyping Consider CES1 genotyping to stratify subjects Check_Genetics->Consider_Genotyping Yes Review_DDI Review for potential drug-drug interactions Check_Genetics->Review_DDI No Consider_Genotyping->Review_DDI End Variability Addressed Review_DDI->End

Caption: Troubleshooting workflow for high variability in d-MPH concentrations.

References

Technical Support Center: Serdexmethylphenidate and its Impurities - Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of analytical reference standards for serdexmethylphenidate (B610792) and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is serdexmethylphenidate and why is it important to analyze its impurities?

A1: Serdexmethylphenidate is a prodrug of dexmethylphenidate (B1218549), a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] As a prodrug, serdexmethylphenidate is designed for a delayed onset and prolonged duration of action.[2] The analysis of impurities is crucial to ensure the safety, efficacy, and quality of the drug product. Regulatory bodies like the FDA require strict control of impurities in pharmaceutical products.

Q2: What are the potential impurities associated with serdexmethylphenidate?

A2: Impurities in serdexmethylphenidate can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).

  • Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthesis of serdexmethylphenidate. The synthesis involves dexmethylphenidate as a starting material.[3][4]

  • Degradation Products: Serdexmethylphenidate can degrade under various stress conditions such as acidic, basic, oxidative, and photolytic environments.[5][6][7] A forced degradation study identified seven degradation products, four of which were from serdexmethylphenidate.[5][6] Dexmethylphenidate itself is a primary metabolic and degradative product.[1] Other known metabolites and potential degradants include nicotinic acid (niacin) and nicotinoyl-L-serine.[8]

Q3: Where can I obtain analytical reference standards for serdexmethylphenidate and its impurities?

A3: Currently, specific, commercially available reference standards for all potential impurities of serdexmethylphenidate may be limited. For the active pharmaceutical ingredient (API) itself, it is advisable to source from reputable suppliers of pharmaceutical reference standards. For impurities, custom synthesis by specialized laboratories may be required if they are not commercially available. It is recommended to check the catalogs of major pharmacopeias (e.g., USP) and chemical suppliers that specialize in pharmaceutical reference materials.

Q4: How should I store and handle serdexmethylphenidate analytical reference standards?

A4: The product label for AZSTARYS® (a combination of serdexmethylphenidate and dexmethylphenidate) recommends storage at controlled room temperature (20°C to 25°C; 68°F to 77°F) and protection from moisture.[9] Therefore, it is prudent to store analytical reference standards under similar conditions, in tightly sealed containers. Serdexmethylphenidate chloride is a crystalline powder that is freely soluble in water and soluble in methanol.[9]

Troubleshooting Guide for Analytical Experiments

This guide addresses common issues encountered during the analysis of serdexmethylphenidate and its impurities, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a common analytical technique for this compound.[7][10][11][12]

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Interaction of basic compounds with acidic silanols on the column. 3. Inappropriate mobile phase pH. 4. Column overload.1. Flush the column with a strong solvent or replace the column. 2. Use a base-deactivated column or add a competing base to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or flow rate. 3. Temperature variations. 4. Column aging.1. Ensure the column is fully equilibrated with the mobile phase before injection. 2. Degas the mobile phase and check the pump for leaks or bubbles.[13] 3. Use a column oven to maintain a consistent temperature. 4. Replace the column if performance has degraded.
Ghost Peaks 1. Contamination in the mobile phase, injection solvent, or sample. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in the autosampler. Inject a blank solvent to check for carryover.
Low Signal Intensity 1. Incorrect wavelength detection. 2. Sample degradation. 3. Low sample concentration.1. Verify the detector wavelength is set to the absorbance maximum of the analytes (e.g., 228 nm, 236 nm, or 260 nm have been reported in various methods).[10][11][12] 2. Ensure proper storage and handling of samples. 3. Increase sample concentration if within the linear range of the method.
Baseline Noise or Drift 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase. 3. Detector lamp nearing the end of its life.1. Purge the pump and detector to remove air bubbles.[13] 2. Use freshly prepared, high-purity mobile phase. 3. Replace the detector lamp if necessary.

Experimental Protocols

General RP-HPLC Method for Simultaneous Estimation of Serdexmethylphenidate and Dexmethylphenidate

The following is a summary of a typical RP-HPLC method reported in the literature for the analysis of serdexmethylphenidate and its active metabolite, dexmethylphenidate.[10][11][12] Researchers should validate any method according to ICH guidelines for their specific application.[10]

Parameter Condition
Column C18 (e.g., 150 x 4.6 mm, 3.5 µm) or Phenyl (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., 0.01N Na₂HPO₄, 0.01N orthophosphoric acid, or hexane (B92381) sulphonic acid) and an organic solvent (e.g., acetonitrile). Ratios can vary, for example, 40:60 or 45:55 (aqueous:organic).
Flow Rate Typically 0.9 to 1.0 mL/min.
Detection Wavelength 228 nm, 236 nm, or 260 nm.
Column Temperature Ambient or controlled at 30°C.
Injection Volume 10 µL.

Note: This is a generalized protocol. The specific conditions should be optimized for the particular instrument and analytical requirements.

Visualizations

Logical Workflow for Troubleshooting HPLC Peak Shape Issues

G start Poor Peak Shape (Tailing/Fronting) check_column Is the column old or has performance degraded? start->check_column check_ph Is the mobile phase pH appropriate for the analyte? check_column->check_ph No replace_column Replace or regenerate the column. check_column->replace_column Yes check_overload Is the sample concentration or injection volume too high? check_ph->check_overload Yes adjust_ph Adjust mobile phase pH. check_ph->adjust_ph No reduce_load Reduce sample concentration or injection volume. check_overload->reduce_load Yes end Peak shape improved. check_overload->end No replace_column->end adjust_ph->end reduce_load->end

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Experimental Workflow for Impurity Profiling

G start Obtain Serdexmethylphenidate API or Drug Product forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation develop_method Develop Stability-Indicating RP-HPLC Method forced_degradation->develop_method validate_method Validate Method as per ICH Guidelines develop_method->validate_method analyze_samples Analyze Samples and Degradation Products validate_method->analyze_samples identify_impurities Identify and Characterize Impurities (e.g., using LC-MS/MS) analyze_samples->identify_impurities quantify_impurities Quantify Impurities using Reference Standards identify_impurities->quantify_impurities report Report Impurity Profile quantify_impurities->report

Caption: A general workflow for the impurity profiling of serdexmethylphenidate.

References

Technical Support Center: Forced Degradation Studies of Serdexmethylphenidate Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on serdexmethylphenidate (B610792) chloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation behavior of serdexmethylphenidate under forced degradation conditions?

A1: Serdexmethylphenidate is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments. It has been observed to be equally unstable in both acidic and alkaline hydrolysis.[1][2] Under harsher acidic and basic conditions (1N HCl and 1N NaOH), degradation can be significant, ranging from 21.5% to 24.9%.[1] In milder acidic and basic conditions (0.1N HCl and 0.1N NaOH), the degradation is considerably less, around 3.1% to 3.3%.[1] Degradation is also observed under oxidative, thermal, and photolytic stress.[3]

Q2: What are the major degradation products of serdexmethylphenidate?

A2: Forced degradation studies have identified several degradation products of serdexmethylphenidate. One of the primary degradants is dexmethylphenidate (B1218549), the active pharmaceutical ingredient to which serdexmethylphenidate is a prodrug.[4] Other identified degradation products include ritalinic acid and SDX-acid, both of which are pharmacologically inactive.[4] A comprehensive study using LC-MS/MS identified a total of seven degradation products, with four originating from serdexmethylphenidate.[5][6]

Q3: What analytical methods are suitable for monitoring the forced degradation of serdexmethylphenidate?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common and effective analytical techniques for separating and quantifying serdexmethylphenidate and its degradation products.[1][7] These methods have been developed as stability-indicating assays, meaning they can resolve the parent drug from its degradants.[1] Common detectors used are Diode Array Detectors (DAD) or UV detectors, with detection wavelengths typically around 220 nm, 228 nm, 245 nm, or 265 nm.[1][2][8]

Troubleshooting Guides

Problem: Poor resolution between serdexmethylphenidate, dexmethylphenidate, and other degradation peaks in the chromatogram.

  • Possible Cause 1: Inappropriate mobile phase composition. The polarity and pH of the mobile phase are critical for achieving good separation.

    • Solution: Adjust the mobile phase composition. A common mobile phase consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[1][8] Varying the ratio of the buffer to the organic solvent can significantly impact resolution. For instance, a mobile phase of 5 mM phosphate buffer (pH 5.5) and acetonitrile (B52724) in a 40:60 (v/v) ratio has been shown to be effective.[1]

  • Possible Cause 2: Incorrect column selection. The choice of the stationary phase is crucial for the separation mechanism.

    • Solution: Ensure you are using a suitable column. C18 columns are widely used and have proven effective for this separation.[1][2][7][9]

  • Possible Cause 3: Suboptimal flow rate. The flow rate of the mobile phase affects the time analytes spend in the column and thus their separation.

    • Solution: Optimize the flow rate. A flow rate of 1 mL/min is commonly used in published methods.[1][2][9]

Problem: Unexpected peaks are observed in the chromatogram.

  • Possible Cause 1: Contamination. The unexpected peaks could be from contaminated solvents, reagents, or glassware.

    • Solution: Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. Run a blank injection (mobile phase only) to check for systemic contamination.

  • Possible Cause 2: Further degradation of primary degradants. Under certain stress conditions, the initial degradation products might degrade further into secondary products.

    • Solution: Analyze samples at different time points during the stress study to monitor the formation and disappearance of peaks. This can help in understanding the degradation pathway.

Problem: The mass balance is not within the acceptable range (typically 95-105%).

  • Possible Cause 1: Co-elution of degradation products. Some degradation products may not be fully separated from the parent drug or from each other, leading to inaccurate quantification.

    • Solution: Re-optimize the chromatographic method to improve resolution. Employ a photodiode array (PDA) detector to check for peak purity.

  • Possible Cause 2: Some degradation products are not detected by the UV detector. If a degradant does not have a chromophore that absorbs at the selected wavelength, it will not be detected.

    • Solution: Use a universal detector like a mass spectrometer (MS) in conjunction with the UV detector to identify and quantify all degradation products.

  • Possible Cause 3: Precipitation of the drug or degradants. The drug or its degradation products may have precipitated out of the solution.

    • Solution: Visually inspect the sample solutions for any precipitates. If precipitation is suspected, try using a different solvent or adjusting the pH.

Experimental Protocols

Forced Degradation Study of Serdexmethylphenidate Chloride

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile). A typical concentration for the stock solution is 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Keep the mixture at room temperature for 24 hours or reflux at 60°C for 2 hours for accelerated degradation.[1] Neutralize the solution with an equivalent amount of 0.1N NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep the mixture at room temperature for 24 hours or reflux at 60°C for 2 hours.[1] Neutralize the solution with an equivalent amount of 0.1N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂). Keep the mixture at 60°C for 30 minutes.[3]

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 6 hours.[3] Dissolve the stressed sample in the diluent before analysis.

  • Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light (e.g., in a photostability chamber) for a specified period.

3. Analytical Method (Example HPLC Method):

  • Column: Waters X-bridge Shield RP18 (150 x 3.9 mm, 5 µm particle size)[1]

  • Mobile Phase: 5 mM phosphate buffer (pH 5.5) : acetonitrile (40:60, v/v)[1]

  • Flow Rate: 1 mL/min[1]

  • Detection Wavelength: 220 nm[1]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Analysis:

  • Inject the stressed samples into the HPLC system.

  • Identify and quantify the amount of serdexmethylphenidate remaining and the percentage of each degradation product formed.

  • Calculate the mass balance to ensure that all degradation products have been accounted for.

Quantitative Data Summary

Table 1: Summary of Forced Degradation of Serdexmethylphenidate

Stress ConditionReagentTemperatureTime% Degradation of SerdexmethylphenidateReference
Acidic Hydrolysis2N HCl60°C30 mins6.22[3]
Basic Hydrolysis2N NaOH60°C30 mins4.77[3]
Oxidative Degradation20% H₂O₂60°C30 mins4.72[3]
Thermal Degradation-105°C6 hours2.14[3]
Photolytic Degradation---1.98[3]
Hydrolytic DegradationWater60°C-0.42[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_end Outcome start Start prep Prepare Serdexmethylphenidate Stock Solution start->prep acid Acid Hydrolysis (HCl) prep->acid base Base Hydrolysis (NaOH) prep->base oxidative Oxidative (H2O2) prep->oxidative thermal Thermal prep->thermal photo Photolytic prep->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize hplc HPLC/UPLC Analysis oxidative->hplc thermal->hplc photo->hplc neutralize->hplc data Data Analysis (% Degradation, Mass Balance) hplc->data end End data->end degradation_pathway cluster_products Degradation Products SDX Serdexmethylphenidate DMPH Dexmethylphenidate SDX->DMPH Hydrolysis (Acidic/Basic) SDX_Acid SDX-Acid SDX->SDX_Acid Hydrolysis Other Other Degradants SDX->Other Oxidative/Photolytic RA Ritalinic Acid DMPH->RA Hydrolysis

References

Validation & Comparative

A Comparative Guide to the Bioavailability of Serdexmethylphenidate and Dexmethylphenidate XR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of serdexmethylphenidate (B610792) (SDX), a prodrug of dexmethylphenidate (B1218549) (d-MPH), and extended-release dexmethylphenidate (d-MPH XR). The information presented is based on available pharmacokinetic data to assist researchers and professionals in understanding the distinct profiles of these two formulations.

Serdexmethylphenidate is a novel prodrug designed for conversion to d-MPH, the pharmacologically active enantiomer of methylphenidate. It is often combined with an immediate-release portion of d-MPH to provide a rapid onset and extended duration of effect for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Dexmethylphenidate XR is an extended-release formulation that utilizes a bimodal release mechanism to provide both immediate and delayed release of the active drug.

Comparative Pharmacokinetic Data

Pharmacokinetic ParameterSerdexmethylphenidate/Dexmethylphenidate (52.3 mg/10.4 mg)Dexmethylphenidate XR (40 mg)
d-MPH Cmax (ng/mL) 14.028.2
d-MPH AUC (ng*h/mL) 186248
d-MPH Tmax (hours) ~2Not explicitly stated in the comparative study, but other studies show a bimodal profile.
d-MPH Half-life (hours) ~5.7 (SDX component)Not explicitly stated in the comparative study.

Table 1: Comparative Pharmacokinetic Parameters of d-MPH.[3]

When administered as a single entity, serdexmethylphenidate exhibits low oral bioavailability, with less than 3% of the prodrug being measurable in circulation following oral administration.[2][3] The time to peak plasma concentration (Tmax) for d-MPH after administration of SDX alone is approximately 8 hours.[3]

Experimental Protocols

The data presented in this guide is derived from a single-dose, two-way crossover bioequivalence study. A summary of the typical experimental protocol for such a study is provided below.

Study Design: A randomized, open-label, single-dose, two-way crossover study with a washout period between treatments.

Participants: Healthy adult volunteers, typically between the ages of 18 and 55. Participants are usually required to be in good health as determined by medical history, physical examination, and clinical laboratory tests.

Drug Administration:

  • Treatment A: Single oral dose of serdexmethylphenidate/dexmethylphenidate (e.g., 52.3 mg/10.4 mg).

  • Treatment B: Single oral dose of dexmethylphenidate XR (e.g., 40 mg).

  • Doses are typically administered with a standardized volume of water after an overnight fast.

Pharmacokinetic Sampling:

  • Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).

  • Plasma is separated from the blood samples and stored frozen until analysis.

Analytical Method:

  • Plasma concentrations of d-MPH and, if applicable, SDX are determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • The method is validated for linearity, accuracy, precision, and selectivity.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), Tmax, and elimination half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental methods.

  • Statistical comparisons of the pharmacokinetic parameters between the two treatments are performed to assess bioequivalence.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a comparative bioavailability study.

G cluster_0 Subject Screening and Enrollment cluster_1 Treatment Period 1 cluster_2 Washout Period cluster_3 Treatment Period 2 cluster_4 Bioanalysis and Data Analysis A Informed Consent B Inclusion/Exclusion Criteria Assessment A->B C Physical Examination & Lab Tests B->C D Randomization C->D E Drug Administration (Treatment A or B) D->E F Serial Blood Sampling E->F G Drug Elimination F->G H Crossover Drug Administration (Treatment B or A) G->H I Serial Blood Sampling H->I J LC-MS/MS Analysis of Plasma Samples I->J K Pharmacokinetic Parameter Calculation J->K L Statistical Analysis K->L

Comparative Bioavailability Study Workflow

Signaling Pathway and Mechanism of Action

Serdexmethylphenidate is a prodrug that is enzymatically converted to d-MPH in the gastrointestinal tract.[2] Dexmethylphenidate, the active moiety, is a central nervous system (CNS) stimulant that primarily acts by blocking the reuptake of dopamine (B1211576) and norepinephrine (B1679862) in the presynaptic neurons, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This enhanced dopaminergic and noradrenergic activity is believed to be the mechanism underlying its therapeutic effects in ADHD.

G cluster_0 Drug Administration and Conversion cluster_1 Systemic Circulation and CNS Action SDX Serdexmethylphenidate (Oral) GI Gastrointestinal Tract (Enzymatic Conversion) SDX->GI dMPH_prodrug d-Methylphenidate GI->dMPH_prodrug dMPH_active d-Methylphenidate dMPH_prodrug->dMPH_active Absorption DAT Dopamine Transporter (DAT) dMPH_active->DAT Blocks NET Norepinephrine Transporter (NET) dMPH_active->NET Blocks Synapse Increased Synaptic Dopamine & Norepinephrine Therapeutic Therapeutic Effect in ADHD Synapse->Therapeutic

Mechanism of Action of Serdexmethylphenidate

References

Comparative Guide to Bioanalytical Methods for Serdexmethylphenidate and Dexmethylphenidate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Validated LC-MS/MS Quantification Methods

This guide provides a detailed comparison of validated bioanalytical methods for the quantification of serdexmethylphenidate (B610792) (SDX), a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), and its active metabolite, d-MPH, in human plasma. The information presented is crucial for pharmacokinetic studies, clinical trial monitoring, and drug development programs involving this therapeutic agent. Serdexmethylphenidate, in combination with dexmethylphenidate, is used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1]

Methodology Overview

The primary analytical technique for the sensitive and specific quantification of serdexmethylphenidate and dexmethylphenidate in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide focuses on a validated LC-MS/MS method for both the prodrug (SDX) and the active metabolite (d-MPH) as described in a pivotal pharmacokinetic study, alongside a comparative method for d-MPH.

Experimental Protocols and Workflows

Method 1: Simultaneous Quantification of Serdexmethylphenidate (SDX) and Dexmethylphenidate (d-MPH)

This method, detailed in a study by Faraone et al. (2020), allows for the concurrent analysis of both the prodrug and its active metabolite from a single plasma sample, which is highly efficient for pharmacokinetic profiling.[1]

Sample Preparation: Serdexmethylphenidate

Human plasma samples (100 µL) are prepared using solid-phase extraction (SPE).[1] An internal standard, serdexmethylphenidate-d6 (SDX-d6), is added prior to extraction to ensure accuracy.[1] The extraction is performed using an Oasis HLB 96-well plate, a common choice for its robust performance with a wide range of analytes.[1]

plasma 100 µL Human Plasma is Add Internal Standard (SDX-d6) plasma->is spe Solid-Phase Extraction (Oasis HLB 96-well plate) is->spe lcms LC-MS/MS Analysis spe->lcms

Fig. 1: Workflow for Serdexmethylphenidate Plasma Sample Preparation.

Sample Preparation: Dexmethylphenidate

For dexmethylphenidate, 50 µL of plasma is extracted via solid-phase extraction (SPE) using an Oasis HLB 96-well plate.[1] Racemic d,l-MPH-d3 is used as the internal standard.[1]

plasma 50 µL Human Plasma is Add Internal Standard (d,l-MPH-d3) plasma->is spe Solid-Phase Extraction (Oasis HLB 96-well plate) is->spe lcms LC-MS/MS Analysis spe->lcms plasma Human Plasma is Add Internal Standard (Venlafaxine) plasma->is spe Solid-Phase Extraction (DVB-LP polymeric cartridges) is->spe lcms LC-MS/MS Analysis spe->lcms

References

A Preclinical Efficacy Comparison of Serdexmethylphenidate and Lisdexamfetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective preclinical comparison of the efficacy of serdexmethylphenidate (B610792) and lisdexamfetamine (B1249270), two long-acting prodrug formulations of psychostimulants used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The comparison is based on available experimental data, with a focus on neurochemical and behavioral endpoints relevant to the therapeutic effects and side-effect profiles of these compounds.

Mechanism of Action

Both serdexmethylphenidate and lisdexamfetamine are pharmacologically inactive prodrugs that are converted to their active moieties in the body.

  • Serdexmethylphenidate is a prodrug of dexmethylphenidate (B1218549) (d-MPH). Following oral administration, it is believed to be primarily metabolized to dexmethylphenidate in the lower gastrointestinal tract. Dexmethylphenidate is a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][2]

  • Lisdexamfetamine is a prodrug of d-amphetamine. It is hydrolyzed in the blood by red blood cells to yield d-amphetamine. d-Amphetamine is a releasing agent and reuptake inhibitor of dopamine and norepinephrine, which also results in elevated synaptic levels of these key neurotransmitters.

The distinct mechanisms of conversion and the differing primary actions of their active metabolites (reuptake inhibition for d-MPH versus release and reuptake inhibition for d-amphetamine) may contribute to differences in their pharmacokinetic and pharmacodynamic profiles.

Quantitative Data Presentation

Direct preclinical comparative efficacy studies between serdexmethylphenidate and lisdexamfetamine are limited. The following data is derived from a key study by Rowley et al. (2014) that compared lisdexamfetamine with methylphenidate (MPH), the racemic mixture containing dexmethylphenidate, the active metabolite of serdexmethylphenidate. This serves as a surrogate for comparing the active components' effects. The study utilized simultaneous dual-probe microdialysis in the prefrontal cortex (PFC) and striatum, along with locomotor activity measurements in freely-moving rats.[3][4][5]

Table 1: Neurochemical Effects of Lisdexamfetamine and Methylphenidate in Rats
Drug & Dose (oral)Brain RegionNeurotransmitterPeak Increase (Mean % of Baseline)Duration of Effect
Lisdexamfetamine Prefrontal CortexDopamine~250%Sustained
(1.5 mg/kg d-amphetamine base)Norepinephrine~400%Sustained
StriatumDopamine~300%Sustained
Methylphenidate Prefrontal CortexDopamine~200%Less Sustained
(10 mg/kg base)Norepinephrine~300%Less Sustained
StriatumDopamine~250%Less Sustained

Data extracted and synthesized from Rowley et al. (2014). The study demonstrated that lisdexamfetamine produced a larger and more sustained increase in extracellular dopamine and norepinephrine levels compared to methylphenidate at pharmacologically relevant doses.[3][4][5]

Table 2: Behavioral Effects of Lisdexamfetamine and Methylphenidate in Rats
Drug & Dose (oral)Behavioral MeasurePeak EffectCorrelation with Striatal Dopamine
Lisdexamfetamine Locomotor ActivityModerate increaseLinear
(1.5 mg/kg d-amphetamine base)
Methylphenidate Locomotor ActivitySignificant increaseLinear
(10 mg/kg base)

Data synthesized from Rowley et al. (2014). The study found a linear correlation between striatal dopamine efflux and locomotor activity for both compounds. However, regression analysis suggested that lisdexamfetamine could elicit greater increases in extracellular dopamine with less associated locomotor activation compared to methylphenidate.[3][4][5]

Experimental Protocols

Dual-Probe Microdialysis and Locomotor Activity Measurement

The following is a summary of the experimental protocol used in the comparative study by Rowley et al. (2014).[3][4][5]

Animals: Male Sprague-Dawley rats were used. They were housed individually and maintained on a 12-hour light/dark cycle with food and water available ad libitum.

Surgery: Rats were anesthetized and surgically implanted with guide cannulae targeting the medial prefrontal cortex and the striatum for microdialysis probe insertion.

Microdialysis Procedure:

  • Following a recovery period, microdialysis probes were inserted into the guide cannulae.

  • The probes were perfused with artificial cerebrospinal fluid at a constant flow rate.

  • Dialysate samples were collected at regular intervals (e.g., every 20 minutes) before and after oral administration of the test compounds (lisdexamfetamine, methylphenidate, or vehicle).

  • The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate were determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Locomotor Activity Measurement:

  • During the microdialysis experiment, rats were placed in activity monitoring chambers.

  • Locomotor activity was continuously recorded using an automated system that detects beam breaks.

  • Data was collected in time bins corresponding to the microdialysis sample collection intervals.

Data Analysis:

  • Neurotransmitter levels were expressed as a percentage of the baseline concentration.

  • Locomotor activity was quantified as the number of beam breaks per time interval.

  • Statistical analyses were performed to compare the effects of the different drug treatments to the vehicle control and to each other.

Visualizations

Signaling_Pathway cluster_Prodrugs Oral Administration cluster_Metabolism Metabolic Conversion cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft Serdexmethylphenidate Serdexmethylphenidate Dexmethylphenidate Dexmethylphenidate (d-MPH) Serdexmethylphenidate->Dexmethylphenidate GI Tract Metabolism Lisdexamfetamine Lisdexamfetamine d_Amphetamine d-Amphetamine Lisdexamfetamine->d_Amphetamine Blood Hydrolysis DAT Dopamine Transporter (DAT) Dexmethylphenidate->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Dexmethylphenidate->NET Inhibits Reuptake d_Amphetamine->DAT Inhibits Reuptake & Promotes Efflux d_Amphetamine->NET Inhibits Reuptake & Promotes Efflux VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) d_Amphetamine->VMAT2 Disrupts Vesicular Storage DA_NE Increased Dopamine (DA) & Norepinephrine (NE) DAT->DA_NE Blocks Clearance NET->DA_NE Blocks Clearance VMAT2->DA_NE Increases Cytosolic DA/NE for Efflux Postsynaptic Neuron Postsynaptic Neuron DA_NE->Postsynaptic Neuron Enhanced Signaling

Caption: Mechanism of action for serdexmethylphenidate and lisdexamfetamine.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis A1 Guide Cannulae Implantation (PFC & Striatum) A2 Recovery Period A1->A2 B1 Microdialysis Probe Insertion B2 Baseline Sample Collection B1->B2 B3 Oral Drug Administration (Serdexmethylphenidate/Lisdexamfetamine) B2->B3 B4 Post-Dose Sample Collection & Locomotor Activity Recording B3->B4 C1 HPLC-ED Analysis of Dialysate (DA & NE levels) B4->C1 C2 Quantification of Locomotor Activity B4->C2 C3 Statistical Comparison C1->C3 C2->C3

Caption: Preclinical experimental workflow for efficacy comparison.

Summary and Conclusion

Preclinical data suggests that both serdexmethylphenidate (via its active metabolite dexmethylphenidate) and lisdexamfetamine effectively increase dopamine and norepinephrine levels in brain regions associated with attention and executive function. The available comparative data, using methylphenidate as a proxy for the active metabolite of serdexmethylphenidate, indicates that lisdexamfetamine may produce a more robust and sustained elevation of these neurotransmitters. Furthermore, lisdexamfetamine appears to have a wider therapeutic window, potentially increasing dopamine to a greater extent without inducing a corresponding level of locomotor hyperactivity, a common preclinical measure of stimulant side effects.

It is important to note that this comparison is based on the active metabolites and not a direct head-to-head study of the prodrugs themselves. The different pharmacokinetic profiles of serdexmethylphenidate and lisdexamfetamine, including their rates of conversion to their active forms, will also play a crucial role in their overall clinical efficacy and tolerability. Further preclinical studies directly comparing the two prodrugs are warranted to provide a more complete understanding of their relative efficacy profiles.

References

Serdexmethylphenidate: A Head-to-Head Comparison with Other Methylphenidate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pharmacokinetic Profile: A Smoother, Extended-Release

The primary advantage of serdexmethylphenidate (B610792) lies in its pharmacokinetic profile, which is designed to provide a gradual and sustained release of d-MPH over an extended period. This is in contrast to the more rapid peaks and troughs observed with immediate-release formulations.

The combination of serdexmethylphenidate and dexmethylphenidate (B1218549) in Azstarys® results in a rapid onset of action from the immediate-release d-MPH component, followed by a prolonged therapeutic effect from the conversion of SDX to d-MPH.[1] When administered orally, serdexmethylphenidate/dexmethylphenidate produces a d-MPH plasma concentration profile with a time to maximum concentration (Tmax) of approximately 2 hours and a mean terminal elimination half-life of 11.7 hours.[1] When administered alone, serdexmethylphenidate leads to a d-MPH Tmax of about 8 hours.[2]

Table 1: Pharmacokinetic Parameters of d-MPH after Administration of SDX/d-MPH (Azstarys®) and an Extended-Release d-MPH Capsule [3]

ParameterSDX/d-MPH 52.3 mg/10.4 mg (Azstarys®)d-MPH Extended-Release (ER) Capsule 40 mg
Mean Cmax (ng/mL) 14.028.2
Mean AUC (hr*ng/mL) 186248

Data from a single-dose study in healthy volunteers under fasted conditions.

The pharmacokinetic profile of the SDX/d-MPH combination product is characterized by a rapid initial rise in d-MPH concentration, followed by a gradual decline, with dose-proportional maximum concentration (Cmax) and area under the curve (AUC).[4]

Mechanism of Action and Metabolism

Serdexmethylphenidate is a prodrug that is pharmacologically inactive until it is converted to d-MPH. This conversion is believed to occur primarily in the lower gastrointestinal tract, although the specific enzymes involved have not yet been fully elucidated.[2][5] Following its formation, d-MPH is metabolized in the liver mainly by the enzyme carboxylesterase 1A1 to its inactive metabolite, d-α-phenyl-piperidine acetic acid (d-ritalinic acid).[5]

SDX Serdexmethylphenidate (Oral Administration) GIT Lower Gastrointestinal Tract SDX->GIT Transit dMPH dexmethylphenidate (d-MPH) (Active Drug) GIT->dMPH Enzymatic Conversion (Enzymes not fully elucidated) Liver Liver (Metabolism) dMPH->Liver Systemic Circulation Metabolite d-ritalinic acid (Inactive Metabolite) Liver->Metabolite Carboxylesterase 1A1 Excretion Excretion Metabolite->Excretion

Caption: Metabolic Pathway of Serdexmethylphenidate.

Reduced Abuse Potential: Experimental Evidence

A key advantage of the prodrug formulation of serdexmethylphenidate is its potential for reduced abuse. The gradual conversion to the active d-MPH in the lower gastrointestinal tract is thought to attenuate the rapid euphoric effects that are sought by recreational users. This hypothesis has been tested in human abuse potential (HAP) studies.

Three randomized, double-blind, placebo- and active-controlled crossover studies were conducted in recreational drug users to evaluate the abuse-related effects of oral, intranasal, and intravenous administration of SDX compared to d-MPH.[6]

Experimental Protocol for Human Abuse Potential Studies:

The general design of these studies involved a screening phase, a drug discrimination phase, and a treatment phase.

  • Screening Phase: Participants were assessed for eligibility based on their history of recreational drug use and ability to tolerate stimulants.

  • Drug Discrimination Phase: Participants were required to distinguish between a dose of d-MPH and a placebo to ensure they could perceive the effects of the active drug.

  • Treatment Phase: Eligible participants received single doses of SDX, d-MPH (active control), and placebo in a randomized order, with washout periods between each treatment. The primary endpoint was typically the "Drug Liking" score, measured on a visual analog scale (VAS).

cluster_0 Study Phases cluster_1 Treatment Arms (Crossover) cluster_2 Assessments Screening Screening Discrimination Drug Discrimination (d-MPH vs. Placebo) Screening->Discrimination Randomization Randomization Discrimination->Randomization SDX_Dose Serdexmethylphenidate Randomization->SDX_Dose dMPH_Dose d-MPH (Active Control) Randomization->dMPH_Dose Placebo_Dose Placebo Randomization->Placebo_Dose PK_PD Pharmacokinetic and Pharmacodynamic Assessments (e.g., Drug Liking VAS) SDX_Dose->PK_PD dMPH_Dose->PK_PD Placebo_Dose->PK_PD

Caption: Experimental Workflow for Human Abuse Potential Studies.

Data Presentation: Drug Liking Scores

The results of the HAP studies consistently demonstrated that serdexmethylphenidate has a lower abuse potential than d-MPH across oral, intranasal, and intravenous routes of administration.

Table 2: Maximum Drug Liking (Emax) Scores from Human Abuse Potential Studies [6]

Route of AdministrationSerdexmethylphenidate (SDX)d-methylphenidate (d-MPH)p-value
Oral 62.8 (120 mg) / 63.8 (240 mg)81.5 (80 mg ER)< .001 / = .006
Intranasal 71.0 (80 mg)93.2 (40 mg)< .0001
Intravenous 56.6 (30 mg)84.3 (15 mg)= .001

Drug Liking was assessed on a 0-100 point visual analog scale.

These findings indicate that the novel d-MPH prodrug, SDX, has a statistically significant lower abuse potential than d-MPH.[6]

Comparison with Other Stimulant Prodrugs

While a direct head-to-head comparison with another methylphenidate prodrug is not available, it is useful to consider serdexmethylphenidate in the context of other stimulant prodrugs, such as lisdexamfetamine (B1249270) (Vyvanse®), a prodrug of d-amphetamine. Both are designed to have a longer duration of action and potentially lower abuse liability than their immediate-release counterparts.[7][8][9] However, they belong to different stimulant classes (methylphenidate vs. amphetamine) and have distinct pharmacokinetic and pharmacodynamic profiles.

Conclusion

Serdexmethylphenidate represents a significant development in methylphenidate-based therapies for ADHD. Its unique prodrug design offers a distinct pharmacokinetic profile characterized by a gradual and sustained release of d-MPH, which may contribute to a smoother clinical effect and a lower potential for abuse compared to traditional dexmethylphenidate formulations. The data from human abuse potential studies provide robust evidence supporting its reduced abuse liability. For researchers and drug development professionals, serdexmethylphenidate serves as a compelling example of how prodrug technology can be leveraged to optimize the therapeutic properties of established active pharmaceutical ingredients.

References

In Vitro-In Vivo Correlation (IVIVC) for Serdexmethylphenidate Controlled-Release Formulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo performance of serdexmethylphenidate-containing formulations, specifically focusing on Azstarys®, and contrasts it with traditional extended-release methylphenidate formulations. Due to the proprietary nature of drug development data, a publicly available, formal Level A IVIVC for a specific serdexmethylphenidate (B610792) controlled-release product is not accessible. However, by examining the pharmacokinetic data and the underlying release mechanisms, we can construct a scientifically grounded comparison that is valuable for researchers in the field.

Serdexmethylphenidate (SDX) is a prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate. Its unique controlled-release profile is not achieved through traditional formulation techniques alone but through the in vivo conversion of the prodrug to the active moiety. This guide will delve into the available data for Azstarys, which combines immediate-release d-MPH with SDX, and compare its performance with an established extended-release d-MPH formulation, Focalin XR®, for which the principles of IVIVC are well-documented.

Data Presentation: A Comparative Look at Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters for Azstarys and Focalin XR. This data is essential for understanding the in vivo behavior of these two distinct controlled-release strategies.

Table 1: Single-Dose Pharmacokinetic Parameters of d-Methylphenidate after Oral Administration of Azstarys and Focalin XR in Healthy Adults

ParameterAzstarys (52.3 mg SDX / 10.4 mg d-MPH)Focalin XR (40 mg d-MPH)
Cmax (ng/mL) 14.028.2
Tmax (hr) ~2.0Bimodal: ~2 and ~6.5
AUCinf (ng·hr/mL) 186248
t1/2 (hr) ~5.7 (for SDX)~3.5-4.5 (for d-MPH)

Note: Data is compiled from publicly available pharmacokinetic studies. Cmax and AUC values can vary between studies based on methodology and patient populations.

Experimental Protocols

Understanding the methodologies used to generate the data is critical for its interpretation. Below are detailed, representative protocols for the key experiments discussed.

In Vitro Dissolution Testing (Representative Protocol)

This protocol is based on the FDA-recommended methodology for modified-release dosage forms and is applicable for the in vitro characterization of formulations like Focalin XR. For Azstarys, being an immediate-release capsule containing a prodrug, the in vitro dissolution of the capsule itself is expected to be rapid, with the controlled release being a function of in vivo metabolism.

  • Apparatus: USP Apparatus 2 (Paddle Method).

  • Dissolution Medium: 900 mL of a buffered aqueous solution, typically at pH 1.2 (simulated gastric fluid) for the first 2 hours, followed by a change to pH 6.8 (simulated intestinal fluid).

  • Agitation Speed: 50 RPM.

  • Temperature: 37 ± 0.5 °C.

  • Sampling Times: 1, 2, 4, 6, 8, 10, and 12 hours.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the amount of dissolved d-methylphenidate at each time point.

In Vivo Pharmacokinetic Study (Representative Protocol)

This protocol outlines a typical clinical study design to assess the pharmacokinetic profile of a controlled-release oral formulation.

  • Study Design: A single-dose, open-label, randomized, crossover study in healthy adult volunteers.

  • Dosing: Subjects receive a single oral dose of the test formulation (e.g., Azstarys) and the reference formulation (e.g., Focalin XR) with a washout period of at least 7 days between doses.

  • Blood Sampling: Venous blood samples are collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, and 48 hours).

  • Sample Analysis: Plasma is separated from the blood samples, and the concentrations of the analyte (d-methylphenidate and, in the case of Azstarys, serdexmethylphenidate) are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

IVIVC_Workflow cluster_0 In Vitro cluster_1 In Vivo cluster_2 Correlation Dissolution Testing Dissolution Testing Dissolution Profile Dissolution Profile Dissolution Testing->Dissolution Profile Generates IVIVC Model IVIVC Model Dissolution Profile->IVIVC Model Correlates with Pharmacokinetic Study Pharmacokinetic Study Plasma Concentration Profile Plasma Concentration Profile Pharmacokinetic Study->Plasma Concentration Profile Generates Deconvolution Deconvolution Plasma Concentration Profile->Deconvolution Input for Absorption Profile Absorption Profile Deconvolution->Absorption Profile Estimates Absorption Profile->IVIVC Model Convolution Convolution IVIVC Model->Convolution Predicts In Vivo Absorption Predicted Plasma Profile Predicted Plasma Profile Convolution->Predicted Plasma Profile Generates

Caption: General workflow for establishing a Level A In Vitro-In Vivo Correlation (IVIVC).

Prodrug_Release_Mechanism Oral Administration\n(Azstarys Capsule) Oral Administration (Azstarys Capsule) GI Tract GI Tract Oral Administration\n(Azstarys Capsule)->GI Tract Immediate Release of d-MPH Immediate Release of d-MPH GI Tract->Immediate Release of d-MPH Dissolution of SDX Dissolution of SDX GI Tract->Dissolution of SDX d-MPH (from IR) d-MPH (from IR) Immediate Release of d-MPH->d-MPH (from IR) Rapid Absorption Enzymatic Conversion Enzymatic Conversion (in lower GI tract) Dissolution of SDX->Enzymatic Conversion d-MPH (from SDX) d-MPH (from SDX) Enzymatic Conversion->d-MPH (from SDX) Gradual Release Systemic Circulation Systemic Circulation Therapeutic Effect Therapeutic Effect Systemic Circulation->Therapeutic Effect d-MPH (from IR)->Systemic Circulation d-MPH (from SDX)->Systemic Circulation

Caption: Controlled-release mechanism of serdexmethylphenidate (SDX) via in vivo prodrug conversion.

Concluding Remarks

The development of serdexmethylphenidate represents a novel approach to achieving controlled-release of d-methylphenidate. Unlike traditional extended-release formulations that rely on sophisticated polymer matrices or coatings to control drug dissolution, the controlled-release characteristic of serdexmethylphenidate is primarily governed by the rate and extent of its in vivo conversion to the active d-methylphenidate.

This fundamental difference in the release mechanism has significant implications for in vitro-in vivo correlations. For traditional formulations, a strong correlation between the in vitro dissolution rate and the in vivo absorption rate (a Level A IVIVC) is often achievable and is a valuable tool in drug development and quality control. For a prodrug like serdexmethylphenidate delivered in an immediate-release dosage form, the in vitro dissolution of the capsule is not the rate-limiting step for the appearance of the active drug in the systemic circulation. Instead, the enzymatic conversion in the gastrointestinal tract dictates the release profile.

Therefore, a traditional IVIVC approach is not directly applicable to the controlled-release aspect of serdexmethylphenidate. A more relevant correlation would be between the in vitro dissolution of the prodrug and its subsequent in vivo conversion and absorption, a concept that falls under the broader umbrella of in vitro-in vivo relationships (IVIVR).

For researchers and drug developers, this comparison highlights the importance of understanding the underlying drug delivery technology when considering IVIVC. While traditional IVIVC remains a cornerstone for many modified-release products, the emergence of novel technologies like prodrug-based controlled release necessitates a more nuanced approach to predicting in vivo performance from in vitro data. Future research in this area could focus on developing in vitro models that can simulate the enzymatic conversion of serdexmethylphenidate to better predict its in vivo behavior and establish a meaningful IVIVR.

A Comparative Guide to Analytical Methods for Serdexmethylphenidate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of published analytical methods for the quantification of serdexmethylphenidate (B610792) and its active metabolite, dexmethylphenidate (B1218549). While direct inter-laboratory cross-validation studies are not publicly available, this document serves as a comparative analysis of existing validated methods, offering insights into their performance, protocols, and suitability for quality control and research applications.

Introduction to Serdexmethylphenidate

Serdexmethylphenidate (SDX) is a prodrug of the central nervous system (CNS) stimulant dexmethylphenidate (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate.[1][2] It is formulated in combination with d-MPH to provide an immediate and extended therapeutic effect for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) in patients aged six years and older.[1][2][3] The prodrug design allows for gradual conversion to d-MPH in the lower gastrointestinal tract, prolonging its duration of action.[1] Given this dual-component formulation and the prodrug-metabolite relationship, robust and reliable analytical methods are crucial for ensuring product quality, stability, and for conducting pharmacokinetic studies.

Prodrug Activation Pathway

Serdexmethylphenidate is designed to be pharmacologically inactive until it is metabolized into dexmethylphenidate. This conversion is a key aspect of its mechanism of action, providing extended release of the active therapeutic agent.

G cluster_prodrug In Lower GI Tract cluster_action In CNS Synapse Serdexmethylphenidate Serdexmethylphenidate (Prodrug) Dexmethylphenidate Dexmethylphenidate (Active Drug) Serdexmethylphenidate->Dexmethylphenidate Metabolic Conversion Dexmethylphenidate_action Dexmethylphenidate Dexmethylphenidate->Dexmethylphenidate_action Enters CNS Reuptake Dopamine & Norepinephrine Reuptake Transporters Block Blockade of Transporters Block->Reuptake Inhibition Dexmethylphenidate_action->Block G start Start: Obtain Capsule/Tablet Sample prep Sample Preparation (e.g., Weighing, Grinding) start->prep dissolve Dissolution in Diluent (e.g., Methanol, Mobile Phase) prep->dissolve sonic Sonication to Ensure Dissolution dissolve->sonic filter Filtration through 0.45 µm Membrane Filter sonic->filter inject Injection into HPLC/UPLC System filter->inject separate Chromatographic Separation (Column & Mobile Phase) inject->separate detect UV Detection at Specified Wavelength separate->detect quantify Data Acquisition & Quantification (Peak Area vs. Concentration) detect->quantify end End: Report Results quantify->end

References

Comparative Analysis of Intranasal Abuse Potential: Serdexmethylphenidate vs. d-Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the abuse potential of serdexmethylphenidate (B610792) (SDX), a novel prodrug of d-methylphenidate (d-MPH), reveals a significantly lower risk of abuse when administered intranasally compared to d-MPH. This finding is primarily supported by human abuse potential (HAP) studies, which demonstrate reduced "Drug Liking" scores and altered pharmacokinetic profiles for SDX, consistent with its design as a deterrent to abuse via non-oral routes.

Serdexmethylphenidate is pharmacologically inactive and is designed to be gradually converted to d-MPH in the lower gastrointestinal tract.[1] This mechanism is intended to slow the rate of d-MPH delivery to the bloodstream, thereby attenuating the rapid euphoric effects sought by recreational users, especially when using alternative routes of administration such as insufflation.[2]

Subjective Measures of Abuse Potential

Key indicators of abuse potential, such as subjective "Drug Liking," are significantly lower for intranasal SDX when compared to d-MPH. In a pivotal study involving recreational stimulant users, the maximum effect (Emax) for "Drug Liking," measured on a 100-point visual analog scale (VAS), was markedly reduced for SDX.

Treatment (Intranasal)DoseMean Drug Liking Emax (0-100 scale)p-value (vs. d-MPH)
d-Methylphenidate HCl 40 mg93.2-
Serdexmethylphenidate Cl 80 mg71.0<0.0001
Placebo -51.1<0.0001

Data from Shram et al., 2022. The 80 mg dose of SDX is molar equivalent to 40 mg of d-MPH.[1][3][4]

Secondary subjective measures, including "Take Drug Again" and "Overall Drug Liking," were also found to be significantly lower for intranasal SDX compared to intranasal d-MPH, further supporting the reduced abuse potential of the prodrug.[5]

Pharmacokinetic Profile

The attenuated abuse potential of intranasal SDX is directly linked to its pharmacokinetic profile. Following intranasal administration, SDX results in a substantially blunted and delayed appearance of d-MPH in the bloodstream compared to the rapid absorption observed with intranasal d-MPH.

The plasma concentration-time curve for d-MPH after intranasal administration of 80 mg of SDX was significantly lower and flatter than that following a 40 mg dose of d-MPH.[6] The peak plasma concentration (Cmax) and overall exposure (AUC) to d-MPH from intranasal SDX were approximately 13% and 25%, respectively, of those observed with intranasal d-MPH.[6] This delayed and reduced exposure to the active compound is a key factor in the diminished subjective "liking" and abuse potential.[3][4]

Pharmacokinetic ParameterIntranasal d-MPH HCl (40 mg)Intranasal SDX Cl (80 mg)
d-MPH Cmax ~45.7 ng/mLMarkedly Lower (~13% of d-MPH)
d-MPH Tmax ~2 hoursDelayed
d-MPH AUC Substantially HigherMarkedly Lower (~25% of d-MPH)

Data derived from Shram et al., 2022 and associated publications.[6]

Experimental Protocols

Study Design:

  • Participants: Recreational stimulant users experienced in intranasal administration.[7]

  • Treatments: Each participant received a single dose of 80 mg intranasal SDX, 40 mg intranasal d-MPH, and a placebo in a randomized order across three treatment periods.[3][4]

  • Assessments: Subjective measures, including "Drug Liking" VAS, were collected at predefined time points. Pharmacokinetic blood samples were also collected to determine the plasma concentrations of d-MPH.[3]

  • Primary Endpoint: The primary outcome was the maximum "Drug Liking" score (Emax) on a 100-point scale.[3][4]

Visualizations

HAP_Study_Workflow cluster_screening Screening & Enrollment cluster_randomization Treatment Periods (Crossover Design) cluster_assessment Data Collection cluster_analysis Analysis p1 Recruitment of Recreational Stimulant Users p2 Inclusion/Exclusion Criteria Met p1->p2 Screening rand Randomization p2->rand t1 Period 1: Receive Treatment A, B, or C rand->t1 washout1 Washout Period t1->washout1 t2 Period 2: Receive Remaining Treatment washout1->t2 washout2 Washout Period t2->washout2 t3 Period 3: Receive Final Treatment washout2->t3 assess Post-Dose Assessments (Repeated over time) t3->assess pk Pharmacokinetic Blood Sampling assess->pk pd Pharmacodynamic Measures (e.g., 'Drug Liking' VAS) assess->pd analysis Statistical Comparison of PK and PD Endpoints assess->analysis

Caption: Workflow of the Human Abuse Potential (HAP) Crossover Study.

Prodrug_Abuse_Potential cluster_dMPH d-Methylphenidate (d-MPH) cluster_SDX Serdexmethylphenidate (SDX) dMPH_IN Intranasal d-MPH dMPH_absorb Rapid Absorption (Nasal Mucosa) dMPH_IN->dMPH_absorb dMPH_PK High Cmax Short Tmax dMPH_absorb->dMPH_PK dMPH_effect Intense Euphoria (High Abuse Potential) dMPH_PK->dMPH_effect SDX_IN Intranasal SDX SDX_absorb Limited Conversion/ Absorption (Inactive Prodrug) SDX_IN->SDX_absorb SDX_PK Low d-MPH Cmax Delayed Tmax SDX_absorb->SDX_PK SDX_effect Attenuated Euphoria (Lower Abuse Potential) SDX_PK->SDX_effect

References

A Comparative Pharmacokinetic Profile: Serdexmethylphenidate versus Immediate-Release Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic (PK) profiles of serdexmethylphenidate (B610792) (SDX), a prodrug of dexmethylphenidate (B1218549) (d-MPH), and immediate-release methylphenidate (IR-MPH). The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the distinct absorption, distribution, metabolism, and excretion characteristics of these two compounds.

Serdexmethylphenidate is a chemically synthesized prodrug designed for a controlled and extended release of its active metabolite, dexmethylphenidate.[1] In contrast, immediate-release methylphenidate provides rapid delivery of the active drug. The combination product containing serdexmethylphenidate and dexmethylphenidate, known as Azstarys®, was approved by the U.S. Food and Drug Administration (FDA) in March 2021 for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] This guide will focus on the distinct pharmacokinetic properties stemming from the prodrug design of serdexmethylphenidate compared to the conventional immediate-release formulation of methylphenidate.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for d-MPH derived from the administration of serdexmethylphenidate alone and from immediate-release d-MPH. This data facilitates a direct comparison of the absorption and exposure profiles.

Pharmacokinetic Parameterd-MPH from Serdexmethylphenidate (SDX)d-MPH from Immediate-Release d-MPH
Tmax (Time to Maximum Concentration) ~8 hours[1]~1 to 1.5 hours[2]
Cmax (Maximum Concentration) 5.97 ± 2.04 ng/mL (from 52.3 mg SDX)[3]Dose-dependent
AUC0–last (Area Under the Curve) 107.0 ± 20.21 h*ng/mL (from 52.3 mg SDX)[3]Dose-dependent
t1/2 (Half-life) ~5.7 hours (for SDX prodrug)[1]~2.2 hours (for d-MPH)[4]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous methodologies. Below are summaries of typical experimental protocols used to evaluate the pharmacokinetics of serdexmethylphenidate and immediate-release methylphenidate.

Study Design for Serdexmethylphenidate Pharmacokinetics

A common study design to assess the pharmacokinetics of serdexmethylphenidate is an open-label, randomized, crossover study in healthy adult volunteers.[5]

  • Participants: Healthy adult volunteers (typically aged 18-55 years) under fasted conditions.[5]

  • Dosing: Participants receive a single oral dose of serdexmethylphenidate. In studies evaluating the combination product, different dosage strengths are often administered with a washout period between each treatment arm.[5]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration to measure the plasma concentrations of both the intact prodrug (serdexmethylphenidate) and the active metabolite (dexmethylphenidate).[5] Sampling schedules are designed to capture the full pharmacokinetic profile, including absorption, distribution, and elimination phases.[6]

  • Bioanalytical Method: Plasma concentrations of serdexmethylphenidate and dexmethylphenidate are typically quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[7][8] These methods offer high sensitivity and specificity for the simultaneous determination of the parent drug and its metabolite.

Bioanalytical Method for Quantification in Plasma

The quantification of serdexmethylphenidate and dexmethylphenidate in plasma samples generally involves the following steps:

  • Sample Preparation: Protein precipitation is a common method for extracting the analytes from the plasma matrix.[7] An internal standard (e.g., a deuterated version of the analyte) is added to the plasma sample before precipitation to ensure accuracy and precision.[7]

  • Chromatographic Separation: The extracted samples are injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.[7][9] A C18 column is often used to separate serdexmethylphenidate and dexmethylphenidate from endogenous plasma components.[9] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[8]

  • Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer. This detector provides high selectivity and allows for accurate quantification of the drugs at low concentrations.[7] The method is validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and robustness.[7][8]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the prodrug activation pathway of serdexmethylphenidate and a typical experimental workflow for a pharmacokinetic study.

prodrug_activation cluster_oral_admin Oral Administration cluster_gi_tract Lower Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_cns Central Nervous System SDX Serdexmethylphenidate (SDX) (Inactive Prodrug) Conversion Enzymatic Conversion (Enzymes not yet fully elucidated) SDX->Conversion Transit dMPH dexmethylphenidate (d-MPH) (Active Drug) Conversion->dMPH Absorption Target Dopamine (B1211576) & Norepinephrine (B1679862) Transporters dMPH->Target Pharmacodynamic Effect

Prodrug activation pathway of serdexmethylphenidate.

pk_workflow cluster_study_conduct Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Drug Administration (Oral) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Analysis->PK_Calc Report Reporting and Interpretation PK_Calc->Report

Experimental workflow for a pharmacokinetic study.

Mechanism of Action: A Prodrug Approach

Serdexmethylphenidate itself is pharmacologically inactive.[10] Its therapeutic effect is solely dependent on its conversion to the active moiety, dexmethylphenidate.[11] This conversion is believed to occur primarily in the lower gastrointestinal tract, although the specific enzymes responsible have not yet been fully elucidated.[1]

Once converted, dexmethylphenidate acts as a central nervous system (CNS) stimulant by blocking the reuptake of norepinephrine and dopamine into the presynaptic neuron.[2] This inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[2]

The pharmacokinetic profile of d-MPH derived from serdexmethylphenidate is characterized by a delayed onset and a prolonged duration of action compared to immediate-release formulations.[1] This is a direct result of the gradual enzymatic conversion of the prodrug in the lower gastrointestinal tract. This controlled release mechanism aims to provide a smoother plasma concentration-time profile and a longer therapeutic effect from a single daily dose. In the combination product Azstarys®, an immediate-release component of d-MPH is included to provide a rapid onset of action, while the serdexmethylphenidate component offers an extended duration of effect.[10]

References

A Comparative Analysis of Serdexmethylphenidate and Atomoxetine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the preclinical effects of serdexmethylphenidate (B610792) and atomoxetine (B1665822), two prominent medications for Attention-Deficit/Hyperactivity Disorder (ADHD), based on available experimental data from animal models. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of their distinct pharmacological profiles.

Introduction to the Compounds

Serdexmethylphenidate (SDX) is a novel, long-acting prodrug of dexmethylphenidate (B1218549) (d-MPH).[1][2] As a prodrug, SDX is pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to its active form, d-MPH.[1] Dexmethylphenidate is the more pharmacologically active enantiomer of racemic methylphenidate, a widely used central nervous system (CNS) stimulant.[3]

Atomoxetine (ATX) is a non-stimulant medication and a selective norepinephrine (B1679862) reuptake inhibitor (SNRI).[4][5] It was the first non-stimulant drug approved for the treatment of ADHD and is classified as an unscheduled medication, indicating a low potential for abuse.[6]

Mechanism of Action: Distinct Neurotransmitter Modulation

The therapeutic effects of both compounds are rooted in their ability to modulate catecholaminergic neurotransmission, but their mechanisms and regional specificity within the brain differ significantly.

  • Serdexmethylphenidate: Once converted to d-MPH, its primary mechanism involves the inhibition of both the dopamine (B1211576) transporter (DAT) and the norepinephrine transporter (NET).[7][8] This blockade prevents the reuptake of dopamine (DA) and norepinephrine (NE) into presynaptic neurons, leading to increased extracellular concentrations of these neurotransmitters in various brain regions, including the prefrontal cortex, striatum, and nucleus accumbens.[9][10]

  • Atomoxetine: ATX is a potent and highly selective inhibitor of the presynaptic norepinephrine transporter (NET).[4][11] This action increases the concentration of NE in the synaptic cleft.[4] A key feature of its mechanism is the regional effect on dopamine. In the prefrontal cortex (PFC), where DAT expression is minimal, NET is also responsible for clearing dopamine from the synapse.[12] Therefore, by inhibiting NET, atomoxetine increases extracellular levels of both NE and DA specifically in the PFC, without significantly altering DA levels in reward-related areas like the nucleus accumbens or the striatum.[4][5][9]

G cluster_SDX Serdexmethylphenidate (as d-MPH) cluster_ATX Atomoxetine SDX d-Methylphenidate DAT Dopamine Transporter (DAT) SDX->DAT Inhibits NET_S Norepinephrine Transporter (NET) SDX->NET_S Inhibits DA_S ↑ Extracellular Dopamine (PFC, NAc, Striatum) DAT->DA_S NE_S ↑ Extracellular Norepinephrine (Widespread) NET_S->NE_S ATX Atomoxetine NET_A Norepinephrine Transporter (NET) ATX->NET_A Selectively Inhibits DA_A ↑ Extracellular Dopamine (PFC only) NET_A->DA_A In PFC NE_A ↑ Extracellular Norepinephrine (Widespread) NET_A->NE_A

Figure 1: Comparative Mechanism of Action.

Comparative Data from Animal Models

The following tables summarize quantitative data from various preclinical studies, highlighting the key differences in the neurochemical and behavioral effects of serdexmethylphenidate (via d-MPH) and atomoxetine.

Table 1: Comparative Pharmacological Profile
ParameterSerdexmethylphenidate (as d-MPH)Atomoxetine
Drug Class CNS Stimulant (Prodrug)Non-stimulant, SNRI
Primary Targets Dopamine Transporter (DAT), Norepinephrine Transporter (NET)[7][8]Norepinephrine Transporter (NET)[4][11]
Abuse Potential Present (Schedule II for d-MPH component)[1]Low/None (Unscheduled)[6]
Bioavailability (Oral) Prodrug design for extended releaseLow in rodents (4-5%), moderate to high in dogs and monkeys (45-74%)[13]
Table 2: Neurochemical Effects on Extracellular Monoamines (Microdialysis Studies)
Brain RegionSerdexmethylphenidate (as d-MPH)Atomoxetine
Prefrontal Cortex (PFC) ↑ Dopamine, ↑ Norepinephrine[10]↑ Dopamine, ↑ Norepinephrine[9][14]
Nucleus Accumbens (NAc) ↑ Dopamine[9]No significant change in Dopamine[9]
Striatum ↑ DopamineNo significant change in Dopamine[9]
Serotonin (B10506) (5-HT) Levels No significant direct effectNo significant change in 5-HT levels[9][15]
Table 3: Effects on Locomotor Activity in Animal Models
Animal ModelSerdexmethylphenidate (as d-MPH)Atomoxetine
Normal Rodents Dose-dependent increase in locomotor activity.[16][17] Repeated administration may cause sensitization.[18][19]Generally no effect on or decrease in locomotor activity.[6][20]
SHR (ADHD Model) Reduces hyperactivity.[16]Reduces hyperactivity in a dose-dependent manner (e.g., 1 mg/kg/day).[14][21]
VPA-Exposed Rats (ASD Model) Increased locomotor activity.[22]Reversed hyperactivity, returning it to control levels.[22]
Table 4: Abuse Potential Assessment in Animal Models
AssaySerdexmethylphenidate (as d-MPH)Atomoxetine
Self-Administration Serves as a reinforcer in monkeys, indicating abuse potential.Does not serve as a reinforcer in monkey self-administration studies.[6][9]
Drug Discrimination Profile consistent with other psychostimulants.Profile similar to drugs without abuse potential.[6][9]
Rationale Increased dopamine in the nucleus accumbens is strongly implicated in reward and reinforcement.[9]Lack of dopamine elevation in the nucleus accumbens and striatum contributes to its low abuse potential.[4][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of standard protocols used in the cited studies.

Microdialysis for Neurotransmitter Measurement
  • Animal Preparation: Rodents (rats or mice) are anesthetized and stereotaxically implanted with a guide cannula targeting a specific brain region (e.g., prefrontal cortex, nucleus accumbens).

  • Recovery: Animals are allowed to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: The test compound (serdexmethylphenidate, atomoxetine, or vehicle) is administered (e.g., intraperitoneally, orally).

  • Sample Collection & Analysis: Dialysate collection continues post-administration. The concentrations of dopamine, norepinephrine, and serotonin in the samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Open-Field Test for Locomotor Activity
  • Apparatus: A square arena (e.g., 42x42 cm) with high walls, equipped with a grid of infrared beams to automatically track movement.

  • Habituation: Each animal is placed individually into the arena for a habituation period (e.g., 5-60 minutes) to allow it to acclimate to the novel environment.

  • Drug Administration: Following habituation, animals are administered the test compound or vehicle and returned to the arena.

  • Data Recording: Locomotor activity is recorded for a set duration (e.g., 60 minutes). Key parameters measured include horizontal activity (number of beam breaks), total distance traveled, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[16][22]

G start Start habituation Place Animal in Open-Field Arena (Habituation Period) start->habituation injection Administer Drug (SDX, ATX, or Vehicle) habituation->injection record Record Locomotor Activity (e.g., 60 minutes) injection->record analysis Analyze Data: - Total Distance - Rearing Frequency - Center Time record->analysis end End analysis->end

Figure 2: Workflow for an Open-Field Locomotor Test.

Comparative Effects on Brain Reward Pathways and Abuse Liability

The differential impact of serdexmethylphenidate (as d-MPH) and atomoxetine on the brain's reward circuitry is a critical point of comparison and directly relates to their respective abuse potentials.

  • d-Methylphenidate (from SDX) increases dopamine in the nucleus accumbens (NAc), a key component of the mesolimbic reward pathway. This neurochemical action is shared by most drugs of abuse and is believed to be the primary driver of their reinforcing and rewarding properties, leading to a higher potential for abuse.[9]

  • Atomoxetine does not elevate dopamine in the NAc or striatum. Its therapeutic action is concentrated in the prefrontal cortex, a region associated with executive function, attention, and impulse control. By avoiding direct stimulation of the primary reward pathway, atomoxetine carries a significantly lower risk of abuse and dependence.[6][9]

G cluster_reward Brain Reward Pathway (Mesolimbic) VTA VTA NAc Nucleus Accumbens (NAc) VTA->NAc Dopamine PFC Prefrontal Cortex (PFC) VTA->PFC Dopamine Abuse High Abuse Potential NAc->Abuse NoAbuse Low Abuse Potential PFC->NoAbuse Therapeutic Effect SDX d-Methylphenidate (from SDX) SDX->NAc ↑↑ Dopamine SDX->PFC ↑ Dopamine ATX Atomoxetine ATX->PFC ↑ Dopamine

Figure 3: Differential Impact on Brain Reward Pathways.

Conclusion

Preclinical data from animal models reveal fundamental differences between serdexmethylphenidate and atomoxetine.

  • Serdexmethylphenidate , through its active metabolite d-methylphenidate, acts as a broad dopamine and norepinephrine reuptake inhibitor. This results in classic stimulant effects, including increased locomotor activity and a significant potential for abuse, driven by dopamine enhancement in the brain's reward centers.[9][16]

  • Atomoxetine acts as a selective norepinephrine reuptake inhibitor. Its unique ability to increase both norepinephrine and dopamine specifically in the prefrontal cortex, without affecting dopamine in the nucleus accumbens, allows it to exert therapeutic effects on ADHD-like symptoms (e.g., reducing hyperactivity in SHR rats) with minimal risk for abuse.[6][9][21]

These distinct pharmacological profiles, elucidated through animal model research, provide a strong rationale for their different clinical applications and regulatory classifications.

References

validation of serdexmethylphenidate as a tool for studying sustained monoamine release

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Serdexmethylphenidate (B610792) (SDX) is a novel, long-acting prodrug of d-methylphenidate (d-MPH), the more pharmacologically active enantiomer of racemic methylphenidate.[1][2] Its unique design as a chemically inert molecule that is gradually converted to d-MPH in the lower gastrointestinal tract offers a valuable tool for studying the neurobiological and behavioral effects of sustained and controlled monoamine release.[3][4] This guide provides a comprehensive comparison of serdexmethylphenidate with other monoamine-releasing agents, supported by experimental data, to validate its utility as a research tool for scientists and drug development professionals.

Mechanism of Action: A Tale of Two Moieties

Serdexmethylphenidate's mechanism of action is a two-step process. Initially, the intact prodrug has little to no affinity for monoamine transporters.[1] Following oral administration, it travels to the lower gastrointestinal tract where it is believed to be hydrolyzed by carboxylesterase enzymes, releasing the active therapeutic agent, d-methylphenidate.[3][5]

Once liberated, d-methylphenidate acts as a potent and selective inhibitor of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[6][7] By blocking these transporters, d-MPH increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby prolonging their signaling activity.[8] This targeted action on catecholamine systems, without significant effects on the serotonin (B10506) transporter (SERT), makes it a precise tool for dissecting the roles of dopamine and norepinephrine in various physiological and pathological processes.[6]

cluster_GI Lower Gastrointestinal Tract cluster_Synapse Synaptic Cleft SDX Serdexmethylphenidate (Prodrug) Enzymes Carboxylesterases (e.g., CES2) SDX->Enzymes Hydrolysis dMPH_GI d-Methylphenidate Enzymes->dMPH_GI dMPH_Synapse d-Methylphenidate dMPH_GI->dMPH_Synapse Absorption & Distribution DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) dMPH_Synapse->DAT Inhibition dMPH_Synapse->NET Inhibition DA Dopamine DA->DAT Reuptake NE Norepinephrine NE->NET Reuptake

Fig. 1: Serdexmethylphenidate Signaling Pathway

Comparative Pharmacodynamics: A Quantitative Look at Transporter Interactions

The efficacy and selectivity of monoamine reuptake inhibitors are determined by their binding affinities to their respective transporters. While direct comparative binding data for serdexmethylphenidate is not yet available in the public domain, the affinity of its active metabolite, d-methylphenidate, has been well-characterized.

CompoundTransporterBinding Affinity (Ki, nM)Species/Tissue
d-Methylphenidate DAT 110 Human (HEK cells)
NET 260 Human (HEK cells)
SERT >100,000 Human (HEK cells)
d-Amphetamine DAT 590 Human (HEK cells)
NET 70 Human (HEK cells)
SERT >10,000 Human (HEK cells)
Data from Han and Gu (2006)[6]. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.

This data highlights the potent and relatively balanced inhibition of DAT and NET by d-methylphenidate, with negligible activity at the serotonin transporter. In contrast, d-amphetamine shows a higher potency for NET over DAT.

Sustained Monoamine Release: A Comparative In Vivo Perspective

The primary advantage of serdexmethylphenidate as a research tool lies in its ability to produce a sustained elevation of extracellular dopamine and norepinephrine. While direct microdialysis data for serdexmethylphenidate is not yet published, studies on other long-acting stimulants like lisdexamfetamine (B1249270) (a prodrug of d-amphetamine) and various formulations of methylphenidate provide a framework for comparison.

A study by Rowley et al. (2014) used in vivo microdialysis in freely-moving rats to compare the effects of lisdexamfetamine, methylphenidate, and modafinil (B37608) on extracellular monoamine levels in the prefrontal cortex and striatum.[9][10] The results demonstrated that both lisdexamfetamine and methylphenidate produced a sustained increase in dopamine and norepinephrine, with lisdexamfetamine showing a more prolonged effect.[9][10]

Compound (Dose)Brain RegionPeak Dopamine Increase (% of Baseline)Duration of Significant Increase (min)
Methylphenidate (10 mg/kg, p.o.) Striatum~250%~180
Lisdexamfetamine (4.5 mg/kg, p.o.) Striatum~400%>240
Data adapted from Rowley et al. (2014)[9][10].

This type of sustained release profile, as demonstrated by methylphenidate and even more so by lisdexamfetamine, is what can be expected from serdexmethylphenidate, making it an ideal candidate for studies investigating the long-term effects of elevated catecholamine levels on behavior, synaptic plasticity, and gene expression.

Experimental Protocols: In Vivo Microdialysis for Sustained Monoamine Release

The following is a representative protocol for an in vivo microdialysis experiment in rats to assess the sustained release of dopamine and norepinephrine following the administration of a test compound like serdexmethylphenidate. This protocol is a synthesis of methodologies described in the literature.[11][12][13]

1. Animals and Housing:

  • Adult male Sprague-Dawley rats (250-300 g) are individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water.

2. Stereotaxic Surgery and Guide Cannula Implantation:

  • Rats are anesthetized with isoflurane (B1672236) (5% for induction, 2% for maintenance).

  • The animal is placed in a stereotaxic frame, and a midline incision is made to expose the skull.

  • A guide cannula (e.g., CMA 12) is implanted, targeting the desired brain region (e.g., prefrontal cortex or striatum) and secured with dental cement and skull screws.

  • Animals are allowed to recover for 5-7 days post-surgery.

3. In Vivo Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe (e.g., CMA 12, 2 mm membrane) is inserted through the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 4 KCl, 1.2 CaCl2, 1.2 MgCl2) at a constant flow rate of 1-2 µL/min.

  • The system is allowed to equilibrate for at least 2 hours to establish a stable baseline.

  • Three consecutive baseline samples are collected at 20-minute intervals.

  • The test compound (e.g., serdexmethylphenidate) or vehicle is administered (e.g., via oral gavage).

  • Dialysate samples are collected every 20-30 minutes for up to 8-12 hours post-administration.

4. Neurotransmitter Analysis:

  • Dopamine and norepinephrine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • The mobile phase composition and electrochemical detector potential are optimized for the detection of catecholamines.

  • Data are expressed as a percentage of the average baseline concentration.

cluster_prep Animal Preparation cluster_exp Microdialysis Experiment cluster_analysis Data Analysis surgery Stereotaxic Surgery (Guide Cannula Implantation) recovery Post-operative Recovery (5-7 days) surgery->recovery probe Probe Insertion & Equilibration recovery->probe baseline Baseline Sample Collection probe->baseline admin Compound Administration baseline->admin collection Post-administration Sample Collection admin->collection hplc HPLC-ED Analysis of Dialysates collection->hplc quant Quantification of Dopamine & Norepinephrine hplc->quant stats Statistical Analysis (% of Baseline) quant->stats

Fig. 2: In Vivo Microdialysis Experimental Workflow

Serdexmethylphenidate represents a significant advancement for the study of sustained monoamine release. Its prodrug design ensures a gradual and prolonged delivery of d-methylphenidate, mimicking a slow-onset, long-duration pharmacological profile. This characteristic makes it an invaluable tool for researchers investigating the chronic effects of elevated dopamine and norepinephrine levels in preclinical models of neuropsychiatric and neurodegenerative disorders. The ability to achieve a steady-state-like increase in these key neurotransmitters allows for a more physiologically relevant interrogation of their roles in complex brain functions and dysfunctions. While more direct comparative studies are warranted, the existing body of evidence strongly supports the validation of serdexmethylphenidate as a premier tool for advancing our understanding of sustained monoaminergic neurotransmission.

References

Comparative Metabolic Stability of Serdexmethylphenidate: An Interspecies Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Serdexmethylphenidate (B610792) Metabolism

Serdexmethylphenidate (SDX) is designed as a prodrug to control the release and extend the therapeutic effect of its active metabolite, dexmethylphenidate (B1218549) (d-MPH). The primary metabolic activation step of SDX is the cleavage of the serine ligand to release d-MPH. This conversion is understood to occur predominantly in the lower gastrointestinal tract.[1] Following its conversion, dexmethylphenidate is further metabolized, primarily in the liver by carboxylesterase 1A1 to its inactive metabolite, d-α-phenyl-piperidine acetic acid (d-ritalinic acid).[2]

In Vivo Pharmacokinetics in Humans

In the absence of direct in vitro comparative data, human pharmacokinetic studies provide insights into the in vivo stability and conversion of serdexmethylphenidate. Following a single oral dose of a combination product containing 52.3 mg of serdexmethylphenidate and 10.4 mg of dexmethylphenidate, the mean plasma terminal elimination half-life of serdexmethylphenidate was approximately 5.7 hours.[2] When administered as a single entity, the time to reach maximum plasma concentration (Tmax) for the released dexmethylphenidate is about eight hours, indicating a gradual conversion of the prodrug.[2]

Species-Specific Metabolism of Dexmethylphenidate

While specific comparative data for serdexmethylphenidate is lacking, studies on its active metabolite, dexmethylphenidate, indicate species differences in metabolism. In humans, the primary metabolic pathway for dexmethylphenidate is hydrolysis to ritalinic acid.[2] Studies in rats and monkeys have shown that while hydrolysis is a major pathway, other oxidative metabolic pathways can also be significant. The absolute bioavailability of methylphenidate (a racemic mixture of dexmethylphenidate and l-methylphenidate) is low in both rats (19%) and monkeys (22%), suggesting substantial first-pass metabolism in these species.[3]

Experimental Protocols for Assessing Metabolic Stability

For researchers aiming to generate comparative metabolic stability data for serdexmethylphenidate, the following are generalized protocols for in vitro assays using plasma, liver microsomes, and hepatocytes.

Plasma Stability Assay

This assay evaluates the chemical and enzymatic stability of a compound in plasma.

Materials:

  • Test compound (serdexmethylphenidate)

  • Control compound (a compound with known stability in plasma)

  • Plasma from different species (e.g., human, monkey, rat), anticoagulated with heparin or EDTA

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and control compound.

  • Pre-warm plasma and phosphate buffer to 37°C.

  • Spike the test compound into the plasma and buffer solutions at a final concentration typically between 1 and 10 µM.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding a multiple volume of cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The half-life (t½) and the percentage of compound remaining over time are calculated.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, primarily evaluating Phase I metabolism.

Materials:

  • Test compound (serdexmethylphenidate)

  • Control compounds (e.g., high and low clearance compounds)

  • Pooled liver microsomes from different species (human, monkey, rat)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test and control compounds.

  • Pre-warm the liver microsomes and phosphate buffer to 37°C.

  • In a reaction plate, add the liver microsomes, buffer, and test compound.

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold organic solvent with an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant using LC-MS/MS to quantify the parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as hepatocytes are intact cells containing a full complement of metabolic enzymes and cofactors.

Materials:

  • Test compound (serdexmethylphenidate)

  • Control compounds

  • Cryopreserved or fresh hepatocytes from different species (human, monkey, rat)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Thaw and prepare the hepatocytes according to the supplier's instructions to ensure high viability.

  • Prepare a suspension of hepatocytes in the culture medium.

  • Add the test compound to the hepatocyte suspension at a final concentration typically around 1 µM.

  • Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the cell suspension.

  • Terminate the reaction by adding a cold organic solvent containing an internal standard.

  • Centrifuge the samples to remove cell debris and precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound.

  • Determine the half-life (t½) and intrinsic clearance (CLint).

Data Presentation

The quantitative data obtained from these assays should be summarized in clearly structured tables to facilitate easy comparison across species and experimental systems.

Table 1: In Vitro Metabolic Stability of Serdexmethylphenidate in Plasma

SpeciesHalf-life (t½, min)% Remaining at 120 min
HumanData to be generatedData to be generated
MonkeyData to be generatedData to be generated
RatData to be generatedData to be generated

Table 2: In Vitro Metabolic Stability of Serdexmethylphenidate in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData to be generatedData to be generated
MonkeyData to be generatedData to be generated
RatData to be generatedData to be generated

Table 3: In Vitro Metabolic Stability of Serdexmethylphenidate in Hepatocytes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
HumanData to be generatedData to be generated
MonkeyData to be generatedData to be generated
RatData to be generatedData to be generated

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro metabolic stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Combine Compound, Matrix, and Buffer prep_compound->mix prep_matrix Prepare Biological Matrix (Plasma/Microsomes/Hepatocytes) prep_matrix->mix prep_cofactor Prepare Cofactors (e.g., NADPH) start_reaction Initiate Reaction (Add Cofactor) prep_cofactor->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate sampling Take Aliquots at Time Points (t=0, x, y, z) incubate->sampling quench Quench Reaction with Cold Organic Solvent + Internal Standard sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Experimental workflow for in vitro metabolic stability assays.

Conclusion

While there is a notable absence of direct comparative in vitro metabolic stability data for serdexmethylphenidate across different species in publicly accessible literature, this guide provides the necessary framework and detailed protocols for researchers to perform these crucial studies. Understanding the species-specific metabolic profiles of serdexmethylphenidate is essential for the accurate interpretation of preclinical data and for predicting its pharmacokinetic behavior in humans. The provided experimental designs will enable the generation of robust and comparable data to fill the current knowledge gap.

References

A Comparative Meta-Analysis of Serdexmethylphenidate and Other Long-Acting Stimulants for ADHD

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacotherapy for Attention-Deficit/Hyperactivity Disorder (ADHD), the evolution of long-acting stimulant formulations has been pivotal in improving treatment adherence and providing sustained symptom control throughout the day. Serdexmethylphenidate (SDX), a prodrug of dexmethylphenidate (B1218549) (d-MPH), is a recent addition to this therapeutic class, available in a combination product with immediate-release d-MPH (Azstarys®). This guide provides a meta-analytic comparison of serdexmethylphenidate/dexmethylphenidate (SDX/d-MPH) with other prominent long-acting stimulants, focusing on efficacy, safety, and pharmacokinetic profiles to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Prodrug Approach

Serdexmethylphenidate is a chemically synthesized prodrug of dexmethylphenidate. Following oral administration, SDX is designed to be pharmacologically inactive until it reaches the lower gastrointestinal tract, where it is gradually converted to the active d-MPH. This mechanism provides a prolonged release of d-MPH. Dexmethylphenidate, the therapeutically active component, is a central nervous system (CNS) stimulant that primarily blocks the reuptake of norepinephrine (B1679862) and dopamine (B1211576) into the presynaptic neuron, increasing their availability in the synaptic cleft.[1] This enhancement of dopaminergic and noradrenergic signaling is believed to be the primary mechanism by which it alleviates ADHD symptoms.[1] The combination product of SDX/d-MPH contains both immediate-release d-MPH for a rapid onset of action and SDX for an extended duration of effect.[2][3]

cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_systemic_circulation Systemic Circulation cluster_cns Central Nervous System SDX/d-MPH_Capsule SDX/d-MPH Capsule IR_d-MPH Immediate-Release d-MPH SDX/d-MPH_Capsule->IR_d-MPH Rapid Dissolution SDX Serdexmethylphenidate (Prodrug) SDX/d-MPH_Capsule->SDX Release Active_d-MPH Active dexmethylphenidate IR_d-MPH->Active_d-MPH Absorption SDX->Active_d-MPH Gradual Conversion (Lower GI Tract) Synaptic_Cleft Synaptic Cleft Active_d-MPH->Synaptic_Cleft Enters CNS DAT_NET Dopamine & Norepinephrine Transporters (DAT/NET) Synaptic_Cleft->DAT_NET Blocks Reuptake DA_NE ↑ Dopamine (DA) & Norepinephrine (NE) DAT_NET->DA_NE Increases Levels Therapeutic_Effect ADHD Symptom Improvement DA_NE->Therapeutic_Effect Symptom Improvement

Mechanism of Action of Serdexmethylphenidate/Dexmethylphenidate (SDX/d-MPH)

Comparative Efficacy

Direct head-to-head meta-analyses comparing SDX/d-MPH with a wide range of other long-acting stimulants are limited. However, by synthesizing data from individual clinical trials and existing meta-analyses of other stimulants, a comparative overview can be constructed. Efficacy is often measured by the change from baseline in scores on standardized ADHD rating scales, such as the ADHD Rating Scale-IV or V (ADHD-RS) and the Swanson, Kotkin, Agler, M-Flynn, and Pelham (SKAMP) Rating Scale.

Table 1: Comparative Efficacy of Long-Acting Stimulants

Drug Active Moiety Delivery System Onset of Action Duration of Effect Primary Efficacy Measure (Example Study) Key Efficacy Findings
Serdexmethylphenidate/ Dexmethylphenidate (Azstarys®) DexmethylphenidateProdrug (SDX) + Immediate-Release (d-MPH)~30 minutes[4][5]Up to 13 hours[4][5]SKAMP-Combined Score Change from BaselineSignificantly improved SKAMP-Combined scores vs. placebo; effect observed from 0.5 to 13 hours post-dose.[4]
Lisdexamfetamine (B1249270) (Vyvanse®) d-amphetamineProdrug~1-2 hours[6]10-14 hours[6][7]ADHD-RS-IV Total Score Change from BaselineSignificantly greater improvement in ADHD-RS-IV total score vs. placebo.[8] Some post-hoc analyses suggest greater efficacy than OROS-MPH at the doses tested.[8]
OROS Methylphenidate (Concerta®) MethylphenidateOsmotic Release Oral System~1-2 hours[7]Up to 12 hours[9]ADHD-RS-IV Total Score Change from BaselineSignificant improvement in ADHD symptoms vs. placebo.[10] Head-to-head studies with other MPH formulations show varied onset and duration profiles.[1]
Mixed Amphetamine Salts ER (Adderall XR®) d-amphetamine & l-amphetamineBeaded Delivery~1-2 hoursUp to 12 hours[9]ADHD-RS Total Score Change from BaselineSignificant reductions in ADHD symptoms.[5] Dose-dependent improvements in inattentive and hyperactive/impulsive symptoms.[5]
Dexmethylphenidate ER (Focalin XR®) DexmethylphenidateBeaded Delivery (SODAS®)~30 minutesUp to 12 hoursSKAMP-Combined Score Change from BaselineFaster onset of effect compared to OROS-MPH in some head-to-head trials.[7]

Comparative Safety and Tolerability

The safety profiles of long-acting stimulants are generally similar, with the most common adverse events being decreased appetite, insomnia, and abdominal pain. The prodrug formulations were developed in part to potentially reduce abuse liability.

Table 2: Comparative Safety of Long-Acting Stimulants (% frequency of common adverse events)

Adverse Event Serdexmethylphenidate/ Dexmethylphenidate Lisdexamfetamine OROS Methylphenidate Mixed Amphetamine Salts ER
Decreased Appetite 24.5%[4]10-19%[11]N/AMore common at higher doses[5]
Insomnia 15.5%[4]10-19%[11]N/AMore common at higher doses[5]
Abdominal Pain 4.1%[4]N/AN/AN/A
Headache 5.4%[4]N/AN/AN/A
Dry Mouth N/ACommonN/ACommon
Irritability 7.7%N/AN/AN/A

A real-world evidence study suggested a trend towards fewer adverse events, specifically a statistically significant lower rate of insomnia and end-of-dose crash, for SDX/d-MPH compared to other extended-release stimulants.

Experimental Protocols

The evaluation of long-acting stimulants for ADHD often relies on rigorous clinical trial designs, with the laboratory classroom setting being a key methodology for assessing efficacy in children and adolescents.

Laboratory Classroom Study Protocol (Example)

A common experimental design to assess the efficacy and duration of action of a long-acting stimulant is a randomized, double-blind, placebo-controlled, crossover or parallel-group laboratory classroom study.

  • Participant Selection: Children and adolescents (typically aged 6-17) with a confirmed diagnosis of ADHD according to DSM criteria are recruited. Participants are often required to have a history of responding to stimulant medication.

  • Washout Period: Participants discontinue their current ADHD medication for a specified period before the study begins to avoid confounding effects.

  • Dose Optimization Phase (for some studies): An open-label phase where the optimal dose of the investigational drug is determined for each participant based on efficacy and tolerability.

  • Randomization and Blinding: Participants are randomly assigned to receive the investigational drug or a placebo. In a crossover design, each participant receives both treatments in a random order, separated by a washout period. Both participants and study staff are blinded to the treatment allocation.

  • Laboratory Classroom Day: On study days, participants attend a simulated classroom where they engage in academic and recreational activities.

  • Efficacy Assessments: Standardized assessments are conducted at multiple time points throughout the day (e.g., pre-dose and at 1, 2, 4, 6, 8, 10, 12, and 13 hours post-dose). Key instruments include:

    • SKAMP (Swanson, Kotkin, Agler, M-Flynn, and Pelham) Rating Scale: A trained observer rates the child's attention and deportment.

    • PERMP (Permanent Product Measure of Performance): A math test where the number of problems attempted and answered correctly is measured.

  • Safety Monitoring: Adverse events, vital signs (heart rate, blood pressure), and other safety parameters are monitored throughout the study.

cluster_setup Study Setup cluster_treatment Treatment Phase (Double-Blind) cluster_assessment Assessment Day (Laboratory Classroom) cluster_outcomes Outcomes Screening Screening & Diagnosis (DSM Criteria) Washout Medication Washout Screening->Washout Dose_Optimization Dose Optimization (Open-Label) Washout->Dose_Optimization Randomization Randomization Dose_Optimization->Randomization Drug Investigational Drug Randomization->Drug Placebo Placebo Randomization->Placebo Pre-dose_Assess Pre-dose Assessment Drug->Pre-dose_Assess Safety Safety Analysis Drug->Safety Placebo->Pre-dose_Assess Placebo->Safety Post-dose_Assess Post-dose Assessments (Multiple Timepoints) Pre-dose_Assess->Post-dose_Assess SKAMP SKAMP Ratings Post-dose_Assess->SKAMP PERMP PERMP Math Tests Post-dose_Assess->PERMP Efficacy Efficacy Analysis SKAMP->Efficacy PERMP->Efficacy

Typical Laboratory Classroom Study Workflow

Conclusion

Serdexmethylphenidate/dexmethylphenidate offers a novel prodrug-based, long-acting stimulant option for the treatment of ADHD, characterized by a rapid onset and extended duration of action. While direct comparative meta-analyses are still emerging, evidence from clinical trials suggests its efficacy and safety are comparable to other established long-acting stimulants. The pharmacokinetic profile of SDX/d-MPH, with its combination of immediate-release and prodrug-extended-release components, provides a distinct option for clinicians to tailor treatment to individual patient needs. Future head-to-head comparative trials and network meta-analyses will be crucial to more definitively position SDX/d-MPH within the therapeutic armamentarium for ADHD.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Serdexmethylphenidate Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling Serdexmethylphenidate chloride. Adherence to these procedures is mandatory to ensure personnel safety and maintain a controlled research environment.

This compound is a prodrug of dexmethylphenidate, a central nervous system stimulant. While the final drug product may be in capsule form, the active pharmaceutical ingredient (API) is a powder. Handling of this potent powder requires stringent controls to prevent occupational exposure through inhalation, ingestion, or dermal contact.

Engineering Controls and Personal Protective Equipment (PPE)

Operations involving this compound powder, such as weighing, compounding, or aliquoting, must be conducted within a certified containment system to minimize airborne particulate exposure.[1] A Class I Biological Safety Cabinet (BSC) or a powder containment hood (fume hood) is recommended.[2][3] For operations with a higher risk of aerosolization, a negative pressure isolator (glove box) provides an enhanced level of protection.[3][4]

The selection of Personal Protective Equipment (PPE) is critical and should be based on the specific laboratory task. The following table outlines the minimum PPE requirements.

Task Required Personal Protective Equipment
Handling Sealed Containers/Capsules - Standard laboratory coat- Safety glasses- Disposable gloves
Handling this compound Powder (e.g., weighing, transferring) - Disposable gown or coveralls- Chemical resistant double gloves- Safety goggles or a full-face shield- NIOSH-approved respirator (e.g., N95 or higher)

Note: A specific Occupational Exposure Limit (OEL) for this compound or its active metabolite, dexmethylphenidate, is not publicly available. However, due to its pharmacological activity, it should be handled as a potent compound, necessitating high-level containment and PPE.[5]

Standard Operating Procedure for Handling this compound Powder

1. Pre-Operational Setup:

  • Area Designation: Designate a specific area for handling this compound. This area should be clearly marked and access restricted.

  • Equipment Preparation: Ensure all necessary equipment (e.g., analytical balance, spatulas, weigh boats, containers) is placed inside the containment system (fume hood or glove box) before starting work.

  • Spill Kit: Verify that a spill kit specifically for potent powders is readily accessible. The kit should contain absorbent materials, decontamination solutions, and appropriate waste disposal bags.[6]

  • PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.

2. Operational Plan:

  • Weighing and Transfer:

    • Perform all powder manipulations on a disposable work surface liner within the containment system to facilitate cleanup.

    • Use dedicated or disposable equipment to prevent cross-contamination.

    • Handle the powder gently to minimize dust generation.

    • For transfers, use techniques that minimize the potential for aerosolization, such as a closed-system transfer if available.[1]

  • Solution Preparation:

    • If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

3. Post-Operational Decontamination and Cleanup:

  • Surface Decontamination:

    • Carefully wipe down all surfaces inside the containment system with a suitable deactivating agent or a detergent solution, followed by a rinse with water.[6]

    • Dispose of the disposable work surface liner as hazardous waste.

  • Equipment Cleaning:

    • Decontaminate all non-disposable equipment before removing it from the containment system.

  • PPE Doffing:

    • Remove PPE in a designated area, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The respirator and eye protection should be removed last.

    • Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Spill and Exposure Response

Spill Response: In the event of a powder spill, the following steps must be taken immediately:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill location.[7]

  • Assess and Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection.[6] For large spills, contact the institutional Environmental Health and Safety (EHS) department immediately.

  • Contain and Clean:

    • Gently cover the spill with a damp absorbent material to avoid making the powder airborne.[7] Do not dry sweep the powder.

    • Carefully collect the absorbed material using a scoop and place it into a labeled hazardous waste container.[8]

    • Clean the spill area with a deactivating agent or detergent solution, working from the outside of the spill inward.[9]

    • Wipe the area with a wet cloth, then a dry one.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous pharmaceutical waste.[6][8]

Personnel Exposure:

  • Inhalation: Move the affected individual to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE, disposable labware, and spill cleanup materials, must be considered hazardous pharmaceutical waste.

  • Segregation: Collect all this compound waste in clearly labeled, dedicated hazardous waste containers. These are often black containers for hazardous pharmaceutical waste.[11]

  • Storage: Store the waste containers in a secure, designated area away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the hazardous waste through the institution's certified hazardous waste management vendor.[12] All disposal must comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[11][13]

Safe Handling Workflow for this compound

SafeHandlingWorkflow A Preparation B Don PPE (Gown, Double Gloves, Respirator, Goggles) A->B C Conduct Work in Containment System (e.g., Fume Hood) B->C D Weighing & Handling of Powder C->D E Decontaminate Work Area & Equipment D->E J Spill Occurs D->J F Segregate & Contain All Waste E->F G Doff PPE E->G H Dispose of Hazardous Waste (via EHS) F->H I Wash Hands G->I K Execute Spill Cleanup Protocol J->K Emergency Procedure K->F

Caption: Workflow for the safe handling of this compound powder.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.